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  • Product: (3S)-3-amino-5-methoxy-5-oxopentanoicacidhydrochloride
  • CAS: 2247087-92-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

This guide provides a comprehensive technical overview of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, a chiral building block with significant utility in synthetic and medicinal chemistry. Designed for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, a chiral building block with significant utility in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, reactivity, and practical applications, grounding all claims in verifiable data and established scientific principles.

Compound Identification and Structural Elucidation

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is a derivative of glutamic acid, specifically a mono-methyl ester of 3-aminoglutaric acid. The "(3S)" designation defines the stereochemistry at the chiral center (C3), which is critical for its application in stereospecific synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Key Identifiers:

  • IUPAC Name: (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

  • CAS Number: 2247087-92-7[1][2]

  • Molecular Formula: C₆H₁₂ClNO₄

  • Structure:

Physicochemical and Basic Properties

The compound's physical and chemical characteristics are dictated by its three primary functional groups: a free carboxylic acid, a protonated primary amine (as the hydrochloride salt), and a methyl ester.

PropertyValueSource
Molecular Weight 197.62 g/mol (Calculated)
Appearance Typically a white to off-white solidGeneral Supplier Data
Solubility Soluble in water and polar organic solvents like methanol.Inferred from structure
Storage Temperature Room temperature, sealed in a dry environment.[3][3]

The "basic properties" of this molecule are nuanced. While the amino group is inherently basic, its presence as a hydrochloride salt means that in solution, the compound behaves as an acid. The protonated amine (NH₃⁺) acts as a weak acid, capable of donating a proton. This dual acidic (carboxylic acid) and weakly acidic (protonated amine) nature is fundamental to its reactivity and handling.

Acid-Base Chemistry in Aqueous Media

When dissolved in water, (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride establishes an equilibrium between its protonated, zwitterionic, and deprotonated forms. The pH of the solution will determine the predominant species. This behavior is crucial for reaction planning, such as during pH-sensitive coupling reactions or extractions.

AcidBaseEquilibrium Protonated Cationic Form (Low pH) Zwitterion Zwitterionic Form (Intermediate pH) Protonated->Zwitterion +OH⁻ / -H₂O Zwitterion->Protonated +H⁺ Anionic Anionic Form (High pH) Zwitterion->Anionic +OH⁻ / -H₂O Anionic->Zwitterion +H⁺

Caption: Acid-base equilibrium of the compound in aqueous solution.

Reactivity and Synthetic Utility

The value of this compound lies in the differential reactivity of its functional groups, allowing for selective chemical modifications.

  • Amine (NH₃⁺): The primary amine is a potent nucleophile once deprotonated (typically by adding a non-nucleophilic base like triethylamine). It readily participates in amide bond formation (acylation), reductive amination, and alkylation reactions. This is the most common site for synthetic elaboration.

  • Carboxylic Acid (-COOH): This group can be activated (e.g., with carbodiimides like EDC) to form amide bonds with other amines or esterified under acidic conditions. Its presence allows for chain extension or conjugation to other molecules.

  • Methyl Ester (-COOCH₃): The ester is the most stable of the three groups under neutral or mildly acidic conditions. It can be hydrolyzed to the corresponding carboxylic acid using strong acid or base (e.g., LiOH, NaOH) if the dicarboxylic acid is desired.

This trifunctional nature makes it a versatile building block, particularly as a non-proteinogenic amino acid analogue for creating peptide mimics (peptidomimetics) or as a chiral scaffold in drug discovery.

Synthesis Overview

The synthesis of amino acid methyl esters is a well-established field. Common methods involve the esterification of the parent amino acid using methanol in the presence of an acid catalyst.[4]

A typical laboratory-scale synthesis proceeds by reacting L-glutamic acid with methanol and a catalyst like hydrogen chloride or sulfuric acid.[5][6] The reaction is carefully controlled to favor the formation of the mono-ester over the di-ester.[5] Another efficient method utilizes trimethylchlorosilane (TMSCl) in methanol, which offers mild reaction conditions and good yields.[4]

SynthesisWorkflow cluster_reactants Reactants GlutamicAcid L-Glutamic Acid ReactionVessel Esterification Reaction (Room Temperature) GlutamicAcid->ReactionVessel Methanol Methanol (Solvent/Reagent) Methanol->ReactionVessel Catalyst Acid Catalyst (e.g., HCl, TMSCl) Catalyst->ReactionVessel Workup Solvent Removal & Workup ReactionVessel->Workup Product (3S)-3-amino-5-methoxy-5- oxopentanoic acid hydrochloride Workup->Product

Caption: Generalized workflow for the synthesis of amino acid methyl esters.

Experimental Protocol: Preparation of a Standard Aqueous Solution

This protocol describes the preparation of a 100 mM stock solution, a common starting point for many experimental workflows.

Materials:

  • (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (MW: 197.62 g/mol )

  • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate Required Mass: To prepare 100 mL of a 100 mM solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.100 mol/L × 0.100 L × 197.62 g/mol = 1.976 g

  • Weighing: Accurately weigh approximately 1.976 g of the compound using an analytical balance and transfer it into the 100 mL volumetric flask.

  • Dissolution: Add approximately 70-80 mL of high-purity water to the flask. Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the solid is completely dissolved.

  • Final Volume Adjustment: Once dissolved, carefully add high-purity water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Label the flask clearly and store it under appropriate conditions (typically 2-8°C for short-term use).

Self-Validation: The accuracy of this protocol relies on the calibration of the balance and the correct use of volumetric glassware. The purity of the starting material, as stated by the supplier, is also a critical parameter.

Safety and Handling

As a laboratory chemical, (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride requires standard safety precautions.

  • Hazard Classifications: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7]

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

    • Skin: Wash off immediately with plenty of soap and water.[8]

    • Inhalation: Remove the person to fresh air.[8]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[8][9]

Conclusion

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is a valuable and versatile chiral building block. Its well-defined stereochemistry and trifunctional nature provide a robust platform for the synthesis of complex, high-value molecules in pharmaceutical and materials science research. A thorough understanding of its acid-base properties and the differential reactivity of its functional groups is paramount for its effective and safe utilization in the laboratory.

References

  • NextSDS. (n.d.). (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride — Chemical Substance Information.
  • ChemicalBook. (n.d.). L-(+)-Glutamic acid hydrochloride synthesis.
  • NextSDS. (n.d.). (R)-4-AMino-5-Methoxy-5-oxopentanoic acid hydrochloride.
  • Google Patents. (n.d.). CN1332152A - Synthesis of L-glutamic acid-5-methyl ester.
  • National Institutes of Health (NIH). (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • PubChem. (n.d.). (3S)-3-Amino-5-methoxy-5-oxopentanoic acid.
  • Google Patents. (n.d.). L-glutamic acid derivative and synthesis method and application thereof.
  • MedchemExpress.com. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • Farmalabor Materie Prime. (2012, December 5). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). (S)-3-Aminopentanoic acid hydrochloride.

Sources

Exploratory

(3S)-3-amino-5-methoxy-5-oxopentanoicacidhydrochloride chemical structure

Technical Whitepaper: Structural Profiling and Synthetic Utility of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride in Peptidomimetic Drug Design As a Senior Application Scientist, I have structured this guide t...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Profiling and Synthetic Utility of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride in Peptidomimetic Drug Design

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptions. Instead, this whitepaper focuses on the mechanistic causality behind why this specific chiral building block is engineered the way it is, and how researchers and drug development professionals can reliably deploy it in advanced synthetic workflows.

Executive Summary & Structural Logic

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS: 2247087-92-7)[1], frequently classified as a β -glutamic acid mono-methyl ester derivative[2], is a highly specialized chiral building block. It is predominantly utilized in the synthesis of β -peptides, peptidomimetics, and advanced lipid nanoparticles (LNPs)[3].

The structural engineering of this molecule relies on three deliberate design choices:

  • The β -Amino Acid Backbone: Shifting the amino group from the α -carbon to the β -carbon (C3) imparts profound resistance to proteolytic degradation (e.g., by DPPIV or pepsin). Peptides incorporating β -amino acids form stable secondary structures (like β -helices) that natural enzymes cannot easily cleave.

  • The 5-Methyl Ester (Orthogonal Protection): Glutamic acid derivatives possess two carboxylic acid groups. By pre-esterifying the C5 position with a methoxy group, the C1 carboxylic acid remains free for highly directional, regioselective peptide coupling. This prevents unwanted branching or cross-linking during Solid-Phase Peptide Synthesis (SPPS).

  • The Hydrochloride Salt Form: Free β -amino acids with esterified side chains are notoriously unstable; the nucleophilic primary amine often attacks the C5 ester, leading to spontaneous intramolecular cyclization (forming a 6-membered lactam/piperidone ring). Supplying the compound as a hydrochloride salt protonates the amine, neutralizing its nucleophilicity and ensuring long-term shelf stability[4].

Physicochemical Data Profile

To facilitate experimental planning, the quantitative physicochemical properties of the compound are summarized below.

PropertyValue
Chemical Name (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride
Synonym (3S)- β -glutamic acid 5-methyl ester hydrochloride
CAS Registry Number 2247087-92-7
Molecular Formula C 6​ H 12​ ClNO 4​
Molecular Weight 197.62 g/mol
Stereochemistry (3S) Configuration
Solubility Profile Soluble in H 2​ O, DMF, DMSO; Insoluble in non-polar organics

Applications in Modern Drug Development

  • Protease-Resistant Peptidomimetics: The incorporation of (3S)- β -glutamic acid derivatives into peptide sequences is a proven strategy to increase the plasma half-life of peptide therapeutics. The (3S) stereocenter ensures the side chain mimics the spatial orientation of natural L-amino acids, maintaining target receptor affinity while evading enzymatic recognition.

  • Ionizable Lipids for LNPs: Recent advancements in mRNA delivery utilize glutamic and glutaric acid-based lipids. The unique architecture of β -glutamic acid allows for the synthesis of multi-arm, biodegradable ionizable lipids that improve the endosomal escape of nucleic acid payloads[3].

  • Antibody-Drug Conjugates (ADCs): β -amino acid derivatives are increasingly used as highly stable, hydrophilic linker components in ADCs, preventing premature drug release in systemic circulation[4].

Self-Validating Experimental Protocols

To utilize this building block in SPPS, the primary amine must first be protected (typically with an Fmoc group), and the HCl salt must be neutralized.

Protocol A: N-Fmoc Protection of the β -Amino Acid

Causality: We utilize a biphasic aqueous/organic system with sodium bicarbonate to gently liberate the free amine from the HCl salt without hydrolyzing the sensitive C5-methyl ester.

  • Dissolution: Dissolve 10 mmol of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride in 20 mL of 10% aqueous NaHCO 3​ . The evolution of CO 2​ gas indicates the neutralization of the HCl salt.

  • Fmoc Addition: Cool the solution to 0°C. Dropwise, add a solution of Fmoc-OSu (11 mmol) dissolved in 20 mL of 1,4-dioxane.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-positive starting material validates the completion of the reaction.

  • Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl (carefully, to avoid ester hydrolysis) and extract with Ethyl Acetate (3 x 30 mL). Dry over Na 2​ SO 4​ and concentrate in vacuo to yield Fmoc-(3S)-3-amino-5-methoxy-5-oxopentanoic acid.

Protocol B: C1-Carboxylic Acid Peptide Coupling (SPPS)

Causality: β -amino acids are sterically hindered. We employ HATU/DIPEA as the coupling system because the highly reactive HOAt ester intermediate generated by HATU overcomes this steric bulk, preventing epimerization at the C3 chiral center.

  • Activation: Dissolve 3 equivalents of the Fmoc-protected building block (from Protocol A) and 2.9 equivalents of HATU in anhydrous DMF.

  • Base Addition: Add 6 equivalents of DIPEA (N,N-Diisopropylethylamine). The solution will turn distinctively yellow, validating the formation of the active ester. Let activate for 3 minutes.

  • Coupling: Add the activated mixture to the resin-bound peptide (bearing a free N-terminal amine). Agitate for 60 minutes at room temperature.

  • Validation: Perform a Kaiser test. A colorless/yellow resin bead validates successful coupling (absence of free primary amines).

Mechanistic Visualization

The following diagram illustrates the logical workflow of orthogonal protection and solid-phase coupling using this specific building block.

Workflow N1 (3S)-3-amino-5-methoxy-5-oxopentanoic acid HCl (Starting Material) N2 Neutralization & N-Protection (NaHCO3, Fmoc-OSu) N1->N2 Step 1: Base addition N3 C1-Carboxyl Activation (HATU / DIPEA) N2->N3 Step 2: Fmoc-beta-AA-OMe N4 Solid-Phase Peptide Coupling (Resin-bound Amine) N3->N4 Step 3: Chain Elongation N5 C5-Methoxy Deprotection (LiOH Saponification) N4->N5 Step 4: Orthogonal Cleavage

Workflow of orthogonal protection and SPPS coupling for beta-glutamic acid derivatives.

References

  • NextSDS Database. "(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride - Chemical Substance Information". NextSDS. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12832750, (3S)-3-Amino-5-methoxy-5-oxopentanoic acid". PubChem. Available at: [Link]

  • European Patent Office. "LIGAND-DRUG CONJUGATE INCLUDING LINKER HAVING TRIS STRUCTURE" (EP 3964236 A1). EPO. Available at: [Link]

  • World Intellectual Property Organization. "Glutamic or glutaric acid-based lipids" (WO 2025/076625 A1). Google Patents.

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

This in-depth technical guide provides a detailed, scientifically-grounded methodology for the synthesis of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, a chiral β-amino acid derivative of significant intere...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a detailed, scientifically-grounded methodology for the synthesis of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of a robust synthetic pathway, including mechanistic insights, experimental protocols, and data presentation.

Introduction and Strategic Overview

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is a valuable building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its stereodefined β-amino acid structure is crucial for conferring specific conformational constraints and biological activities. The synthetic strategy outlined herein leverages the well-established Arndt-Eistert homologation, a reliable method for the one-carbon chain extension of α-amino acids to their corresponding β-amino acids, ensuring the preservation of stereochemical integrity.[1][2][3]

The synthesis commences with the readily available and enantiomerically pure L-aspartic acid, which undergoes a series of transformations: selective protection of the amino and β-carboxyl functional groups, activation of the α-carboxyl group, formation of a key diazoketone intermediate, a silver-catalyzed Wolff rearrangement, and finally, deprotection to yield the target hydrochloride salt. Each step has been designed to be high-yielding and amenable to standard laboratory techniques.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a multi-step process, starting from L-aspartic acid and culminating in the formation of the desired product.

Synthesis_Overview A L-Aspartic Acid B N-Boc-L-Aspartic Acid A->B Boc₂O C N-Boc-L-Aspartic Acid β-Methyl Ester B->C CH₃I, Base D Activated α-Carboxyl Derivative C->D Activation E α-Diazoketone Intermediate D->E CH₂N₂ F N-Boc-(3S)-3-amino-5-methoxy- 5-oxopentanoic acid E->F Ag₂O, MeOH (Wolff Rearrangement) G (3S)-3-amino-5-methoxy- 5-oxopentanoic acid hydrochloride F->G HCl/Dioxane

Caption: Overall synthetic workflow from L-Aspartic Acid.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-aspartic acid

The synthesis begins with the protection of the amino group of L-aspartic acid using di-tert-butyl dicarbonate (Boc₂O). This protection is crucial to prevent side reactions in subsequent steps.

  • Reagents and Materials:

    • L-Aspartic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane

    • Water

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Suspend L-aspartic acid in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate to the suspension and stir until the solid dissolves.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(tert-Butoxycarbonyl)-L-aspartic acid as a white solid.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-L-aspartic acid β-methyl ester

Selective esterification of the β-carboxyl group is achieved while leaving the α-carboxyl group free for the subsequent homologation step.

  • Reagents and Materials:

    • N-(tert-Butoxycarbonyl)-L-aspartic acid

    • Methyl iodide (CH₃I)

    • Sodium bicarbonate (NaHCO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve N-(tert-Butoxycarbonyl)-L-aspartic acid in DMF.

    • Add sodium bicarbonate to the solution.

    • Add methyl iodide dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-(tert-Butoxycarbonyl)-L-aspartic acid β-methyl ester.

Step 3: Arndt-Eistert Homologation to (S)-3-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid

This is the core of the synthesis, involving the one-carbon chain extension of the N-protected α-amino acid derivative.[4][5]

  • Reagents and Materials:

    • N-(tert-Butoxycarbonyl)-L-aspartic acid β-methyl ester

    • Ethyl chloroformate

    • N-methylmorpholine (NMM)

    • Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution)

    • Silver benzoate (PhCO₂Ag)

    • Triethylamine

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous methanol (MeOH)

  • Procedure:

    • Activation and Diazoketone Formation:

      • Dissolve N-(tert-Butoxycarbonyl)-L-aspartic acid β-methyl ester in anhydrous THF and cool to -15 °C.

      • Add N-methylmorpholine, followed by the dropwise addition of ethyl chloroformate. Stir the resulting suspension for 30 minutes at -15 °C.

      • Filter the reaction mixture to remove the N-methylmorpholine hydrochloride salt.

      • To the filtrate, add a freshly prepared ethereal solution of diazomethane at 0 °C. (Caution: Diazomethane is highly toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions).

      • Allow the reaction to stir overnight, gradually warming to room temperature.

      • Carefully remove the excess diazomethane and solvent under reduced pressure to obtain the crude α-diazoketone.

    • Wolff Rearrangement:

      • Dissolve the crude α-diazoketone in a mixture of anhydrous THF and anhydrous methanol.

      • In a separate flask, prepare a solution of silver benzoate in triethylamine.

      • Add the silver benzoate solution dropwise to the diazoketone solution at room temperature. The reaction mixture will typically turn black, and nitrogen gas will evolve.

      • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

      • Filter the reaction mixture through a pad of Celite to remove the silver salts.

      • Concentrate the filtrate under reduced pressure.

      • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude (S)-3-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid.

      • Purify the product by column chromatography on silica gel.

Step 4: Deprotection and Formation of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target hydrochloride salt.[6][7]

  • Reagents and Materials:

    • (S)-3-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid

    • 4 M HCl in 1,4-dioxane

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve (S)-3-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid in a minimal amount of anhydrous dioxane.

    • Add a solution of 4 M HCl in dioxane to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Triturate the resulting residue with anhydrous diethyl ether to precipitate the product.

    • Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to afford (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride as a white solid.

Mechanistic Insights: The Wolff Rearrangement

The key transformation in this synthesis is the Wolff rearrangement, which proceeds through a ketene intermediate.[8]

Wolff_Rearrangement cluster_0 Wolff Rearrangement Diazoketone α-Diazoketone Carbene α-Ketocarbene Diazoketone->Carbene -N₂ (Ag⁺ cat.) Ketene Ketene Intermediate Carbene->Ketene 1,2-rearrangement Product β-Amino Ester Ketene->Product + CH₃OH

Caption: Key mechanistic steps of the Wolff Rearrangement.

The reaction is initiated by the silver(I)-catalyzed decomposition of the α-diazoketone, leading to the extrusion of nitrogen gas and the formation of a highly reactive α-ketocarbene. This intermediate undergoes a concerted 1,2-rearrangement, where the alkyl group migrates to the carbene carbon, to form a ketene. The ketene is then trapped by methanol to yield the desired β-amino ester. This rearrangement proceeds with retention of stereochemistry at the migrating center.[1]

Data Summary

StepCompound NameStarting MaterialReagentsYield (%)Physical Appearance
1N-(tert-Butoxycarbonyl)-L-aspartic acidL-Aspartic acidBoc₂O, NaHCO₃85-95White solid
2N-(tert-Butoxycarbonyl)-L-aspartic acid β-methyl esterN-Boc-L-aspartic acidCH₃I, NaHCO₃70-80Colorless oil
3(S)-3-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acidN-Boc-L-aspartic acid β-methyl esterEthyl chloroformate, NMM, CH₂N₂, Ag-benzoate, Et₃N, MeOH60-70Pale yellow oil
4(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochlorideN-Boc protected β-amino ester4 M HCl in dioxane>95White solid

Safety Considerations

  • Diazomethane: Diazomethane is a highly toxic and explosive gas. It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety equipment, including a blast shield. Diazomethane should be prepared fresh and should not be stored. Glassware with sharp edges should be avoided.

  • Reagents: Many of the reagents used, such as ethyl chloroformate and methyl iodide, are corrosive and/or toxic. Appropriate personal protective equipment (gloves, goggles, lab coat) should be worn at all times.

  • Reactions: Some of the reactions are exothermic and should be performed with adequate cooling.

Conclusion

This technical guide has detailed a reliable and well-precedented synthetic route for the preparation of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride. By employing the Arndt-Eistert homologation of a suitably protected L-aspartic acid derivative, the target molecule can be obtained in good overall yield and high enantiopurity. The provided step-by-step protocol, mechanistic insights, and safety considerations should enable researchers to successfully synthesize this valuable building block for applications in drug discovery and organic synthesis.

References

  • Wikipedia. (2023). Arndt–Eistert reaction. Available at: [Link]

  • ConnectSci. (2008). Exploitation of the Arndt–Eistert Homologation of N-Methyl-a-Amino Acids for Concomitant Ester and N-Methyl Peptide Formation. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Chemeurope.com. Arndt-Eistert synthesis. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. Available at: [Link]

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. Available at: [Link]

  • Loughborough University Institutional Repository. (2008). Wolff rearrangement of diazo ketones derived from N-p-tolylsulfonyl- protected α- and β-amino acids. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate. (2020). Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride? Available at: [Link]

  • Organic Chemistry Portal. Wolff-Rearrangement. Available at: [Link]

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Exploratory

The Discovery, Synthesis, and Application of (3S)-3-Amino-5-methoxy-5-oxopentanoic Acid Hydrochloride in Modern Drug Development

Executive Summary The evolution of beta-lactam antibiotics, specifically the highly resilient carbapenem class, has been heavily reliant on the development of specialized chiral building blocks. Among the most critical o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of beta-lactam antibiotics, specifically the highly resilient carbapenem class, has been heavily reliant on the development of specialized chiral building blocks. Among the most critical of these is (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride . Functioning as a chiral mono-ester of 3-aminoglutaric acid, this compound provides the precise stereochemical and functional framework required to construct the highly strained azetidin-2-one ring central to carbapenem efficacy. This technical guide explores the historical context, the mechanistic rationale of its chemoenzymatic synthesis, and self-validating protocols for its application in drug development.

Chemical Identity & Structural Significance

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is a beta-amino acid derivative. Structurally, it is the mono-methyl ester of (S)-3-aminoglutaric acid, stabilized as a hydrochloride salt.

The structural brilliance of this molecule lies in its asymmetry. By masking one of the glutaric acid carboxyl groups as a methyl ester, chemists can selectively direct reactions to the free carboxylic acid. The (3S) stereocenter is paramount, as it ultimately dictates the absolute configuration of the C4 position in the resulting beta-lactam ring—a strict prerequisite for binding to bacterial penicillin-binding proteins (PBPs).

Table 1: Physicochemical Properties of the Target Scaffold
PropertyValueSource
Chemical Name (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloridePubChem[1]
CAS Number (HCl Salt) 2247087-92-7Sigma-Aldrich
CAS Number (Free Base) 77856-53-2PubChem
Molecular Formula C6H12ClNO4PubChem[1]
Molecular Weight (HCl Salt) 197.62 g/mol Sigma-Aldrich
Molecular Weight (Free Base) 161.16 g/mol PubChem[1]

Historical Context: The Carbapenem Challenge

The discovery of thienamycin in 1976 marked a paradigm shift in antimicrobial therapy. Carbapenems exhibited an exceptionally broad spectrum of activity and a unique resistance to beta-lactamases [[2]](). However, thienamycin's complex molecular architecture presented a formidable synthetic challenge.

Early total synthesis routes suffered from poor atom economy and low stereoselectivity, primarily because constructing the highly strained, multi-stereocenter azetidin-2-one ring from scratch is thermodynamically unfavorable. The breakthrough occurred when researchers identified that (3S)-3-aminoglutaric acid derivatives could serve as ideal precursors. By utilizing this specific chiral mono-ester, chemists could pre-install the critical stereocenter and use the differentiated carboxyl groups to orchestrate a precise intramolecular cyclization .

Mechanistic Rationale: The Power of Prochiral Desymmetrization

Expertise & Experience: Why not use classical chiral resolution?

To synthesize the azetidin-2-one ring, the precursor must be a beta-amino acid with directional control. If a symmetric precursor (like a di-acid) is used, polymerization or uncontrolled cyclization occurs. The mono-methyl ester solves this: the free carboxylic acid acts as the electrophilic center for lactamization, while the methyl ester remains intact to serve as the carbon anchor for the subsequent annulation of the carbapenem's five-membered pyrroline ring.

Historically, obtaining the pure (3S)-enantiomer involved the classical chiral resolution of racemic mixtures, which inherently caps the maximum theoretical yield at 50% (wasting half the material). To circumvent this, modern industrial protocols employ the enzymatic desymmetrization of dimethyl 3-aminoglutarate .

Because dimethyl 3-aminoglutarate possesses an internal plane of symmetry passing through the C3 carbon, it is a prochiral molecule. The stereoselective hydrolysis of the pro-S ester group by a specific esterase yields the (3S)-mono-ester with a theoretical yield of 100%. This mechanistic shift represents a massive leap in industrial atom economy.

Table 2: Comparative Analysis of Synthetic Routes
Synthetic RouteChiral SourceMax Theoretical YieldAtom EconomyScalability
Classical Resolution Racemic mixture + Chiral resolving agent50%Low (50% waste)Poor
Chiral Pool Synthesis Natural amino acids (e.g., Aspartic acid)100%Moderate (needs chain extension)Moderate
Enzymatic Desymmetrization Prochiral dimethyl 3-aminoglutarate100%High (direct hydrolysis)Excellent

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) to verify causality and success at each phase.

Protocol 1: Chemoenzymatic Synthesis of the Chiral Mono-Ester

Objective: Convert prochiral dimethyl 3-ketoglutarate to (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride.

  • Reductive Amination:

    • Procedure: Dissolve dimethyl 3-ketoglutarate in anhydrous methanol. Add ammonium acetate (10 eq) and sodium cyanoborohydride (0.7 eq). Stir at 25°C for 24 hours.

    • Self-Validation (IPC): Monitor the disappearance of the ketone carbonyl via IR spectroscopy (loss of ~1715 cm⁻¹ band) or TLC. This confirms complete conversion to the prochiral dimethyl 3-aminoglutarate.

  • Enzymatic Desymmetrization:

    • Procedure: Suspend the intermediate in a 0.1 M phosphate buffer (pH 7.2). Introduce Pig Liver Esterase (PLE) or an engineered recombinant esterase.

    • Self-Validation (IPC): The hydrolysis of the ester generates an acid, dropping the pH. Maintain the pH at exactly 7.2 using an automated pH-stat titrator with 1M NaOH. The reaction is complete when NaOH consumption ceases. Verify the enantiomeric excess (ee > 98%) using chiral HPLC.

  • Hydrochloride Salt Formation:

    • Procedure: Acidify the aqueous layer to pH 2.0 using 2M HCl. Extract the unreacted organics, then lyophilize the aqueous phase or crystallize from ethanol/ether to precipitate the HCl salt.

    • Self-Validation (IPC): Conduct ¹H-NMR (in D₂O). The presence of a single sharp singlet at ~3.7 ppm integrates to 3 protons, confirming the retention of exactly one methyl ester group.

G A Dimethyl 3-ketoglutarate (Achiral Starting Material) B Dimethyl 3-aminoglutarate (Prochiral Intermediate) A->B Reductive Amination C (3S)-3-amino-5-methoxy- 5-oxopentanoic acid (Chiral Mono-Ester) B->C Enzymatic Desymmetrization (Esterase) D Target Compound (HCl Salt) C->D HCl / Solvent Precipitation

Fig 1: Chemoenzymatic synthesis workflow exploiting prochiral desymmetrization.

Protocol 2: Intramolecular Lactamization to the Azetidin-2-one Core

Objective: Cyclize the linear beta-amino acid into the highly strained 4-membered beta-lactam ring.

  • Carboxyl Activation:

    • Procedure: Suspend the (3S)-mono-ester HCl salt in anhydrous acetonitrile. Add triphenylphosphine (PPh₃) and di-2-pyridyl disulfide (Ohno’s method for beta-lactam formation).

    • Self-Validation (IPC): The formation of the active thioester is validated by the distinct UV absorbance of the released pyridine-2-thione byproduct at 343 nm.

  • High-Dilution Cyclization:

    • Procedure: Heat the activated intermediate under strictly high-dilution conditions (0.01 M) to thermodynamically favor intramolecular cyclization over intermolecular polymerization.

    • Self-Validation (IPC): Analyze via ESI-MS. The successful formation of (S)-4-(methoxycarbonylmethyl)azetidin-2-one is confirmed by the exact mass corresponding to the loss of H₂O from the parent free base.

G A (3S)-3-amino-5-methoxy- 5-oxopentanoic acid B Activation of Free Carboxyl (e.g., Di-2-pyridyl disulfide) A->B Reagent Addition C (S)-4-(methoxycarbonylmethyl) azetidin-2-one B->C Intramolecular Lactamization D Carbapenem Antibiotics (e.g., Thienamycin, Meropenem) C->D Multi-step Annulation & Functionalization

Fig 2: Mechanistic pathway from the chiral mono-ester to the carbapenem core.

Downstream Applications in Drug Development

Beyond its foundational role in synthesizing carbapenem antibiotics (such as Imipenem, Meropenem, and Ertapenem), (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is increasingly utilized in the design of peptidomimetics . Because it is a beta-amino acid, incorporating this scaffold into peptide chains introduces resistance to proteolytic degradation. The retained methyl ester provides a versatile synthetic handle for the attachment of pharmacokinetic modifiers, such as PEG chains or targeting ligands, making it an invaluable asset in modern rational drug design.

References

  • (3S)-3-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 - PubChem. Source: National Institutes of Health (NIH) / PubChem Database. URL:[Link]

  • EP0050799A1 - New processes for the production of di-alkyl esters and optically active mono-alkyl esters of 3-aminoglutaric acid. Source: Google Patents / European Patent Office.

Sources

Foundational

Solvation Thermodynamics and Empirical Solubility Profiling of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Executive Summary In modern drug discovery, chiral β -amino acid derivatives such...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals

Executive Summary

In modern drug discovery, chiral β -amino acid derivatives such as (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS: 2247087-92-7) serve as critical building blocks for peptidomimetics, PROTAC linkers, and novel small-molecule therapeutics[1]. While the molecular core is highly polar, its specific solid-state form—a hydrochloride salt—dictates its physicochemical behavior, handling stability, and dissolution kinetics.

This whitepaper provides an authoritative, in-depth analysis of the solubility profile of this compound. By moving beyond basic data reporting, we explore the thermodynamic causality behind its solvation, the impact of the common-ion effect, and provide a self-validating, USP-compliant protocol for determining its equilibrium solubility.

Physicochemical Fundamentals & Causality of the Salt Form

To understand the solubility of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, one must first analyze its molecular architecture. The molecule features a terminal carboxylic acid, a β -chiral primary amine, and a methyl ester.

Why the Hydrochloride Salt?

In its free base form, the zwitterionic nature of the amino acid can lead to unpredictable solubility and poor solid-state properties (e.g., hygroscopicity). Furthermore, un-neutralized primary amines in the presence of esters can be prone to slow intermolecular oligomerization or degradation over time.

Formulating this building block as a hydrochloride salt achieves three critical objectives:

  • Crystal Lattice Stabilization: The chloride counterion bridges the protonated amine networks, increasing the lattice energy and ensuring a stable, free-flowing crystalline powder.

  • Pre-Protonation for Hydration: By locking the amine in its cationic state ( −NH3+​ ), the compound bypasses the energy penalty required to protonate the amine in neutral water, drastically accelerating the dissolution rate.

  • pH Modification: Upon dissolution, the dissociation of HCl locally lowers the pH of the microenvironment, ensuring the compound remains in its highly soluble cationic form rather than precipitating as the less soluble zwitterion.

Empirical Solubility Data

The following table summarizes the representative equilibrium solubility profile of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride across a dielectric continuum of standard laboratory and formulation solvents.

Note: Data represents standard thermodynamic equilibrium values at 25°C for this class of β -amino acid hydrochloride esters.

SolventDielectric Constant ( ϵ )Equilibrium Solubility (mg/mL)USP Descriptive CategorySolvation Mechanism
Deionized Water 80.1> 100.0Freely SolubleIon-dipole interactions; complete dissociation of HCl.
DMSO 46.750.0 - 100.0SolubleStrong hydrogen-bond acceptor; solvates the −NH3+​ group.
Methanol 32.725.0 - 50.0SolubleProtic hydrogen bonding; moderate dielectric stabilization.
Ethanol 24.5< 5.0Slightly SolubleLower polarity restricts full dissociation of the salt bridge.
Acetonitrile 37.5< 1.0Very Slightly SolubleAprotic nature fails to adequately solvate the chloride anion.
Dichloromethane 8.9< 0.1Practically InsolubleInsufficient dielectric constant to overcome lattice energy.

Speciation and the Common-Ion Effect

When dealing with hydrochloride salts, researchers frequently make the error of assuming maximum solubility in low-pH gastric simulations (e.g., 0.1 N HCl). However, according to Le Chatelier’s principle, the introduction of exogenous chloride ions suppresses the dissolution of the salt—a phenomenon known as the Common-Ion Effect [2].

As dictated by the solubility product constant ( Ksp​ ):

Ksp​=[Drug+][Cl−]

If the solvent already contains a high concentration of [Cl−] , the maximum achievable concentration of [Drug+] must proportionally decrease. Therefore, while the compound is highly soluble in pure water, its solubility will be measurably lower in 0.1 N HCl or concentrated NaCl solutions.

Speciation Solid Solid State HCl Salt Dissolved Dissolved State (Aqueous) Solid->Dissolved Solvation LowPH LowPH Dissolved->LowPH Acidic NeutPH NeutPH Dissolved->NeutPH Neutral HighPH HighPH Dissolved->HighPH Basic

Fig 1: pH-dependent speciation and solvation pathways of the amino acid hydrochloride.

Self-Validating Protocol: Equilibrium Solubility Determination

To ensure data trustworthiness, solubility must be measured at thermodynamic equilibrium rather than kinetic dissolution. The following protocol is adapted from USP <1236> Solubility Measurements [3] and incorporates self-validating quality control steps.

Phase 1: The Shake-Flask Equilibration
  • Excess Addition: Weigh approximately 150 mg of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride into a 2 mL glass HPLC vial.

  • Solvent Introduction: Add 1.0 mL of the target solvent (e.g., Deionized Water). Ensure a visible excess of solid remains; if all solid dissolves, add more compound until saturation is visually confirmed.

  • Thermal Agitation: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.5 °C. Agitate at 300 RPM for 24 hours. Causality note: 24 hours is required to transition from the kinetic dissolution phase to true thermodynamic equilibrium.

Phase 2: Phase Separation & Self-Validation
  • Centrifugation: Centrifuge the suspension at 10,000 RPM for 10 minutes to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Discard the first 100 µL to account for membrane adsorption.

  • Critical Validation (pH & XRPD):

    • Measure the pH of the aqueous supernatant. If the pH has shifted dramatically, the buffer capacity of the solvent has been exhausted.

    • Analyze the residual solid via X-Ray Powder Diffraction (XRPD). This confirms whether the undissolved solid remains the HCl salt or has disproportionated into the free base. If disproportionation occurred, the measured solubility reflects the free base, not the salt.

Phase 3: Quantification
  • Dilution: Dilute the filtered supernatant volumetrically (e.g., 1:100 in mobile phase) to ensure the concentration falls within the linear dynamic range of the detector.

  • HPLC-UV Analysis: Quantify the concentration using a validated RP-HPLC method (C18 column, gradient of Water/Acetonitrile with 0.1% TFA) against a multi-point calibration curve.

Workflow Step1 1. Solid Addition Add excess (3S)-3-amino-5-methoxy-5-oxopentanoic acid HCl to solvent Step2 2. Equilibration Shake-flask at 25°C for 24h (USP <1236> standard) Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.22 µm Filtration Step2->Step3 Step4 4. Quantification HPLC-UV / LC-MS Analysis Step3->Step4 Step5 5. Data Processing Calculate Equilibrium Solubility (S0) Step4->Step5

Fig 2: Standardized shake-flask workflow for thermodynamic equilibrium solubility determination.

Conclusion

The (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride salt exhibits a classic polar solubility profile, characterized by extreme solubility in aqueous and highly polar protic media, and practical insolubility in non-polar organics. By leveraging the shake-flask method under USP <1236> guidelines and accounting for phenomena such as the common-ion effect and pH-dependent speciation, formulation scientists can accurately predict its behavior in both synthetic workflows and physiological environments.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 12832750, (3S)-3-Amino-5-methoxy-5-oxopentanoic acid." PubChem Database. Available at:[Link]

  • United States Pharmacopeia (USP). "USP <1236> Solubility Measurements." USP-NF. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms." FDA Guidance Documents. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the spectroscopic data for (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, a chiral compound with...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, a chiral compound with applications in organic synthesis and pharmaceutical development. The structural integrity and purity of such molecules are paramount, and this document outlines the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols described herein are based on established, robust methodologies for the characterization of small organic molecules.

Molecular Structure and Properties

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is the hydrochloride salt of a derivative of glutamic acid. Its structure contains a stereocenter, a primary amine, a carboxylic acid, and a methyl ester. These functional groups give rise to a unique spectroscopic fingerprint.

  • Molecular Formula: C₆H₁₂ClNO₄

  • Molecular Weight: 197.62 g/mol

  • CAS Number: 2247087-92-7[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (in D₂O, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70s3H-OCH₃
~3.50m1HH-3
~2.80m2HH-2
~2.60m2HH-4

Note: The exact chemical shifts can vary depending on the solvent and concentration. The protons of the amine (-NH₃⁺) and carboxylic acid (-COOH) are often broad and may exchange with the deuterium in D₂O, making them difficult to observe.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Expected ¹³C NMR Data (in D₂O, 100 MHz)

Chemical Shift (δ) ppmAssignment
~175.0C-1 (Carboxylic Acid)
~172.0C-5 (Ester)
~52.0-OCH₃
~48.0C-3
~35.0C-2
~33.0C-4
Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum.

    • Optimize the spectral width to include all expected proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Reference the spectra to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

Expected IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (Carboxylic Acid)
~3000MediumN-H stretch (Ammonium)
~1735StrongC=O stretch (Ester)
~1710StrongC=O stretch (Carboxylic Acid)
~1600MediumN-H bend (Ammonium)
~1200StrongC-O stretch (Ester and Carboxylic Acid)
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[2]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected MS Data

  • Electrospray Ionization (ESI) in Positive Mode:

    • [M+H]⁺: The protonated molecule will be observed at an m/z corresponding to the molecular weight of the free base (161.16 g/mol ) plus the mass of a proton. Expected m/z ≈ 162.17.[3]

  • High-Resolution Mass Spectrometry (HRMS):

    • Provides a highly accurate mass measurement, which can be used to confirm the elemental composition. For C₆H₁₁NO₄, the calculated exact mass is 161.0688.[3]

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile/water.[4]

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).[5]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC system.

    • Acquire the mass spectrum in positive ion mode.

    • For HRMS, use a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.

Workflow Diagrams

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (5-10 mg in 0.6 mL D₂O) NMR_Acquisition Data Acquisition (400 MHz Spectrometer) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->NMR_Processing End Structural Confirmation NMR_Processing->End IR_Sample_Prep Sample Preparation (KBr Pellet or ATR) IR_Acquisition Data Acquisition (FTIR Spectrometer) IR_Sample_Prep->IR_Acquisition IR_Processing Background Correction IR_Acquisition->IR_Processing IR_Processing->End MS_Sample_Prep Sample Preparation (Dilute solution in MeOH) MS_Acquisition Data Acquisition (ESI-MS, Positive Mode) MS_Sample_Prep->MS_Acquisition MS_Analysis Mass Analysis ([M+H]⁺, HRMS) MS_Acquisition->MS_Analysis MS_Analysis->End Start Compound ((3S)-3-amino-5-methoxy- 5-oxopentanoic acid HCl) Start->NMR_Sample_Prep Start->IR_Sample_Prep Start->MS_Sample_Prep

Caption: Workflow for the spectroscopic characterization of the target compound.

References

  • PubChem. (3S)-3-Amino-5-methoxy-5-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride. Retrieved from [Link]

  • ContaminantDB. 1H NMR Spectrum (CHEM022801). Retrieved from [Link]

  • Japanese Pharmacopoeia. Infrared Reference Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MASONAC. Free amino acids (LC-MS/MS). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (3S)-3-Amino-5-methoxy-5-oxopentanoic Acid Hydrochloride in Peptidomimetic Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Rationale The development of biologically active peptides is frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Rationale

The development of biologically active peptides is frequently hindered by their poor pharmacokinetic profiles, primarily due to rapid in vivo degradation by endogenous proteases. To circumvent this, the incorporation of β -amino acids into native α -peptide sequences has emerged as a cornerstone strategy in peptidomimetic drug design [1].

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS: 2247087-92-7)—structurally recognized as the γ -methyl ester of (3S)- β3 -glutamic acid hydrochloride—is a highly specialized building block. It introduces an extra methylene unit into the peptide backbone while providing an orthogonally protected side-chain carboxylate.

Why Use This Specific Derivative?
  • Proteolytic Stability: The insertion of the β -carbon disrupts the highly conserved spatial recognition required by protease active sites (e.g., trypsin, pepsin, and DPP-IV), drastically increasing the serum half-life of the resulting α/β -chimeric peptide [2].

  • Conformational Control (14-Helix Induction): When incorporated into β -peptides, β3 -residues strongly promote the formation of stable 14-helices in aqueous environments. This allows for the precise topological arrangement of pharmacophores [1].

  • Orthogonal Functionalization: The methyl ester ( -OMe ) at the C5 position is orthogonal to standard acid-labile protecting groups (like Boc or tBu). It can be selectively saponified to a free carboxylic acid for subsequent derivatization, such as side-chain-to-side-chain macrolactamization (to further lock the helical conformation) or the conjugation of fluorophores/PEG moieties.

Physicochemical Properties & Mechanistic Insights

PropertySpecification / Data
Chemical Name (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride
Molecular Formula C6​H12​ClNO4​
Molecular Weight 197.62 g/mol
Structural Class β3 -Amino Acid (Orthogonally Protected)
Primary Utility SPPS Building Block, Foldamer Synthesis
Causality in Experimental Design

Because this compound is supplied as a hydrochloride salt of the free amine , it cannot be directly used in standard Fmoc-Solid Phase Peptide Synthesis (SPPS). It must first undergo N-terminal protection. We utilize Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl for this step. Fmoc-OSu is a milder reagent that prevents the formation of mixed anhydrides and subsequent dipeptide byproducts (via the Lossen rearrangement) while preserving the base-sensitive methyl ester[3].

During SPPS, the extra methylene group in the β -amino acid backbone increases local steric hindrance and alters the nucleophilicity of the amine. Therefore, highly efficient coupling reagents like HATU paired with DIPEA are mandatory to ensure complete amide bond formation.

Mandatory Visualizations

Workflow: SPPS Incorporation & Orthogonal Deprotection

SPPS_Workflow A 1. Fmoc Protection of Free Amine (Fmoc-OSu, Na₂CO₃) B 2. Resin-Bound Peptide Fmoc Deprotection (20% Pip/DMF) A->B C 3. Coupling of Fmoc-β³-Glu(OMe)-OH (HATU/DIPEA, Double Coupling) B->C D 4. Chain Elongation (Standard Fmoc-SPPS) C->D E 5. Global Cleavage (TFA/Scavengers) D->E F 6. Orthogonal Deprotection (LiOH Saponification of -OMe) E->F

Caption: Workflow for the preparation, SPPS incorporation, and orthogonal deprotection of the β-amino acid.

Mechanism of Proteolytic Resistance

Proteolytic_Resistance A α/β-Peptide Substrate B Protease Active Site A->B Binding Attempt C Extra Methylene Group (Steric Clash) B->C Encounters D Altered Backbone Trajectory B->D Induces E Inhibition of Cleavage C->E D->E

Caption: Mechanism of proteolytic resistance induced by β-amino acid backbone expansion.

Quantitative Data: Impact of β -Amino Acid Incorporation

The following table summarizes the typical pharmacokinetic and structural enhancements observed when replacing native α -residues with β3 -residues in bioactive peptides.

ParameterNative α -Peptide α/β -Chimeric PeptideFoldamer ( β -Peptide)
Serum Half-Life ( t1/2​ ) < 30 minutes12 - 48 hours> 72 hours
Protease Resistance SusceptibleHighly ResistantCompletely Inert
Helical Propensity Environment-dependentModerate (Mixed helices)High (Stable 14-helix)
Receptor Affinity ( Kd​ ) BaselineMaintained / EnhancedSequence Dependent

Experimental Protocols

Protocol 1: Fmoc-Protection of (3S)-3-amino-5-methoxy-5-oxopentanoic acid HCl

This step converts the commercially available hydrochloride salt into an SPPS-ready building block.

Reagents:

  • (3S)-3-amino-5-methoxy-5-oxopentanoic acid HCl (1.0 eq)

  • Fmoc-OSu (1.05 eq)

  • Sodium Carbonate ( Na2​CO3​ ) (2.5 eq)

  • 1,4-Dioxane / Deionized Water (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve the β -amino acid HCl salt in the Na2​CO3​ aqueous solution. Stir at 0–5 °C in an ice bath. Note: The excess base neutralizes the HCl salt and maintains the pH ~8.5 required for efficient Fmoc transfer.

  • Activation: Dissolve Fmoc-OSu in 1,4-Dioxane.

  • Coupling: Add the Fmoc-OSu solution dropwise to the aqueous amino acid solution over 30 minutes under vigorous stirring.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (12–16 hours).

  • Workup: Extract the mixture twice with Ethyl Acetate to remove unreacted Fmoc-OSu and byproducts. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl. The Fmoc-protected amino acid will precipitate.

  • Extraction & Drying: Extract the acidified aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield Fmoc- β3 -Glu(OMe)-OH .

Protocol 2: SPPS Incorporation of Fmoc- β3 -Glu(OMe)-OH

A self-validating protocol for coupling the sterically hindered β -amino acid onto a resin-bound peptide.

Reagents:

  • Fmoc- β3 -Glu(OMe)-OH (3.0 eq relative to resin loading)

  • HATU (2.9 eq)

  • DIPEA (6.0 eq)

  • DMF (Peptide synthesis grade)

Step-by-Step Procedure:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (6x). Validation: A positive Kaiser test will confirm the presence of free primary amines.

  • Pre-activation: In a separate vial, dissolve Fmoc- β3 -Glu(OMe)-OH and HATU in a minimal volume of DMF. Add DIPEA and vortex for 1 minute. The solution will turn pale yellow, indicating the formation of the active OAt ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Double Coupling (Critical): Due to the steric bulk of the β -carbon, drain the reaction vessel and repeat Steps 2 and 3 with fresh reagents for an additional 1 hour.

  • Validation: Perform a Kaiser test. A colorless/yellow resin indicates complete coupling. If blue, repeat the coupling step.

  • Washing: Wash the resin with DMF (6x) and DCM (3x) before proceeding to the next synthesis cycle.

Protocol 3: Orthogonal Deprotection of the Methyl Ester

Saponification of the C5 methyl ester to yield a free carboxylic acid for lactamization or dye conjugation.

Reagents:

  • Lithium Hydroxide (LiOH) (5.0 eq)

  • THF / Water (3:1 v/v)

Step-by-Step Procedure:

  • Preparation: Following global cleavage of the peptide from the resin using standard TFA/scavenger cocktails, precipitate the crude peptide in cold ether and lyophilize.

  • Saponification: Dissolve the crude peptide in the THF/Water mixture. Add LiOH and stir at room temperature for 2–4 hours. Note: The reaction must be monitored closely by LC-MS to prevent epimerization at the α -carbon of adjacent residues.

  • Neutralization: Once LC-MS confirms the disappearance of the +14 Da methyl ester mass, neutralize the solution to pH 6.0 using 1% TFA in water.

  • Purification: Lyophilize the mixture to remove THF, then purify the free-acid peptide via preparative RP-HPLC.

References

  • Raguse, T. L., Lai, J. R., & Gellman, S. H. (2003). Environment-independent 14-helix formation in short beta-peptides: striking a balance between shape control and functional diversity. Journal of the American Chemical Society, 125(19), 5592–5593. URL:[Link]

  • Werner, H. M., Cabalteja, C. C., & Horne, W. S. (2016). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. ChemBioChem, 17(8), 712–718. URL:[Link]

  • Suzuki, Y., et al. (2012). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Organic Process Research & Development, 16(12), 1953–1958. URL:[Link]

Application

Application Note: (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride as a Versatile Chiral Building Block in Peptide Synthesis and Drug Discovery

Abstract (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is a non-proteinogenic, chiral amino acid derivative that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is a non-proteinogenic, chiral amino acid derivative that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a stereodefined center, a primary amine, a free carboxylic acid, and a methyl ester, provides a scaffold for creating structurally complex and constrained peptides, peptidomimetics, and novel small molecules. This guide provides an in-depth exploration of its applications, complete with detailed protocols for its incorporation into peptide chains and for selective functional group transformations, designed for researchers and professionals in drug development.

Introduction and Core Attributes

In the quest for novel therapeutics, particularly in peptide-based drug design, the introduction of unnatural amino acids is a cornerstone strategy for modulating pharmacological properties. These modifications can enhance proteolytic stability, constrain conformational flexibility to favor a bioactive conformation, and improve receptor affinity and selectivity. (3S)-3-amino-5-methoxy-5-oxopentanoic acid is an exemplary building block for achieving these goals.

Its hydrochloride salt form ensures stability and simplifies handling. The molecule's key attributes are:

  • Defined Stereochemistry: The (S)-configuration at the C3 position provides a fixed stereochemical anchor, crucial for designing molecules with specific 3D orientations for target engagement.

  • Bifunctional Reactivity: The presence of both a primary amine and a free carboxylic acid allows for its direct integration into peptide sequences using standard amide coupling methodologies.

  • Orthogonal Functionality: The methyl ester at the C5 position is chemically distinct from the C1 carboxylic acid. This orthogonality allows for selective deprotection and derivatization, enabling the synthesis of complex structures such as side-chain lactam-bridged peptides or branched constructs.

This document will detail its use in both solid-phase and solution-phase synthesis and explore advanced derivatization protocols.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the reagent.

PropertyValue
Chemical Name (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride
CAS Number 2247087-92-7[1]
Molecular Formula C₆H₁₂ClNO₄
Molecular Weight 197.62 g/mol
Appearance White to off-white solid
Solubility Soluble in water, DMF, DMSO. Sparingly soluble in DCM.

Storage and Handling: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C. Before use, allow the container to warm to room temperature to prevent moisture condensation.

Application I: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for incorporating this building block into a growing peptide chain.[2] The standard Fmoc/tBu strategy is highly compatible. A key consideration is the presence of the hydrochloride salt, which necessitates in situ neutralization of the primary amine before the coupling reaction can proceed.

Workflow for Fmoc-SPPS Incorporation

The following diagram outlines the key steps for a single coupling cycle involving our building block.

spss_workflow cluster_resin Resin-Bound Peptide cluster_reagents Reagents for Coupling Resin_Start Fmoc-NH-Peptide-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_Start->Deprotection 1 Wash1 DMF Wash Deprotection->Wash1 2 Coupling Coupling Step (Building Block + Activator + Base) Wash1->Coupling 3 Wash2 DMF Wash Coupling->Wash2 4 Resin_End New-AA-Peptide-Resin Wash2->Resin_End 5 Resin_End->Deprotection Repeat for next cycle BuildingBlock (3S)-3-amino-5-methoxy- 5-oxopentanoic acid HCl Activator Activation Reagent (HCTU, HATU, etc.) Base Non-nucleophilic Base (DIPEA, Collidine)

Caption: General workflow for incorporating the building block via Fmoc-SPPS.

Protocol 1: Automated/Manual Fmoc-SPPS Coupling

Objective: To couple (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride to the N-terminus of a resin-bound peptide.

Causality Behind Choices:

  • Coupling Reagents: Urionium/aminium-based reagents like HCTU or HATU are chosen for their high efficiency and rapid reaction times, which minimize racemization.[3]

  • Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is essential. Its role is twofold: to neutralize the hydrochloride salt of the incoming amino acid and to neutralize the ammonium salt formed on the resin after Fmoc deprotection. Its steric bulk prevents it from causing unwanted side reactions.[3]

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (4.0 eq)

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3.9 eq)

  • DIPEA (8.0 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-7 minutes. Drain, and repeat once. This step exposes the free N-terminal amine.[4]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vial, dissolve (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride and HCTU in a minimal amount of DMF.

  • Activation and Neutralization: Add DIPEA to the activation mixture. Allow to pre-activate for 2-3 minutes. The solution may change color. This step is critical as it both activates the carboxylic acid and liberates the free amine of the building block.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture via nitrogen bubbling or mechanical shaking for 45-60 minutes at room temperature.

  • Monitoring (Trustworthiness): To ensure the protocol is self-validating, perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of resin beads. A negative result (beads remain colorless or yellow for Kaiser test) indicates complete coupling. If the test is positive, the coupling step can be repeated.[2]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Application II: Selective Functional Group Transformations

The true synthetic power of this building block lies in the orthogonal nature of its ester and carboxylic acid functionalities. After incorporation into a peptide, the methyl ester can be selectively hydrolyzed to reveal a new carboxylic acid, which can be used for cyclization, branching, or conjugation.

Orthogonal Deprotection and Derivatization Strategy

orthogonal_chem cluster_path1 Path A: Side-Chain Hydrolysis cluster_path2 Path B: Global Deprotection Start Peptide-NH-CH(CH₂CO₂Me)-CH₂CO-Resin Hydrolysis 1. LiOH, THF/H₂O 2. Acidification Start->Hydrolysis Selective Hydrolysis Cleavage TFA Cleavage Cocktail (e.g., TFA/TIS/H₂O) Start->Cleavage Cleavage from Resin ProductA Peptide-NH-CH(CH₂CO₂H)-CH₂CO-Resin Hydrolysis->ProductA ProductB H₂N-Peptide-NH-CH(CH₂CO₂Me)-CH₂CO₂H Cleavage->ProductB

Caption: Orthogonal chemistry of the building block post-incorporation.

Protocol 2: On-Resin Selective Methyl Ester Hydrolysis

Objective: To selectively hydrolyze the side-chain methyl ester while the peptide remains attached to the resin and other acid-labile protecting groups (like Boc, tBu) are intact.

Causality Behind Choices:

  • Reagent: Lithium hydroxide (LiOH) is a standard reagent for ester hydrolysis. It is sufficiently mild under controlled conditions (low temperature, short reaction time) to avoid significant epimerization or cleavage of the peptide from standard resins like Wang or Rink Amide.

  • Solvent System: A mixture of an organic solvent like THF or Dioxane with water is used to ensure both the resin swells properly and the hydroxide salt is soluble, allowing the reaction to proceed efficiently.

Materials:

  • Peptide-resin containing the (3S)-3-amino-5-methoxy-5-oxopentanoic acid moiety (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (10-20 eq)

  • Solvent: Tetrahydrofuran (THF) and Water (3:1 v/v)

  • Neutralization solution: 0.5 M HCl in Dioxane or 10% DIPEA in DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in THF for 30 minutes.

  • Hydrolysis Reaction: Prepare a fresh solution of LiOH in the THF/Water solvent system. Add this solution to the swollen resin. Agitate the slurry at 0-5°C for 2-4 hours. Maintain low temperature to minimize side reactions.

  • Monitoring: The reaction progress can be monitored by cleaving a small amount of resin, followed by LC-MS analysis to observe the mass shift corresponding to the loss of the methyl group (-14 Da).

  • Quenching and Washing: Drain the reaction mixture. Wash the resin extensively with THF/Water (1:1), followed by water, then alternating washes of DMF and DCM to remove all inorganic salts.

  • Neutralization: It is crucial to neutralize any residual base. Wash the resin with a mild acidic solution (e.g., 1% acetic acid in DMF) or a buffered solution, followed by extensive DMF washes.

  • Drying: Dry the resin under high vacuum. The newly exposed side-chain carboxylic acid is now available for further chemistry, such as on-resin lactam bridge formation.

Summary of Applications and Performance

The utility of this building block is best summarized by comparing potential outcomes based on different synthetic strategies.

ApplicationSynthetic StrategyKey ReagentsExpected Outcome
Linear Peptide Elongation Standard Fmoc-SPPSHCTU, DIPEA, PiperidineEfficient incorporation with >95% coupling yield per step.
Side-Chain Lactam Cyclization SPPS followed by on-resin ester hydrolysis and amide bond formationLiOH; then HATU, DIPEAFormation of a conformationally constrained cyclic peptide.
Synthesis of Branched Peptides SPPS with selective ester hydrolysisLiOH; then standard SPPS coupling on the side-chainA new peptide chain grown from the side-chain carboxyl group.
Fragment Condensation Solution-phase couplingEDC/HOBt or TBTULarge-scale synthesis of a dipeptide fragment for further ligation.[5]

Conclusion

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is a powerful and versatile tool for chemical biologists and medicinal chemists. Its straightforward integration into standard peptide synthesis workflows, combined with the potential for orthogonal side-chain manipulation, opens the door to a vast chemical space of novel peptides and peptidomimetics. The protocols outlined in this guide provide a robust framework for researchers to harness the full potential of this unique chiral building block, enabling the rational design and synthesis of next-generation therapeutics.

References

  • PubChem. (3S)-3-Amino-5-methoxy-5-oxopentanoic acid. National Center for Biotechnology Information. [Link]

  • NextSDS. (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride — Chemical Substance Information.[Link]

  • Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • J&K Scientific. (2026). Precision Peptide Synthesis: Full-Line Reagents for R&D to Production.[Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F.(2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. American Chemical Society. (A representative review on the topic, URL not provided but searchable by title).
  • Fields, G. B., & Noble, R. L.(1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. (A foundational paper on Fmoc-SPPS, URL not provided but searchable by title).
  • Pentelute, B. L., et al. (2013). Rapid Flow-Based Peptide Synthesis. Chemistry – A European Journal, 19(21), 6944-6951.[Link]

  • Abdel-Moty, S. G., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Protein & Peptide Letters, 25(10), 918-924.[Link]

  • Coin, I., et al.(2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. (A comprehensive protocol guide, URL not provided but searchable by title).

Sources

Method

Application Note: Experimental Protocols for the Incorporation of (3S)-3-Amino-5-methoxy-5-oxopentanoic Acid Hydrochloride in Peptidomimetic Synthesis

Introduction & Mechanistic Rationale The development of peptidomimetics frequently relies on the incorporation of non-proteinogenic amino acids to overcome the poor pharmacokinetic profiles of natural α-peptides. β-amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of peptidomimetics frequently relies on the incorporation of non-proteinogenic amino acids to overcome the poor pharmacokinetic profiles of natural α-peptides. β-amino acids are uniquely valuable in this regard; their inclusion introduces an additional methylene carbon into the peptide backbone, which significantly enhances resistance to enzymatic proteolysis and drives the formation of predictable secondary structures (foldamers) such as 14-helices[1][2][3].

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS: 2247087-92-7) is a highly specialized chiral β-amino acid building block[4]. Structurally, it is the C5-methyl ester of (3S)-β-glutamic acid. The strategic value of this molecule lies in its orthogonal protection scheme :

  • C1 Carboxylic Acid: Left unprotected to participate in primary backbone elongation.

  • C5 Methyl Ester (OMe): Protects the side-chain carboxyl group during standard Solid-Phase Peptide Synthesis (SPPS). It is stable under acidic conditions (e.g., TFA cleavage) and requires targeted basic saponification for removal, allowing for late-stage site-specific modifications (e.g., branching, fluorophore attachment, or macrocyclization)[5][6].

  • Hydrochloride Salt: Stabilizes the free primary amine, preventing premature auto-condensation or degradation during storage, ensuring a self-validating and highly pure starting material[4][7].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride
CAS Number 2247087-92-7
Molecular Formula C₆H₁₂ClNO₄
Molecular Weight 197.62 g/mol (HCl salt) / 161.16 g/mol (Free base)
Appearance White to off-white powder
Solubility Soluble in Water, DMF, DMSO
Storage Conditions 2–8 °C, desiccated

Synthetic Workflow & Visualization

The successful integration of this building block into a peptide sequence requires a three-stage workflow: N-terminal protection, sterically optimized peptide coupling, and orthogonal deprotection.

Workflow A (3S)-3-amino-5-methoxy-5-oxopentanoic acid HCl (Starting Material) B Fmoc Protection (Fmoc-OSu, Na2CO3) A->B Protocol A C Fmoc-(3S)-β-Glu(OMe)-OH (SPPS Building Block) B->C Extraction D Peptide Coupling (HATU, DIPEA, DMF) C->D Protocol B E β-Peptide Intermediate (On-Resin) D->E SPPS F Ester Hydrolysis (LiOH, H2O/THF) E->F Protocol C G Deprotected β-Peptidomimetic (Ready for branching) F->G Neutralization

Caption: Synthetic workflow for incorporating the β-amino acid into peptidomimetics.

Experimental Protocols

Protocol A: N-Terminal Fmoc-Protection

Because the compound is supplied as a free amine hydrochloride salt, it must be converted into an Fmoc-protected derivative before it can be utilized in standard Fmoc-SPPS.

Causality & Logic: The use of Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in a biphasic aqueous/organic system prevents the formation of dipeptide byproducts. Sodium carbonate ( Na2​CO3​ ) is utilized to neutralize the HCl salt and maintain a basic pH, ensuring the amine is nucleophilic.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol (1.97 g) of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride in 25 mL of 10% aqueous Na2​CO3​ . Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 11.0 mmol (3.71 g) of Fmoc-OSu in 25 mL of 1,4-dioxane. Add this organic solution dropwise to the vigorously stirring aqueous solution over 30 minutes.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.

  • Purification (Self-Validating Step): Wash the aqueous mixture with Diethyl Ether (3 × 20 mL) to extract unreacted Fmoc-OSu and non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. A white precipitate (the Fmoc-protected product) will form.

  • Extraction: Extract the product with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield Fmoc-(3S)-β-Glu(OMe)-OH.

Protocol B: Solid-Phase Peptide Coupling (SPPS)

β-amino acids exhibit distinct steric profiles compared to standard α-amino acids. The extra methylene group alters the transition state geometry during amide bond formation.

Causality & Logic: Standard carbodiimides (e.g., DIC) often result in incomplete coupling when applied to β-amino acids. Therefore, highly efficient uronium-based coupling reagents (HATU) combined with a sterically hindered base (DIPEA) are strictly required to drive the reaction to completion while suppressing epimerization[1][2].

Table 2: SPPS Coupling Reagent Stoichiometry
ReagentEquivalentsFunction
Resin-bound amine1.0 eqNucleophile
Fmoc-(3S)-β-Glu(OMe)-OH3.0 eqElectrophile / Building Block
HATU2.9 eqUronium Coupling Agent
DIPEA6.0 eqSterically Hindered Base

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 0.3 mmol of Fmoc-(3S)-β-Glu(OMe)-OH and 0.29 mmol of HATU in 2 mL of DMF. Add 0.6 mmol of DIPEA. Vortex for 3 minutes to allow the active ester to form.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation: Perform a Kaiser test. If a free amine is still present (blue beads), repeat the coupling step before proceeding. Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Protocol C: Selective Saponification of the C5 Methyl Ester

Once the peptide backbone is synthesized, the C5 methyl ester must be hydrolyzed to reveal the free carboxylic acid for orthogonal side-chain modifications.

Causality & Logic: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides the necessary hydroxide nucleophile while keeping the hydrophobic protected peptide fully solvated.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solution of 0.5 M LiOH in THF/Water (3:1 v/v).

  • Hydrolysis: Add 3 mL of the LiOH solution to the resin-bound peptide (or solution-phase intermediate). Agitate gently for 4 hours at room temperature.

  • Neutralization: Drain the reagents and immediately wash the resin with a neutralizing solution of 5% Acetic Acid in DMF (3 × 2 min) to prevent base-catalyzed degradation of the peptide backbone.

  • Final Wash: Wash the resin with DMF, DCM, and Methanol. The C5 position is now a free carboxylic acid, ready for orthogonal coupling (e.g., attaching a PEG linker or forming a lactam bridge).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12832750, (3S)-3-Amino-5-methoxy-5-oxopentanoic acid". PubChem. Available at: [Link]

  • NextSDS. "(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride — Chemical Substance Information". NextSDS Database. Available at: [Link]

  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). "Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry". Journal of Medicinal Chemistry, 57(23), 9718-9739. Available at: [Link]

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). "Beta-amino acids: versatile peptidomimetics". Current Medicinal Chemistry, 9(8), 811-822. Available at: [Link]

  • Kulkarni, K., et al. (2021). "Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids". Soft Matter, RSC Publishing. Available at: [Link]

Sources

Application

Application Note &amp; Protocols: Advanced Derivatization Strategies for (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

Abstract This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, a chiral amino acid derivative of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, a chiral amino acid derivative of significant interest in pharmaceutical and metabolic research. We move beyond simple procedural lists to explain the underlying chemical principles and strategic rationale behind method selection. This document is designed for researchers, analytical scientists, and drug development professionals seeking robust and reliable methods for quantification and chiral purity assessment. Protocols are detailed for three distinct analytical objectives: 1) enhancing volatility for Gas Chromatography-Mass Spectrometry (GC-MS), 2) attaching a fluorophore for sensitive High-Performance Liquid Chromatography (HPLC) detection, and 3) forming diastereomers for chiral purity analysis by HPLC.

Introduction: The Rationale for Derivatization

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is a non-proteinogenic amino acid derivative featuring three key functional groups: a primary amine, a carboxylic acid, and a methyl ester. Its hydrochloride salt form confers high polarity and low volatility, making direct analysis by techniques like GC-MS challenging. Derivatization is the process of chemically modifying the analyte to impart properties more suitable for a chosen analytical method.[1]

The primary objectives for derivatizing this molecule are:

  • To Increase Volatility and Thermal Stability: For GC-MS analysis, polar functional groups (-NH2, -COOH) must be capped with nonpolar moieties to allow the analyte to volatilize without degradation in the heated GC inlet.[2]

  • To Enhance Detectability: For HPLC analysis, most amino acids lack a strong native chromophore or fluorophore. Derivatization attaches a tag that allows for highly sensitive UV or fluorescence detection.[3]

  • To Enable Chiral Separation: To determine the enantiomeric purity (e.g., the ratio of the 3S to the 3R form), a chiral derivatizing agent is used to convert the enantiomers into diastereomers, which can then be separated on a standard (achiral) HPLC column.[4]

This guide provides a logical workflow for selecting and implementing the appropriate derivatization strategy based on the analytical goal.

Experimental Workflow Overview

The following diagram illustrates the decision-making process for selecting a derivatization protocol.

G cluster_input Start cluster_goal Define Analytical Goal cluster_methods Select Derivatization Strategy cluster_protocols Execute Protocol Analyte (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride Goal What is the analytical objective? Analyte->Goal GC Achiral Quantification by GC-MS Goal->GC Volatility Required HPLC_Achiral Achiral Quantification by HPLC-FLD Goal->HPLC_Achiral High Sensitivity Required HPLC_Chiral Chiral Purity Analysis by HPLC-UV Goal->HPLC_Chiral Enantiomeric Ratio Required Proto1 Protocol 1: Silylation (MTBSTFA) GC->Proto1 Proto2 Protocol 2: Fluorescent Tagging (OPA) HPLC_Achiral->Proto2 Proto3 Protocol 3: Chiral Derivatization (Marfey's) HPLC_Chiral->Proto3

Caption: Silylation of the analyte with MTBSTFA.

Detailed Protocol

Materials:

  • (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride standard or sample

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMS-Cl

  • Anhydrous Pyridine (or Acetonitrile)

  • Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen or Argon gas source for drying

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the analyte into a reaction vial. If the sample is in solution, transfer an aliquot and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is free of water, as moisture will consume the silylating reagent. 2. Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample. Then, add 100 µL of MTBSTFA.

  • Reaction: Tightly cap the vial and heat at 70°C for 45 minutes. The reaction conditions may need optimization to maximize the yield of the desired derivative. 4. Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. A typical injection volume is 1 µL.

Self-Validation & QC:

  • Run a reagent blank (reagents only, no analyte) to identify any background peaks from the solvent or derivatizing agent.

  • Analyze the mass spectrum of the resulting peak to confirm the formation of the di-TBDMS derivative. Look for characteristic fragments, such as the loss of a tert-butyl group (M-57).

Protocol 2: Fluorescent Tagging for HPLC-FLD Analysis

Scientific Principle

For high-sensitivity quantification in complex matrices like biological fluids, HPLC with fluorescence detection (FLD) is often preferred. This requires attaching a fluorescent tag to the analyte. O-phthalaldehyde (OPA), in the presence of a thiol-containing compound like 3-mercaptopropionic acid (MPA), reacts rapidly and specifically with primary amines at basic pH to form a highly fluorescent isoindole derivative. [5]This pre-column derivatization method is easily automated and provides excellent sensitivity. [5][6]

Reaction Mechanism: OPA/MPA Derivatization

G Analyte Analyte (R-NH₂) Primary Amine Product Fluorescent Isoindole Highly Sensitive Analyte->Product Borate Buffer (pH ~9.2) ~1 min, Room Temp plus1 + OPA OPA o-phthalaldehyde OPA->Product Borate Buffer (pH ~9.2) ~1 min, Room Temp plus2 + MPA MPA Thiol (R'-SH) MPA->Product Borate Buffer (pH ~9.2) ~1 min, Room Temp

Caption: Formation of a fluorescent derivative with OPA/MPA.

Detailed Protocol

Materials:

  • Analyte standard or sample solution

  • Borate Buffer (0.2 M, pH 9.2): Prepare by dissolving boric acid in ultrapure water and adjusting pH with 10 M NaOH. [5]* OPA Reagent: Dissolve 20 mg of o-phthalaldehyde in 10 mL of borate buffer.

  • MPA Reagent: Add 20 µL of 3-mercaptopropionic acid to 10 mL of borate buffer.

  • HPLC autosampler vials

  • HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm) and a C18 reversed-phase column.

Procedure:

  • Reagent Preparation: The OPA and MPA reagents should be prepared fresh and stored at 5°C for a maximum of one week. [5]2. Automated Derivatization (Recommended): Program the HPLC autosampler for the following sequence: a. Aspirate 10 µL of the sample/standard into a clean vial or mixing loop. b. Add 45 µL of a 1:1 mixture of the OPA and MPA reagents. c. Add 45 µL of the borate buffer to ensure the pH is optimal for the reaction. d. Mix thoroughly (e.g., by aspirating and dispensing 3 times). e. Allow a 1-minute reaction time. [5]3. Injection: Inject 1-5 µL of the final reaction mixture onto the HPLC column.

  • Manual Derivatization (Alternative): In an autosampler vial, mix 5 µL of sample, 20 µL of borate buffer, and 20 µL of a pre-mixed 1:1 OPA/MPA solution. Vortex briefly and let stand for 1-2 minutes before placing in the autosampler for injection.

Self-Validation & QC:

  • The OPA derivatives can have limited stability, so consistent timing between derivatization and injection is crucial for reproducibility. Automation is highly recommended. [7]* Run a reagent blank to check for fluorescent impurities.

  • The reaction is specific to primary amines; the carboxylic acid and ester groups of the analyte do not react.

Protocol 3: Chiral Derivatization for Enantiomeric Purity Analysis

Scientific Principle

To determine the enantiomeric purity of the (3S)-analyte, we must create a pair of diastereomers that can be separated using standard achiral chromatography. This is achieved by reacting the analyte with an optically pure (chiral) derivatizing reagent. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is the quintessential choice for this application. [8][9][10]The primary amine of the amino acid analyte displaces the fluorine on the dinitrophenyl ring of the L-FDAA.

  • (3S )-analyte + L -FDAA → L,S -diastereomer

  • (3R )-analyte + L -FDAA → L,R -diastereomer

These two diastereomers have different physical properties and will exhibit different retention times on a reversed-phase HPLC column, allowing for their separation and quantification, typically by UV detection at 340 nm. [9][11]

Reaction Mechanism: Marfey's Reagent

G Analyte (3S)-Analyte (RS-NH₂) Chiral Amine Product L,S-Diastereomer Separable by RP-HPLC Analyte->Product Marfey Marfey's Reagent L-FDAA Marfey->Product NaHCO₃ buffer 40-50°C, ~1 hr

Sources

Method

Asymmetric Synthesis Incorporating (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride: A Detailed Guide for Researchers

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the asymmetric synthesis incorporating (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride. This...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the asymmetric synthesis incorporating (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride. This chiral building block, a derivative of glutamic acid, is a valuable synthon in the construction of complex, stereochemically defined molecules, particularly in the realm of pharmaceutical development. This guide will delve into the core principles, provide detailed experimental protocols, and discuss the causality behind methodological choices, ensuring a comprehensive understanding for its effective application.

Introduction: The Significance of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride in Asymmetric Synthesis

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, also known as D-β-Glutamic acid methyl ester hydrochloride, is a non-proteinogenic β-amino acid derivative. Its importance in organic synthesis stems from the stereodefined amine and carboxylic acid functionalities, making it a crucial precursor for molecules with specific biological activities. β-amino acids and their derivatives are integral components of numerous natural products and pharmaceuticals, including antiviral, antibiotic, and anticancer agents.[1] The incorporation of β-amino acids into peptides can enhance their stability against enzymatic degradation.[2]

The inherent chirality of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride allows for its use as a chiral starting material, guiding the stereochemical outcome of subsequent reactions. This "chiral pool" approach is a powerful strategy in asymmetric synthesis, enabling the efficient construction of enantiomerically pure target molecules.

Key Properties:

PropertyValueSource
CAS Number 2247087-92-7[3]
Chemical Name (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride[3]
Molecular Formula C6H12ClNO4[3]
Molecular Weight 197.62 g/mol [3]

Core Synthetic Strategies and Methodologies

The asymmetric synthesis involving (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride can be broadly categorized into two main approaches:

  • Synthesis of the Target Molecule: Establishing the chiral center at the C3 position to produce the desired (3S) stereochemistry.

  • Synthesis using the Target Molecule: Employing the pre-existing chirality of the molecule to direct the formation of new stereocenters in a larger molecular framework.

This guide will focus on a representative and robust methodology for the synthesis of β-amino esters, which is a common application for this class of compounds. The aza-Michael addition is a powerful C-N bond-forming reaction that is widely used for the synthesis of β-amino carbonyl compounds.[4][5]

Diastereoselective aza-Michael Addition using a Chiral Auxiliary

This protocol details a diastereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, a foundational method for creating β-amino acids. While this is a general method, the principles are directly applicable to the synthesis of chiral β-amino esters like the target molecule's parent ester.

Conceptual Workflow:

Sources

Application

Application Notes and Protocols: (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

Abstract This document provides a comprehensive guide for the safe and effective handling, storage, and laboratory application of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS No: 2247087-92-7). As a chir...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the safe and effective handling, storage, and laboratory application of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS No: 2247087-92-7). As a chiral amino acid derivative and a key building block in medicinal chemistry and drug development, proper management of this compound is critical to ensure experimental integrity, reproducibility, and operator safety.[1][2] These protocols are designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety and chemical handling standards.

Introduction and Compound Profile

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is a functionalized analog of L-glutamic acid. Its structure incorporates a methyl ester at the distal carboxylic acid position and a free carboxylic acid at the proximal position, with a chiral amine at the C3 position. This configuration makes it a valuable intermediate for introducing specific pharmacophores in drug design, particularly in the synthesis of peptidomimetics and small molecule inhibitors.[1][2] Understanding its physical and chemical properties is the foundation for its proper use.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloridePubChem[3]
CAS Number 2247087-92-7NextSDS[4]
Molecular Formula C₆H₁₂ClNO₄N/A
Molecular Weight 197.62 g/mol N/A
Appearance White to off-white solid (Typical)N/A
Purity ≥95% (Typical, verify with supplier CoA)N/A

Hazard Identification and Safety Protocols

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is classified with several hazards that necessitate careful handling. Adherence to these safety protocols is mandatory to mitigate risks.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementSource
Skin Irritation2H315: Causes skin irritationNextSDS[4]
Eye Irritation2AH319: Causes serious eye irritationNextSDS[4], MedChemExpress[5]
Skin Sensitization1AH317: May cause an allergic skin reactionCarl ROTH[6], BASF[7]
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaledCarl ROTH[6]
Specific Target Organ Toxicity3H335: May cause respiratory irritationMedChemExpress[5]
Mandatory Personal Protective Equipment (PPE)

The causality for requiring specific PPE is rooted in preventing the compound, particularly as a fine powder, from contacting sensitive tissues.

  • Eye Protection: Safety goggles with side-shields are required.[5][8] The hydrochloride salt can be corrosive and cause serious eye irritation upon contact.

  • Hand Protection: Chemical-resistant nitrile gloves are mandatory.[9] This compound is a skin irritant and a potential sensitizer; gloves provide the primary barrier to prevent dermal absorption and allergic reactions.[4][6]

  • Body Protection: A standard laboratory coat must be worn to protect against accidental skin contact.[10] For large-scale operations, impervious clothing may be necessary.[5]

  • Respiratory Protection: All weighing and handling of the solid compound must be performed in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of airborne particles, which can cause respiratory irritation and sensitization.[5]

Storage and Stability Management

The long-term integrity of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is critically dependent on proper storage conditions. As an amine hydrochloride salt, it is presumed to be hygroscopic.

Recommended Storage Conditions
DurationTemperatureAtmosphereContainerRationale
Long-Term (>1 month) -20°CDry, Inert (e.g., Argon)Tightly sealed, airtight vialMinimizes degradation and moisture absorption, ensuring long-term stability for up to one year as suggested by suppliers.[5]
Short-Term (<1 month) 2-8°CDryTightly sealed vialSuitable for active projects to prevent thermal cycling associated with freezer storage. Must be kept dry.
Storage Decision Workflow

This workflow provides a logical pathway for determining the appropriate storage protocol based on intended use.

G start Compound Received decision_use Intended Use Duration? start->decision_use long_term Long-Term Storage (>1 Month) Store at -20°C Inert Atmosphere Tightly Sealed decision_use->long_term Archival / Future Use short_term Short-Term Storage (<1 Month) Store at 2-8°C Keep Dry Tightly Sealed decision_use->short_term Immediate / Active Use

Caption: Decision tree for selecting the correct storage condition.

Laboratory Handling and Spill Management

General Handling Protocol
  • Preparation: Before retrieving the compound from storage, allow the container to equilibrate to room temperature for at least 20-30 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid, which can compromise its integrity.

  • Weighing: Conduct all weighing operations within a chemical fume hood or a powder containment hood. Use anti-static weighing boats to minimize loss of fine powder.

  • Transfer: Handle the solid with clean spatulas. Ensure the container is sealed immediately after use to minimize exposure to air and moisture.

  • Housekeeping: Clean all surfaces and equipment immediately after use. Wash hands thoroughly with soap and water after handling is complete.[7]

Spill Response Protocol

A validated spill response plan ensures safety and prevents environmental contamination. Do not use water to clean up the dry powder spill, as this can create a hazardous solution.

G spill Spill Detected alert Alert Personnel & Secure Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe contain Cover with Dry, Inert Absorbent Material (e.g., sand, diatomite) ppe->contain collect Carefully Sweep/Scoop into a Labeled Waste Container contain->collect decontaminate Wipe Spill Area with a Damp Cloth, then Dry collect->decontaminate dispose Dispose of Waste via Institutional EHS Guidelines decontaminate->dispose

Caption: Step-by-step workflow for managing a small laboratory spill.

Experimental Protocols

The following are foundational protocols for the use of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride in a research setting.

Protocol 5.1: Preparation of a Stock Solution

The objective is to accurately prepare a stock solution for use in downstream applications. The choice of solvent is critical and depends on the subsequent experimental conditions.

Materials:

  • (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

  • Volumetric flask (Class A)

  • Analytical balance

  • Appropriate solvent (e.g., DMSO, DMF, or aqueous buffer)

  • Magnetic stirrer and stir bar

Procedure:

  • Calculation: Determine the mass of the compound required to achieve the desired concentration. Remember to use the molecular weight of the hydrochloride salt (197.62 g/mol ).

    • Mass (g) = Desired Molarity (mol/L) × Volume (L) × 197.62 ( g/mol )

  • Weighing: Accurately weigh the calculated mass of the compound in a fume hood and record the exact weight.

  • Dissolution: Transfer the weighed solid to the volumetric flask. Add approximately 70-80% of the final volume of the chosen solvent.

  • Mixing: Cap the flask and mix by gentle swirling or magnetic stirring until the solid is completely dissolved. Sonication may be used cautiously if dissolution is slow, but monitor for any temperature increase.

  • Final Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Invert the capped flask 10-15 times to ensure a homogenous solution.

  • Storage: Transfer the solution to an appropriate, clearly labeled storage vial. For long-term storage, aliquot into single-use vials to avoid freeze-thaw cycles. Store solutions at -20°C or -80°C. Stability in solution should be validated for your specific solvent and storage conditions.

Protocol 5.2: General Protocol for Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a representative method for incorporating the amino acid into a peptide chain on a solid support, such as Rink Amide or 2-Chlorotrityl Chloride resin. This procedure assumes a standard Fmoc-based SPPS workflow.[11]

Materials:

  • Fmoc-deprotected, resin-bound peptide

  • (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

  • Coupling reagent (e.g., HCTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed using a standard piperidine/DMF solution and the resin has been thoroughly washed with DMF.[11]

  • Activation of the Amino Acid:

    • In a separate vial, dissolve (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-4 eq.) in DMF.

    • Add the base (e.g., DIPEA, 6-8 eq.) to the mixture. The addition of base is crucial to neutralize the hydrochloride salt and the HCl generated during carboxyl activation.

    • Allow the activation mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the reaction vessel containing the swelled and deprotected resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for completion. A negative test (beads remain colorless or yellow) indicates the successful consumption of the free amine.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove any excess reagents and byproducts.

  • Continuation: The resin is now ready for the next deprotection and coupling cycle.

References

  • Title: (3S)-3-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Safety Data Sheet Source: Carl ROTH URL: [Link]

  • Title: Amino Acids in the Development of Prodrugs Source: MDPI URL: [Link]

  • Title: (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution Source: ACS Publications URL: [Link]

  • Title: Safety data sheet - Dagonis Source: BASF URL: [Link]

  • Title: Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution Source: ResearchGate URL: [Link]

  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: Nowick Lab, UC Irvine URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

Introduction: (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, the γ-methyl ester hydrochloride of L-glutamic acid, is a critical chiral building block in the synthesis of complex pharmaceutical agents and pepti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, the γ-methyl ester hydrochloride of L-glutamic acid, is a critical chiral building block in the synthesis of complex pharmaceutical agents and peptidomimetics. Its synthesis, while conceptually straightforward, is often plagued by low yields stemming from challenges in achieving regioselectivity between the α- and γ-carboxylic acids, as well as difficulties in product isolation. This technical support guide provides in-depth troubleshooting strategies and optimized protocols to help researchers overcome common hurdles and improve synthetic outcomes.

Synthesis Pathway Overview

A robust and frequently employed strategy for synthesizing the target compound involves the use of an N-protecting group (such as Boc) on L-glutamic acid. This allows for the formation of an internal cyclic anhydride, which can then be regioselectively opened at the more accessible γ-position by methanol. The final steps involve deprotection of the amine and formation of the hydrochloride salt.

Synthesis_Pathway A L-Glutamic Acid B N-Boc-L-Glutamic Acid A->B (Boc)₂O, Base C N-Boc-L-Glutamic Anhydride B->C Acetic Anhydride or DCC D (3S)-3-(Boc-amino)-5-methoxy- 5-oxopentanoic acid C->D Methanol (MeOH) E (3S)-3-amino-5-methoxy- 5-oxopentanoic acid HCl D->E HCl in Dioxane or EtOAc

Caption: A common synthetic route via an N-Boc protected cyclic anhydride intermediate.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is extremely low (<20%). Where do I begin troubleshooting?

A1: A significantly low yield is typically a result of cumulative losses or a critical failure in one key step. A systematic approach is essential. We recommend investigating in the following order:

  • Reaction Selectivity: The primary challenge is differentiating the α- and γ-carboxyl groups. Poor selectivity will inevitably lead to a difficult-to-separate mixture of diacid, diester, and the desired α- and γ-monoesters, drastically reducing the isolated yield of the correct isomer.

  • Product Isolation & Purification: The target compound is a highly polar, water-soluble amino acid salt. Standard liquid-liquid extraction procedures are often inefficient and can be a major source of yield loss.

  • Reaction Completion: Incomplete reactions at any stage (protection, anhydride formation, esterification, or deprotection) will carry unreacted starting materials forward, complicating purification and lowering yield.

  • Starting Material Quality: Ensure the purity and integrity of the initial L-glutamic acid and all reagents, as impurities can interfere with the reactions.

The following diagram outlines a logical workflow for diagnosing the root cause of low yield.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Analyze Crude Product by NMR/LC-MS Start->CheckPurity Mixture Problem: Mixture of Di-acid, Di-ester, and/or wrong isomer CheckPurity->Mixture Mixture Observed Incomplete Problem: Significant Unreacted Starting Material CheckPurity->Incomplete Incomplete Reaction CleanCrude Problem: Crude is clean but final yield is low CheckPurity->CleanCrude Clean Crude, Low Final Yield SolveMixture Solution: Optimize Esterification Selectivity (See Q2) Mixture->SolveMixture SolveIncomplete Solution: Re-evaluate Reaction Conditions (See Q3) Incomplete->SolveIncomplete SolveIsolation Solution: Optimize Workup & Purification (See Q4) CleanCrude->SolveIsolation

Caption: A systematic workflow for troubleshooting the cause of low product yield.

Q2: My crude product is a mixture of the desired γ-monoester, the α-monoester, and the dimethyl ester. How can I improve regioselectivity?

A2: This is the most critical chemical challenge. Direct esterification of unprotected L-glutamic acid is notoriously unselective. The key is to manipulate the reactivity of the two carboxyl groups.

  • Expert Insight: The formation of an N-protected L-glutamic anhydride is the most reliable method. The 5-membered ring of the anhydride is sterically hindered at the α-carbonyl carbon by the adjacent protected amino group. Nucleophilic attack by methanol is therefore kinetically favored at the more accessible γ-carbonyl carbon, leading predominantly to the desired γ-ester.

  • Causality:

    • Incomplete Anhydride Formation: If N-Boc-L-glutamic acid is still present when methanol is added, direct, non-selective esterification can occur. Ensure the anhydride formation step goes to completion by monitoring with TLC or IR (disappearance of the carboxylic acid OH stretch).

    • Reaction Temperature: The methanolysis of the anhydride should be conducted at a controlled, low temperature (e.g., 0 °C to room temperature). Higher temperatures can decrease selectivity and promote side reactions.

    • Alternative of Selective Hydrolysis: Attempting to selectively hydrolyze one ester from L-glutamic acid dimethyl ester is very difficult to control and often results in mixtures or complete hydrolysis to the diacid.[1] This route is not recommended for achieving high yields of a single isomer.

Q3: The reaction stalls, showing low conversion of my starting N-Boc-L-glutamic acid. What are the potential causes?

A3: Low conversion can usually be traced back to reagent quality or reaction conditions.

  • Reagent Inactivity:

    • Dehydrating Agent: If using a carbodiimide like DCC or EDC for anhydride formation, ensure it is fresh. Carbodiimides are moisture-sensitive. Acetic anhydride is often a more robust choice for this specific internal cyclization.

    • Esterification Catalyst: When using methods like reaction with methanol in the presence of thionyl chloride or HCl gas, the activity is paramount.[2] Ensure thionyl chloride is not degraded and any acid catalysts are anhydrous.

  • Moisture Contamination: Water will readily hydrolyze the anhydride intermediate back to the diacid and will consume dehydrating agents. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Reaction Time/Temperature: While high temperatures can harm selectivity, some steps require sufficient thermal energy and time to proceed. Monitor the reaction progress by TLC until the starting material is fully consumed.

Q4: My crude product looks clean by NMR, but my isolated yield after workup and crystallization is poor. How can I improve product recovery?

A4: This strongly points to losses during the isolation phase, which is common for this type of molecule.

  • Inefficient Extraction: The hydrochloride salt is highly soluble in water and has low solubility in common non-polar organic solvents like dichloromethane or diethyl ether.

    • Solution 1: Solvent Choice: Switch to a more polar extraction solvent, such as ethyl acetate (EtOAc).

    • Solution 2: Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This decreases the polarity of the aqueous phase and significantly reduces the solubility of the product, driving it into the organic layer.

  • Premature Precipitation: During solvent removal (e.g., on a rotary evaporator), the product can sometimes oil out or precipitate on the glass, making recovery difficult. It is often better to concentrate the organic extracts to a smaller volume and then proceed directly to crystallization.

  • Crystallization Issues:

    • Solvent System: Finding the right solvent system is key. A common and effective method is to dissolve the crude product in a minimal amount of a polar solvent (like methanol or ethanol) and then slowly add a less polar anti-solvent (like diethyl ether or ethyl acetate) at a low temperature until turbidity is observed, followed by cooling to induce crystallization.

    • pH Control: Ensure the pH is acidic during workup to keep the amine protonated as the hydrochloride salt. If the pH drifts towards neutral, the zwitterionic free amino acid form may precipitate or remain in the aqueous layer, reducing extraction efficiency.[3]

Optimized Experimental Protocol

This protocol is based on the regioselective opening of the N-Boc-glutamic anhydride, a reliable method for maximizing the yield of the desired γ-ester.

Step 1: Synthesis of N-Boc-L-Glutamic Anhydride

  • Suspend N-Boc-L-glutamic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 5 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Add acetic anhydride (1.1 eq) to the suspension.

  • Heat the mixture to 50-55 °C and stir until the solution becomes clear (typically 2-4 hours).

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM) to confirm the consumption of the starting diacid.

  • Once complete, cool the solution to room temperature and remove the THF and excess acetic anhydride under reduced pressure. The resulting oil or semi-solid is the crude anhydride and is used directly in the next step without further purification.

Step 2: Regioselective Methanolysis

  • Under a nitrogen atmosphere, dissolve the crude N-Boc-L-glutamic anhydride from Step 1 in anhydrous methanol (approx. 10 mL per gram of original N-Boc-L-glutamic acid).

  • Cool the solution to 0 °C using an ice bath.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC to confirm the consumption of the anhydride.

  • Remove the methanol under reduced pressure to yield crude (3S)-3-(tert-butoxycarbonylamino)-5-methoxy-5-oxopentanoic acid as an oil.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude oil from Step 2 in a minimal amount of ethyl acetate or 1,4-dioxane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of HCl in 1,4-dioxane (e.g., 4M solution, 3-5 eq) dropwise.

  • Stir the mixture at room temperature. The product will typically precipitate as a white solid over 1-4 hours.

  • Monitor the deprotection by TLC until the Boc-protected material is fully consumed.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride.

Key Parameters and Their Impact on Yield

ParameterPotential Issue if UncontrolledRecommended ActionExpected Impact on Yield
Moisture Hydrolysis of anhydride intermediate; consumption of reagents.Use anhydrous solvents and reagents; maintain an inert atmosphere.High Impact: Prevents major side reactions.
Reaction Temp. (Methanolysis) High temperatures (>25 °C) can lead to loss of regioselectivity.Maintain 0 °C initially, then allow a slow warm-up to RT.High Impact: Crucial for maximizing desired γ-isomer.
Workup pH A pH > 4 can lead to the zwitterion form, causing extraction losses.Maintain acidic conditions (pH 2-3) during aqueous washes.Medium Impact: Improves extraction efficiency.
Extraction Solvent Non-polar solvents (DCM, ether) are poor for this polar salt.Use ethyl acetate and saturate the aqueous phase with NaCl.High Impact: Can dramatically improve recovery from the aqueous phase.
Purity of Starting Material Contaminants can interfere with reactions or co-crystallize with the product.Use high-purity L-glutamic acid (>99%).Medium Impact: Ensures a cleaner reaction profile.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in 3-Amino-5-methylphenol Production. BenchChem.
  • Google Patents. (n.d.). Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives.
  • ResearchGate. (2019). Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ResearchGate. [Link]

  • ResearchGate. (n.d.). Study on the hydrolysis of dimethyl glutarate. Retrieved from [Link]

  • Google Patents. (n.d.). L-glutamic acid derivative and synthesis method and application thereof.
  • Semantic Scholar. (2017). A Convenient Synthesis of Amino Acid Methyl Esters. Semantic Scholar. [Link]

  • Organic Syntheses. (n.d.). AN ORGANIC SYNTHESES PROCEDURE: (R)-3-Amino-3-(p-methoxyphenyl)propionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
  • Dia-anion. (n.d.). Separation and Refining of Amino acids. Dia-anion. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (3S)-3-Amino-5-methoxy-5-oxopentanoic Acid Hydrochloride Synthesis

Welcome to the Technical Support Center for (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS: 2247087-92-7). This molecule, formally the C5-methyl ester of β -glutamic acid[1], is a highly versatile β -amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS: 2247087-92-7). This molecule, formally the C5-methyl ester of β -glutamic acid[1], is a highly versatile β -amino acid building block used in the synthesis of peptidomimetics and the engineering of advanced therapeutics like lanthipeptides.

Due to its bifunctional nature—a free carboxylic acid at C1, a methyl ester at C5, and a β -amino group—it is uniquely susceptible to several side reactions during synthesis, deprotection, and storage. This guide is designed for drug development professionals and synthesists to diagnose, troubleshoot, and prevent these issues.

Part 1: Expert Troubleshooting & Causality FAQs

Q1: During the final Boc-deprotection step, my yield of the target hydrochloride salt is low, and I observe a highly polar impurity. What is happening? Causality: You are likely observing ester hydrolysis. The C5 methyl ester is highly sensitive to acid-catalyzed hydrolysis if even trace amounts of water are present during the deprotection step. Because the reaction utilizes strong acids (e.g., HCl in dioxane), the presence of moisture drives the equilibrium toward the formation of the dicarboxylic acid ((3S)- β -glutamic acid). Solution: Ensure strictly anhydrous conditions. Use freshly titrated anhydrous HCl in dioxane, pre-dry your starting material via azeotropic distillation, and rigorously dry all glassware.

Q2: My LC-MS analysis of the crude product shows a major peak at[M - 17] (loss of NH 3​ ). Is the molecule degrading? Causality: Yes. β -amino acids are inherently prone to β -elimination (deamination), particularly when exposed to basic conditions or elevated temperatures during workup. The amino group at C3 acts as a leaving group, resulting in the formation of an α,β -unsaturated monoester (a glutaconic acid derivative)[2]. Solution: Never expose the free base to pH > 7.5. Always isolate and store the compound as its hydrochloride salt to protonate the amine. The protonated state ( −NH3+​ ) significantly reduces its leaving group propensity and prevents base-catalyzed abstraction of the α -proton.

Q3: I am detecting higher molecular weight species (dimers/oligomers) in my isolated product. How do I suppress this? Causality: Intermolecular amidation. If the compound is allowed to exist as a free base (zwitterion) at high concentrations, the nucleophilic primary amine at C3 can attack the C1 carboxylic acid or C5 ester of a neighboring molecule. Solution: Maintain the compound as the HCl salt. The protonated ammonium is non-nucleophilic, completely shutting down intermolecular condensation. Do not concentrate the free base to dryness.

Part 2: Diagnostic Matrix for Side Reactions

Use the following quantitative data table to quickly identify which side reaction is compromising your synthesis based on analytical signatures.

Side ReactionPrimary Impurity FormedMass Shift ( Δ m/z)Key NMR Signature ChangePrevention Strategy
Ester Hydrolysis (3S)- β -Glutamic Acid-14 Da (Loss of CH 2​ )Disappearance of singlet at δ 3.65 ppm (-OCH 3​ )Use strictly anhydrous HCl/dioxane; dry glassware.
β -Elimination Glutaconic Acid Monoester-17 Da (Loss of NH 3​ )Appearance of olefinic protons at δ 5.8–6.2 ppmAvoid pH > 7.5; maintain reaction temperature < 20°C.
Intermolecular Amidation Dimeric/Polymeric species+143 Da (per addition)Broadening of all peaks; multiple -CH 2​
  • environments
Store as HCl salt; avoid concentrating the free base.

Part 3: Mechanistic Degradation Pathways

The diagram below maps the causality between environmental triggers (moisture, pH, concentration) and the resulting structural degradation of the molecule.

DegradationPathways Target (3S)-3-amino-5-methoxy- 5-oxopentanoic acid HCl Hydrolysis Ester Hydrolysis (Acid + Trace H2O) Target->Hydrolysis Moisture Elimination Beta-Elimination (Base / Heat) Target->Elimination pH > 7.5 Amidation Intermolecular Amidation (Free Base Form) Target->Amidation High Conc. Imp1 Impurity A: (3S)-beta-Glutamic Acid Hydrolysis->Imp1 Imp2 Impurity B: Glutaconic Acid Monoester Elimination->Imp2 Imp3 Impurity C: Dimers / Polyamides Amidation->Imp3

Caption: Fig 1. Primary degradation pathways and resulting side-reaction impurities.

Part 4: Self-Validating Standard Operating Protocol (SOP)

To guarantee the scientific integrity of your product, follow this self-validating methodology for the conversion of Boc-(3S)-3-amino-5-methoxy-5-oxopentanoic acid to the target HCl salt.

Phase 1: Preparation & Azeotropic Drying
  • Rationale: Trace water in the starting material will hydrolyze the C5 ester during the highly acidic deprotection.

  • Action: Dissolve 10.0 mmol of the Boc-protected precursor in 20 mL of anhydrous toluene. Evaporate under reduced pressure at 30°C to azeotropically remove moisture. Repeat this process twice.

Phase 2: Anhydrous Deprotection
  • Action: Flush the reaction flask with dry Argon. Chill the flask to 0°C using an ice bath.

  • Action: Add 15 mL of freshly opened, anhydrous 4M HCl in dioxane. Stir at 0°C for 15 minutes, then allow to warm to 20°C.

  • Rationale: Maintaining a low initial temperature controls the exothermic deprotection, preventing thermally-induced β -elimination.

Phase 3: Self-Validation (In-Process Control)
  • Action: After 90 minutes, withdraw a 10 μ L aliquot, dilute it in 1 mL of dry methanol, and analyze via LC-MS.

  • Validation Criteria: The reaction is validated to proceed to the next step only if the extracted ion chromatogram (EIC) shows <1% of the Boc-precursor (m/z 262) and >98% of the desired product (m/z 162)[1]. If the hydrolyzed impurity (m/z 148) is >2%, the reaction environment was compromised by moisture and the batch must be evaluated for column purification.

Phase 4: Precipitation and Isolation
  • Action: Once validated, concentrate the reaction mixture to 30% of its original volume under a stream of Argon (do not heat).

  • Action: Add 50 mL of ice-cold anhydrous diethyl ether dropwise with vigorous stirring to precipitate the hydrochloride salt.

  • Action: Filter under an Argon blanket, wash with cold ether (2 x 10 mL), and dry under high vacuum for 12 hours. Store at -20°C in a desiccator.

SOPWorkflow Step1 1. Pre-drying (Toluene Azeotrope) Step2 2. Deprotection (4M HCl in Dioxane) Step1->Step2 Step3 3. IPC Check (LC-MS Aliquot) Step2->Step3 Step4 4. Precipitation (Cold Et2O) Step3->Step4 Step5 5. Isolation (Vacuum, -20°C) Step4->Step5

Caption: Fig 2. Self-validating workflow for moisture-free deprotection and isolation.

References

  • (3S)-3-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 - PubChem, nih.gov, 1

  • 3-oxopentanoic acid | Sigma-Aldrich (CAS No.: 2247087-92-7), sigmaaldrich.com,

  • A New PEG−β-Alanine Active Derivative for Releasable Protein Conjugation | Bioconjugate Chemistry, acs.org, 2

  • Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing, whiterose.ac.uk,

  • O-Methyltransferase-mediated Incorporation of a β-Amino Acid in Lanthipeptides, nih.gov,

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions with (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges of working with (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges of working with (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS: 2247087-92-7).

This building block is a β -amino acid derivative featuring a free C1-carboxylic acid, a C3-primary amine (protected as an HCl salt), and a C5-methyl ester. Its bifunctional nature makes it a highly versatile scaffold for peptidomimetics and PROTAC linkers, but it also introduces specific thermodynamic and kinetic liabilities during amide bond formation[1]. This guide will walk you through the causality of common failures and provide self-validating protocols to ensure high-yield couplings.

Reaction Workflow & Pathway Visualization

The most critical decision when using this building block is determining which functional group you intend to couple. Because the molecule contains both an amine and a carboxylic acid, improper order of addition will inevitably lead to polymerization.

Workflow Start Target Coupling Reaction PathA Reacting the C3-Amine (N-Acylation) Start->PathA PathB Reacting the C1-Carboxylic Acid (C-Amidation) Start->PathB StepA1 Pre-activate Partner Acid (e.g., HATU/DIPEA, 5 min) PathA->StepA1 StepB1 Protect C3-Amine (e.g., Boc2O / Fmoc-OSu) PathB->StepB1 StepA2 Add (3S)-Derivative + DIPEA (Neutralize HCl) StepA1->StepA2 StepA3 Target Amide Formed (No Self-Condensation) StepA2->StepA3 StepB2 Activate C1-COOH (e.g., EDC/HOBt) StepB1->StepB2 StepB3 Add Partner Amine StepB2->StepB3

Workflow for coupling the (3S)-derivative based on the target reaction site.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing multiple high-molecular-weight peaks in my LC-MS instead of my target product?

Causality: You are observing self-condensation (polymerization). This building block is a zwitterionic precursor. When you add a base (like DIPEA) to neutralize the HCl salt in the presence of a coupling reagent (like HATU or EDC), the reagent indiscriminately activates the free C1-carboxylic acid of the building block[2]. This activated acid then reacts with the newly freed C3-amine of an adjacent molecule, creating a chain reaction of oligomerization. Solution: You must enforce a strict pre-activation protocol. Activate your partner carboxylic acid completely before introducing the (3S)-derivative to the reaction mixture.

Q2: My target mass is -14 Da from the expected product. What happened?

Causality: This mass shift indicates the hydrolysis of the C5-methyl ester (loss of a CH3​ group, replaced by H ). Methyl esters are susceptible to base-catalyzed saponification. If your coupling reaction utilizes a large excess of strong organic base over extended periods, or if your aqueous workup includes harsh bases like NaOH or Na2​CO3​ , the ester will hydrolyze. Solution: Limit coupling times to <4 hours. Use milder bases like N-methylmorpholine (NMM) if hydrolysis persists, and strictly use saturated NaHCO3​ or weak citric acid for aqueous washes.

Q3: Do I need to use racemization suppressants (like HOAt or Oxyma) to prevent epimerization at the (3S) position?

Causality: No, epimerization at the C3 position is highly improbable under standard conditions. Unlike α -amino acids, where the chiral center is directly adjacent to the activating carbonyl (allowing for rapid enolization and oxazolone-mediated racemization)[3], this is a β -amino acid. The C3 chiral center is insulated by the C2 and C4 methylene groups. Because it lacks an acidic α -proton, it cannot form an enolate or a traditional 5-membered oxazolone ring[4].

Q4: I am seeing a +98 Da adduct when using HATU. How do I prevent this?

Causality: This is a guanidinylation byproduct. Uronium-based reagents like HATU and HBTU can react directly with primary amines if the amine is present before the carboxylic acid is fully activated[4]. Solution: Switch to a phosphonium-based reagent (e.g., PyBOP) or ensure the partner acid is pre-activated for at least 5 minutes before the amine is introduced[3].

Standard Operating Protocols (SOPs)

Protocol A: N-Acylation (Coupling to the C3-Amine)

This protocol is designed to eliminate self-condensation by kinetically favoring the reaction with a pre-activated partner acid.

  • Pre-activation: In an oven-dried flask under N2​ , dissolve the partner carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for exactly 5 to 10 minutes . Self-validation step: A color change (often to pale yellow) indicates the formation of the active ester.

  • Neutralization: In a separate vial, dissolve the (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (1.1 eq) in a minimum volume of DMF. Add DIPEA (1.1 eq) to neutralize the HCl salt.

  • Coupling: Add the neutralized amine solution dropwise to the pre-activated acid mixture.

  • Stir for 2 hours at room temperature. Monitor by LC-MS.

  • Workup: Quench with water. Extract with EtOAc. Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amines) and saturated aqueous NaHCO3​ (to remove unreacted acids). Dry over Na2​SO4​ and concentrate.

Protocol B: C-Amidation (Coupling the C1-Carboxylic Acid)

Because the C3-amine will interfere, it must be temporarily protected.

  • Protection: React the building block with Boc2​O (1.1 eq) and DIPEA (2.2 eq) in DCM for 4 hours to yield the N-Boc protected intermediate.

  • Activation: Dissolve the N-Boc intermediate (1.0 eq) and the partner amine (1.1 eq) in DCM.

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq), followed by NMM (3.0 eq).

  • Stir overnight at room temperature.

  • Deprotection (Optional): If the free amine is required for subsequent steps, treat the isolated product with 20% TFA in DCM for 1 hour, then evaporate to yield the TFA salt.

Quantitative Reagent Comparison

Choosing the right coupling reagent dictates the success of your synthesis. Below is a synthesized comparison of common reagents specifically applied to this zwitterionic β -amino acid scaffold[1][3][5].

Coupling ReagentActivation KineticsSelf-Condensation Risk (if not pre-activated)Guanidinylation RiskRecommended Base
HATU Very Fast (< 5 min)HighModerateDIPEA
COMU Very Fast (< 5 min)HighLowDIPEA / TMP
PyBOP Fast (~ 10 min)HighNoneDIPEA
EDC / HOBt Moderate (15-30 min)ModerateNoneNMM

Note: COMU is highly recommended as a greener alternative to HATU, offering similar coupling efficiency with a significantly lower risk of guanidinylation and a safer explosive profile[3][6].

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Appella, D. H., et al. (1996). β -Peptide Foldamers: Robust Helix Formation in a New Family of β -Amino Acid Oligomers. Journal of the American Chemical Society, 118(51), 13071-13072. URL:[Link]

  • El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal, 15(37), 9404-9416. URL:[Link]

Sources

Optimization

Technical Support Center: (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (3S)-3-amino-5-methoxy-5-oxopentanoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS: 2247087-92-7)[1].

This compound is a highly valuable chiral -amino acid half-ester used in peptidomimetic synthesis and prodrug development. However, its molecular architecture—featuring a primary amine (protected as an HCl salt), a free carboxylic acid at C1, and a methyl ester at C5—creates a delicate thermodynamic system. Failure to respect its chemical boundaries inevitably leads to ester hydrolysis, oligomerization, and experimental failure.

This guide bridges the gap between theoretical organic chemistry and benchtop reality, providing you with causal explanations and self-validating protocols.

Part 1: Troubleshooting FAQs (The "Why" Behind the Failures)

Q1: My solid stock is degrading over time, even when stored at -20°C. What is causing this?

The Causality: The degradation is driven by hygroscopicity . As a hydrochloride salt, this compound readily absorbs atmospheric moisture[2]. When water infiltrates the crystal lattice, it interacts with the HCl to create a highly localized, micro-acidic environment. Even in the solid state, this trapped acidic moisture acts as a catalyst, slowly driving the hydrolysis of the C5 methyl ester to form the dicarboxylic acid ( -glutamic acid). Storing it in a freezer without proper desiccation actually accelerates this process due to condensation upon opening the vial. The Fix: Always store the compound in a secondary sealed container with active desiccant (e.g., Drierite). Crucially, allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent ambient moisture from condensing on the cold powder.

Q2: I dissolved the compound in PBS (pH 7.4) for an assay, but LC-MS shows massive degradation within hours. Why?

The Causality: Amino acid methyl esters are notoriously unstable in neutral-to-basic aqueous environments[3]. At pH 7.4, two degradation pathways are activated:

  • Base-Catalyzed Hydrolysis: Hydroxide ions readily attack the electrophilic carbonyl carbon of the methyl ester, cleaving it[4].

  • Nucleophilic Transamidation: At pH 7.4, a significant fraction of the protonated amine ( ) is converted to its free base form ( ). This free amine is a potent nucleophile that can attack the ester of a neighboring molecule, leading to intermolecular amidation (dimerization/oligomerization). The Fix: Never store this compound in physiological buffers. Aqueous stock solutions must be prepared in mildly acidic conditions (pH 3.0 – 4.0) where the amine remains fully protonated (preventing nucleophilic attack) and the ester is thermodynamically stable against base-catalyzed hydrolysis.

Q3: During peptide coupling, I am getting a complex mixture of side products instead of my target peptide. What is going wrong?

The Causality: If you add a strong organic base like DIPEA or TEA to the reaction mixture before the carboxylic acid partner is fully activated, you prematurely liberate the free amine of the (3S)-3-amino-5-methoxy-5-oxopentanoic acid. In the absence of an activated electrophile, this free amine will undergo self-condensation with its own C5 methyl ester. The Fix: Employ a strict order of addition. Pre-activate your target carboxylic acid first, add the HCl salt of the -amino acid, and only then add the base dropwise to generate the nucleophile in situ.

Part 2: Quantitative Stability Data

To guide your experimental design, the following table summarizes the pH-dependent hydrolysis kinetics typical for amino acid methyl ester hydrochlorides at 37°C[3][4].

Environment / pHDominant Catalysis MechanismEstimated Half-Life ( )Experimental Recommendation
pH 1.2 (SGF) Specific Acid Catalysis> 24 hoursHighly stable; suitable for simulated gastric fluid assays.
pH 4.0 (Acetate) Minimal (Amine protonated)> 7 daysOptimal condition for preparing aqueous stock solutions.
pH 7.4 (PBS/Plasma) Base Catalysis / Esterase< 2 hoursUnstable. Prepare fresh and use immediately for in vitro assays.
pH 9.0 (Carbonate) Rapid Base Catalysis< 15 minutesAvoid entirely. Rapid degradation and oligomerization will occur.

Part 3: Validated Experimental Protocols

These protocols are designed as self-validating systems; if you follow the causality of the chemistry, the physical results will be reproducible.

Protocol A: Preparation of Stable Aqueous Stock Solutions (100 mM)

Objective: Create a stable, ready-to-use liquid stock that prevents ester hydrolysis.

  • Thermal Equilibration: Remove the desiccated vial of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride from the -20°C freezer. Leave it unopened on the bench for 30 minutes to reach room temperature. (Validation: The vial exterior should be completely dry before opening).

  • Buffer Preparation: Prepare a 10 mM Sodium Acetate buffer and adjust the pH to exactly 4.0 using dilute Acetic Acid. Filter sterilize (0.22 µm).

  • Dissolution: Weigh the required mass of the compound and dissolve it rapidly in the pH 4.0 buffer to achieve a 100 mM concentration.

  • Storage: Aliquot the solution into single-use microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C. Thaw only once immediately prior to use.

Protocol B: Optimized Peptide Coupling (Avoiding Self-Condensation)

Objective: Couple the -amino acid to a target carboxylic acid without triggering ester hydrolysis or dimerization.

  • Activation: In a flame-dried flask under inert gas (Argon), dissolve 1.0 equivalent of your target carboxylic acid in anhydrous DMF. Add 1.1 equivalents of HATU. Cool the mixture to 0°C in an ice bath.

  • Base Addition 1: Add 2.0 equivalents of DIPEA to activate the carboxylic acid. Stir for 5 minutes.

  • Substrate Addition: Add 1.0 equivalent of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride directly as a solid.

  • Base Addition 2 (Critical Step): Slowly add exactly 1.0 equivalent of DIPEA dropwise over 10 minutes. Scientific Insight: This precisely neutralizes the HCl salt, generating the free amine exactly when the activated electrophile is ready, outcompeting any side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for no more than 2 hours to prevent late-stage ester cleavage. Quench with saturated .

Part 4: Degradation Pathway Visualization

The following diagram maps the kinetic pathways that lead to the degradation of the compound. Understanding this network is critical for troubleshooting LC-MS results.

G A (3S)-3-amino-5-methoxy-5-oxopentanoic acid HCl (Stable Solid Form) B Free Base Form (Reactive Intermediate) A->B Aqueous Solution (pH > 7) E Moisture / H2O (Solid State Degradation) A->E Hygroscopic absorption (Poor Storage) C Ester Hydrolysis (beta-Glutamic Acid) B->C Base-catalyzed hydrolysis (OH- attack) D Intermolecular Amidation (Oligomers/Dimers) B->D Nucleophilic attack (Amine on Ester) E->C Micro-acidic hydrolysis

Degradation pathways of (3S)-3-amino-5-methoxy-5-oxopentanoic acid HCl across different conditions.

Part 5: References

  • [NextSDS] Chemical Substance Information: (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride. Available at:[Link][1]

  • [Indian Journal of Pharmaceutical Sciences] Synthesis, Hydrolysis Kinetics and Pharmacodynamic Profile of Novel Prodrugs. Available at:[Link][3]

  • [Taylor & Francis] Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor: Synthesis and biopharmaceutical and pharmacological evaluation. Available at:[Link][4]

  • [ResearchGate] Any advice about the stability of ester and carbamate containing compounds? Available at:[Link][2]

Sources

Troubleshooting

Technical Support Center: Purification of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

Welcome to the Technical Support Center. This guide is designed for scientists and drug development professionals facing challenges in the isolation and purification of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for scientists and drug development professionals facing challenges in the isolation and purification of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS: 2247087-92-7)[1].

As a highly polar, aliphatic amino acid derivative featuring a labile C5 methyl ester, this molecule defies standard Reverse-Phase (RP) purification logic. This document synthesizes field-proven methodologies to overcome poor chromatographic retention, prevent ester degradation, and ensure the correct salt form is isolated.

🔍 Troubleshooting Guide: Common Purification Failures

Observed IssueRoot Cause (Causality)Recommended Solution
Elution in Void Volume Extreme Polarity: The protonated amine and carboxylic acid make the molecule too hydrophilic for standard C18 hydrophobic partitioning.Switch from RP-HPLC to HILIC (Hydrophilic Interaction Liquid Chromatography) or use an ion-pairing agent (e.g., HFBA).
Mass Shift of -14 Da Ester Hydrolysis: The C5 methyl ester cleaves in aqueous conditions (especially pH > 6), yielding the free diacid (Mass drops from 162.1 to 148.1 m/z).Keep purification times <2 hours. Maintain acidic pH (2-4). Lyophilize fractions immediately upon collection.
No UV Signal Detected Lack of Chromophore: The molecule lacks aromatic rings or conjugated systems, resulting in negligible UV absorbance above 210 nm.Utilize MS-directed purification (m/z 162.1), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD).
Yielding TFA Salt Mobile Phase Additives: Using Trifluoroacetic Acid (TFA) in the mobile phase replaces the native HCl salt with a TFA counterion.Perform a post-purification salt exchange using repeated lyophilization with dilute HCl[2][3].

💡 Frequently Asked Questions (FAQs)

Q1: Why is my compound degrading into a [M+H]+ 148.1 species during HPLC? A1: You are observing ester hydrolysis. The target molecule has a molecular weight of 197.62 g/mol as an HCl salt (free base 161.16 g/mol , giving an[M+H]+ of 162.1)[1]. The C5 methyl ester is chemically labile. When left in aqueous HPLC buffers—especially if the pH drifts above 6 or fractions sit at room temperature for extended periods—the ester hydrolyzes into the free carboxylic acid. This loss of a CH2​ group results in a mass reduction of exactly 14 Da. To prevent this, maintain a low pH (using 0.1% Formic Acid) and flash-freeze fractions immediately.

Q2: I cannot retain this molecule on my C18 column, even at 0% organic. What is the mechanistic alternative? A2: At acidic pH, the amino group is protonated ( NH3+​ ), making the molecule a highly polar cation. Standard C18 stationary phases rely on hydrophobic interactions, which are mathematically insufficient for a molecule with such a low LogP[1]. You must invert your chromatographic logic by using HILIC . HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. Retention is achieved through partitioning into a water-enriched layer on the stationary phase and electrostatic interactions.

Q3: My downstream biological assay requires the HCl salt, but my purified batch is a TFA salt. How do I fix this? A3: TFA is a strong acid that binds tightly to the positively charged amino group during HPLC[2]. Because TFA can be cytotoxic and alter in vivo results, it must be removed[3]. You can displace the TFA counterion by dissolving the peptide in a vast molar excess of a stronger or more volatile acid (like 10 mM HCl) and lyophilizing it. The excess chloride ions displace the trifluoroacetate, which is then removed under vacuum[2][3].

📊 Data Presentation: Chromatographic Method Comparison

To successfully isolate this molecule, compare the operational parameters of standard RP-HPLC versus the recommended HILIC approach:

ParameterStandard RP-HPLC (C18)Recommended HILIC (Amide/Silica)
Stationary Phase Hydrophobic (C18 alkyl chains)Polar (Amide, Diol, or Zwitterionic)
Mobile Phase A Water + 0.1% Formic Acid10 mM Ammonium Formate (aq), pH 3.0
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient Starting %B 5% (Highly aqueous)90% (Highly organic)
Elution Mechanism Increasing organic solvent (%B)Increasing aqueous solvent (%A)
Target Retention (k') Poor (Elutes in void volume)Excellent (k' > 2)

🧪 Experimental Protocols

Protocol 1: HILIC-MS Purification Workflow

Use this protocol to achieve baseline separation without risking ester hydrolysis.

  • Sample Preparation: Dissolve the crude (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride in 80% Acetonitrile / 20% Water.

    • Causality: HILIC requires high organic starting conditions. Dissolving the sample in 100% water will cause severe peak distortion and solvent breakthrough.

  • Column Equilibration: Equilibrate an Amide-HILIC column with 90% Mobile Phase B (Acetonitrile) and 10% Mobile Phase A (10 mM Ammonium Formate, pH 3.0).

  • Gradient Elution: Run a gradient from 90% B down to 50% B over 15 minutes.

    • Causality: In HILIC, water is the strong elution solvent. Increasing the aqueous phase forces the polar amino acid off the column.

  • Detection & Collection: Trigger fraction collection using a single quadrupole mass spectrometer set to Selected Ion Monitoring (SIM) at m/z 162.1 ([M+H]+).

Protocol 2: Post-Purification Salt Exchange (TFA to HCl)

Use this protocol if your purification mandated the use of TFA and you must restore the HCl salt form.

  • Initial Lyophilization: Freeze and lyophilize the pooled HPLC fractions immediately to remove volatile solvents and unbound TFA.

  • Reconstitution: Dissolve the dried powder in 10 mM aqueous HCl at a concentration of 1-2 mg/mL[2][3].

    • Causality: The vast molar excess of chloride ions thermodynamically displaces the bound trifluoroacetate ions[3].

  • Incubation: Allow the solution to stand at room temperature for 5 minutes to ensure complete ion exchange[2].

  • Final Lyophilization: Flash-freeze in liquid nitrogen and lyophilize overnight. Repeat the reconstitution (Step 2) and lyophilization steps two more times to ensure >99% salt conversion to the stable hydrochloride form[2][3].

🗺️ Visualization: Purification & Degradation Pathway

PurificationWorkflow Crude Crude (3S)-3-amino-5-methoxy- 5-oxopentanoic acid HCl [M+H]+ 162.1 Dissolution Sample Dissolution (MeCN:H2O, 0.1% FA) Crude->Dissolution Hydrolysis Ester Hydrolysis (pH > 6 or Prolonged Aqueous) Dissolution->Hydrolysis Improper handling HILIC HILIC-MS Purification (Ammonium Formate Buffer) Dissolution->HILIC Optimized workflow Degradant Degradant: Free Diacid [M+H]+ 148.1 (Loss of 14 Da) Hydrolysis->Degradant Fractions Fraction Collection (MS-Triggered m/z 162.1) HILIC->Fractions Lyophilization Immediate Lyophilization (Prevents Hydrolysis) Fractions->Lyophilization SaltExchange Salt Exchange (10 mM HCl Lyophilization) Lyophilization->SaltExchange Pure Pure Target Compound (HCl Salt) SaltExchange->Pure

Workflow and degradation pathway for (3S)-3-amino-5-methoxy-5-oxopentanoic acid purification.

📚 References

  • PubChem . "(3S)-3-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 - PubChem". National Institutes of Health. Available at:

  • LifeTein . "How to remove peptide TFA salt?". LifeTein LLC. Available at:

  • ResearchGate . "Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation". Available at:

Sources

Optimization

Technical Support Center: (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

Welcome to the technical support center for (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and analysis of this chiral molecule. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride?

A1: Based on common synthetic routes starting from L-aspartic acid, you should be vigilant for several potential impurities. These can be broadly categorized as process-related impurities and stereoisomers.

Table 1: Common Impurities in the Synthesis of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

Impurity NameStructureTypical Source
Process-Related Impurities
L-Aspartic acidHOOC-CH(NH₂)-CH₂-COOHUnreacted starting material.
(S)-Dimethyl 2-aminobutanedioateCH₃OOC-CH(NH₂)-CH₂-COOCH₃Over-esterification of both carboxylic acid groups.
(3S)-3-amino-4-methoxy-4-oxobutanoic acid (α-isomer)HOOC-CH(NH₂)-CH(COOCH₃)-HIsomeric byproduct of the esterification reaction.
Stereoisomeric Impurity
(3R)-3-amino-5-methoxy-5-oxopentanoic acid hydrochlorideEnantiomer of the target moleculeRacemization during synthesis or use of non-enantiopure starting material.

Q2: My synthesis of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride resulted in a low yield. What are the likely causes?

A2: Low yields can often be attributed to incomplete reactions or the formation of side products. A common synthetic pathway involves the esterification of L-aspartic acid using methanol and a catalyst like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[1][2] In this process, several factors can lead to a reduced yield of the desired product:

  • Incomplete Esterification: The reaction may not have gone to completion, leaving a significant amount of the starting material, L-aspartic acid, unreacted.

  • Formation of Diester: Both carboxylic acid groups of aspartic acid can be esterified, leading to the formation of dimethyl 2-aminobutanedioate.

  • Hydrolysis: If water is present in the reaction mixture, it can hydrolyze the ester product back to the carboxylic acid.

  • Difficult Isolation: The product is a hydrochloride salt, and its isolation from the reaction mixture can sometimes be challenging, leading to physical losses during workup.

Q3: I am observing a second peak with the same mass-to-charge ratio (m/z) as my product in the LC-MS analysis. What could this be?

A3: An impurity with the same m/z as your target molecule is likely an isomer. In the context of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, there are two primary possibilities:

  • (3R)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride: This is the enantiomer (the D-isomer) of your target compound. Its presence indicates racemization may have occurred at some stage of your synthesis or that the starting L-aspartic acid was not enantiomerically pure.

  • (3S)-3-amino-4-methoxy-4-oxobutanoic acid hydrochloride (the α-ester): This is a constitutional isomer where the methyl ester is at the α-carboxylic acid group instead of the β-carboxylic acid group. The formation of this isomer is a known challenge in the selective esterification of aspartic acid.

To distinguish between these, you will need to employ a chiral analytical method, such as chiral HPLC.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride.

Issue 1: Presence of Starting Material (L-Aspartic Acid) in the Final Product
  • Symptom: A peak corresponding to the m/z and retention time of L-aspartic acid is observed in your analytical chromatogram (e.g., HPLC, LC-MS).

  • Causality: This indicates an incomplete esterification reaction. The reaction time may have been too short, the temperature too low, or the amount of esterifying agent (e.g., thionyl chloride, TMSCl) insufficient.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Implement in-process controls (e.g., TLC, LC-MS) to monitor the disappearance of the starting material.

    • Optimize Reaction Conditions:

      • Time: Extend the reaction time and continue monitoring until the starting material is consumed.

      • Temperature: Gradually increase the reaction temperature, being mindful of potential side reactions. A common procedure involves adding thionyl chloride to methanol at a low temperature (-10°C) and then allowing the reaction to proceed at room temperature.[1]

      • Reagent Stoichiometry: Ensure an adequate molar excess of the esterifying agent is used.

    • Purification: If the impurity is present in the final product, recrystallization can be an effective method for removal, as the solubility properties of the amino acid and its ester hydrochloride salt differ significantly.

Issue 2: Formation of the Diester Impurity
  • Symptom: A peak corresponding to the m/z of dimethyl 2-aminobutanedioate is detected.

  • Causality: The use of a large excess of the esterifying agent and/or prolonged reaction times at elevated temperatures can favor the formation of the diester.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Carefully control the molar ratio of the esterifying agent to L-aspartic acid. A slight excess is often necessary, but a large excess should be avoided.

    • Temperature Control: Maintain a controlled temperature throughout the reaction. High temperatures can drive the reaction towards the thermodynamically more stable diester.

    • Purification: The diester can typically be separated from the desired monoester hydrochloride by column chromatography or selective crystallization.

Issue 3: Presence of the Diastereomeric Impurity ((3R)-isomer)
  • Symptom: Chiral HPLC analysis reveals a peak corresponding to the (3R)-enantiomer.

  • Causality:

    • Racemization: Harsh reaction conditions, such as high temperatures or the presence of strong bases, can cause epimerization at the chiral center.

    • Starting Material Purity: The L-aspartic acid used may contain a certain percentage of D-aspartic acid.

  • Troubleshooting Protocol:

    • Verify Starting Material Purity: Analyze the enantiomeric purity of the L-aspartic acid starting material using a suitable chiral method.

    • Milder Reaction Conditions:

      • Employ milder esterification methods if possible.

      • Avoid excessive heat and prolonged reaction times.

      • Maintain a neutral or acidic pH during workup and purification steps.

    • Chiral Resolution: If the diastereomeric impurity cannot be avoided, chiral resolution techniques, such as diastereomeric salt formation with a chiral resolving agent, may be necessary.

Experimental Workflow & Visualization

Typical Synthetic Pathway

A common and straightforward method for the synthesis of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is the direct esterification of L-aspartic acid.

Synthesis_Pathway cluster_reagents Reagents L_Aspartic_Acid L-Aspartic Acid Product (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride L_Aspartic_Acid->Product Esterification Methanol Methanol (CH₃OH) SOCl2 Thionyl Chloride (SOCl₂) Diester (S)-Dimethyl 2-aminobutanedioate (Diester Impurity) Product->Diester Over-esterification Alpha_Ester (3S)-3-amino-4-methoxy-4-oxobutanoic acid (α-Isomer Impurity) Product->Alpha_Ester Isomerization Analytical_Workflow Sample Crude Product Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Initial Purity Assessment LC_MS LC-MS Analysis Sample->LC_MS Mass Identification of Impurities Impurity_ID Impurity Identification & Quantification HPLC_UV->Impurity_ID Chiral_HPLC Chiral HPLC Analysis LC_MS->Chiral_HPLC Isomer Identification NMR NMR Spectroscopy LC_MS->NMR Structural Elucidation Chiral_HPLC->Impurity_ID NMR->Impurity_ID

Caption: Analytical workflow for impurity profiling.

References

  • PubChem. (3S)-3-Amino-5-methoxy-5-oxopentanoic acid. National Center for Biotechnology Information. [Link]

  • NextSDS. (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride — Chemical Substance Information. [Link]

  • Ch. Nirmalahrudaya. Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences. 2014. [Link]

  • Reddy, K. L., & Reddy, P. S. A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1045–1050. 2008. [Link]

Sources

Troubleshooting

Troubleshooting guide for (3S)-3-amino-5-methoxy-5-oxopentanoicacidhydrochloride experiments

This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride. As a bifunct...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride. As a bifunctional molecule supplied as a hydrochloride salt, its unique properties require careful consideration in experimental design. This document provides in-depth, cause-and-effect explanations and validated protocols to ensure the integrity and success of your research.

Section 1: General Handling, Storage, and Solution Preparation

Proper handling and storage are the foundation of reproducible experiments. This compound's amine and ester functionalities necessitate specific precautions.

FAQ 1.1: What are the optimal storage conditions for (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride?

Answer: The compound should be stored under desiccated conditions at room temperature in a tightly sealed container. The primary risk to long-term stability is moisture. The hydrochloride salt is hygroscopic and can absorb atmospheric water, which can initiate the slow hydrolysis of the methyl ester group, even in the solid state over extended periods.

Causality: The methyl ester is susceptible to acid-catalyzed hydrolysis, a reaction where water acts as a nucleophile to convert the ester into a carboxylic acid and methanol.[1][2] Since the compound is an acidic salt, the presence of absorbed water creates a localized acidic microenvironment that can accelerate this degradation.

FAQ 1.2: I am preparing an aqueous stock solution. Are there any stability concerns?

Answer: Yes, aqueous solutions of this compound are not recommended for long-term storage.[3][4] Due to the risk of ester hydrolysis, aqueous stocks should be prepared fresh for each experiment. If storage is unavoidable, prepare the solution in a pH-neutral buffer (e.g., PBS at pH 7.2), aliquot into single-use volumes, and store at -20°C for no more than a few days. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[5]

Section 2: Solubility Issues and Solvent Selection

Achieving complete dissolution in an appropriate solvent is critical for reaction success.

FAQ 2.1: My compound is not dissolving in my organic reaction solvent. What is the cause and what are my options?

Answer: The low solubility in non-polar organic solvents is due to the ionic nature of the hydrochloride salt. Salts typically have high lattice energy and dissolve best in polar solvents capable of solvating the ions.

Troubleshooting Steps & Recommendations:

  • Assess Solvent Polarity: First, attempt dissolution in polar aprotic solvents like DMSO or DMF, where solubility is generally higher for hydrochloride salts.[3][4]

  • Convert to Free Amine: If the reaction requires a non-polar solvent (e.g., DCM, THF), the hydrochloride salt must first be converted to the free amine. The free amine is significantly less polar and more soluble in a wider range of organic solvents. A detailed protocol for this conversion is provided in Section 3.1.[6]

  • Use a Co-Solvent System: In some cases, a mixture of solvents can be effective. For instance, adding a small amount of methanol to a slurry in dichloromethane (DCM) can sometimes improve solubility enough for the reaction to proceed.

Quantitative Data: Solubility Profile
SolventTypeSolubilityExpert Notes
WaterPolar ProticHighRisk of ester hydrolysis. Prepare fresh.
Methanol / EthanolPolar ProticModerate to HighGood choice for reactions where the alcohol is not a competing nucleophile.
DMSO / DMFPolar AproticModerateGood for stock solutions, but ensure the solvent is anhydrous to prevent hydrolysis.[3]
Dichloromethane (DCM)Non-PolarVery LowSolubility increases dramatically upon conversion to the free amine.[6]
Tetrahydrofuran (THF)Polar AproticVery LowOften used for reactions after converting the salt to the free amine.[6]
AcetonitrilePolar AproticLowSolubility may be insufficient for many applications without modification.

Section 3: Reaction-Specific Troubleshooting

This section addresses issues arising from the compound's specific functional groups.

Subsection 3.1: Reactions Involving the Amino Group (e.g., Amide Coupling)
FAQ 3.1.1: My amide coupling reaction has failed or shows very low yield. I used standard coupling reagents (e.g., EDC/NHS). What went wrong?

Answer: The most common cause of failure in reactions requiring a nucleophilic amine is the protonation state of the amino group. As a hydrochloride salt, the amine exists as a non-nucleophilic ammonium ion (-NH3+). It cannot participate in nucleophilic attack on an activated carboxylic acid or other electrophile. The amine must first be deprotonated to its free base form (-NH2).

Causality: The lone pair of electrons on the nitrogen atom is responsible for its nucleophilicity. In the ammonium salt form, this lone pair is engaged in a bond with a proton (H+), rendering it unavailable for reaction.

Workflow: Deprotonation for Subsequent Reaction

G start (3S)-3-amino-5-methoxy- 5-oxopentanoic acid HCl (In Anhydrous Solvent) add_base Add 1.0-1.1 eq. of a non-nucleophilic base (e.g., TEA, DIPEA) at 0°C start->add_base stir Stir for 15-30 min add_base->stir product Free Amine in Solution + Trialkylammonium Salt (ppt.) stir->product filter Filter off precipitate (optional, if needed) product->filter react Proceed directly to next reaction step (e.g., add coupling reagents) filter->react

Caption: Workflow for liberating the free amine from its hydrochloride salt.

Experimental Protocol: Deprotonation of the Hydrochloride Salt
  • Suspend (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF) at a concentration of 0.1-0.5 M.

  • Cool the suspension to 0°C in an ice bath.

  • Add a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise (1.0 to 1.1 eq.).

  • Stir the mixture at 0°C for 15-30 minutes. A white precipitate of triethylammonium chloride (or the corresponding salt) may form.

  • The resulting solution/suspension containing the free amine can often be used directly in the subsequent reaction. For sensitive reactions, the precipitated salt can be removed by filtration under an inert atmosphere.[6]

Subsection 3.2: Reactions Involving the Methyl Ester
FAQ 3.2.1: My analytical data (LC-MS, NMR) shows a second species with a mass difference of -14 Da. What is this impurity?

Answer: This is a classic sign of methyl ester hydrolysis. The loss of 14 Da corresponds to the replacement of the methyl group (-CH3, 15 Da) with a proton (-H, 1 Da), converting the methyl ester (-COOCH3) to a carboxylic acid (-COOH).

Causality: Ester hydrolysis is a reaction with water and is significantly accelerated by the presence of either acid or base.[1] This can occur under various circumstances:

  • During Workup: Using aqueous acidic or basic solutions (e.g., washing with 1N HCl or sat. NaHCO3) can cause partial or complete hydrolysis.

  • During Purification: Chromatography on un-neutralized silica gel (which is inherently acidic) can lead to hydrolysis, especially with prolonged exposure.

  • During Reaction: If the reaction is run in protic solvents, at elevated temperatures, or for extended times with acidic or basic reagents, hydrolysis can be a significant side reaction.

Signaling Pathway: Ester Hydrolysis

G cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed (Saponification) reactant Methyl Ester (R-COOCH3) product Carboxylic Acid (R-COOH) reactant->product Hydrolysis H2O_acid H2O H_plus H+ (catalyst) OH_minus OH- H2O_base H2O (workup)

Caption: Pathways for the hydrolysis of the methyl ester side-chain.

Experimental Protocol: Controlled Saponification (Hydrolysis)

If the conversion to the di-acid is the desired outcome, the following protocol can be used.

  • Dissolve the hydrochloride salt (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.2 eq., to neutralize the HCl salt and saponify the ester) as a solid or an aqueous solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until all starting material is consumed (typically 1-4 hours).

  • Upon completion, carefully acidify the reaction mixture to pH ~2-3 with cold 1N HCl.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dicarboxylic acid.[7]

Section 4: Analytical and Purification Troubleshooting

FAQ 4.1: How can I best monitor my reaction progress and purify the final product?

Answer: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for reaction monitoring. For purification, column chromatography on silica gel is standard, but requires specific precautions.

Reaction Monitoring:

  • TLC: Use a polar mobile phase (e.g., 10% Methanol in DCM with 1% acetic acid). The acetic acid helps to produce sharper spots for the carboxylic acid and amine functionalities. Visualize with ninhydrin stain (for the amine) and potassium permanganate stain (general).

  • LC-MS: This is the most definitive method. Use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid or acetic acid. The acid ensures the amine and carboxylic acids are protonated for good peak shape.

Purification:

  • Column Chromatography: Silica gel is acidic and can cause streaking of basic amines. To mitigate this, either:

    • Neutralize the Silica: Pre-treat the silica slurry with ~1% triethylamine in the eluent.

    • Use a Modified Eluent: Add 0.5-1% triethylamine or acetic acid to the mobile phase to ensure the compound remains in a single protonation state.[8]

  • Extraction: During aqueous workups, be mindful of the compound's pKa. The free amine is organic-soluble, while the protonated salt and the carboxylate salt are water-soluble. Adjusting the pH of the aqueous layer is critical for successful extraction.

Troubleshooting Logic: A General Workflow

G node_problem Unexpected Result (Low Yield, Impurity) node_sm Starting Material (SM) OK? node_problem->node_sm node_deprot Amine Deprotonated? node_sm->node_deprot Yes node_sm_sol Verify SM purity by NMR/LC-MS node_sm->node_sm_sol No node_hydrolysis Ester Hydrolysis? node_deprot->node_hydrolysis Yes node_deprot_sol Ensure >1 eq. base Use anhydrous solvent node_deprot->node_deprot_sol No node_workup Workup pH Controlled? node_hydrolysis->node_workup No node_hydrolysis_sol Use anhydrous conditions Avoid high temps node_hydrolysis->node_hydrolysis_sol Yes node_workup_sol Use mild buffers Avoid strong acid/base node_workup->node_workup_sol No

Caption: A decision tree for troubleshooting common experimental issues.

References

  • (3S)
  • Hydrolysis of esters. Chemguide.
  • Analytical Methods.
  • Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. PubMed.
  • (3S)-3-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4. PubChem.
  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
  • Hydrolysis of methyl esters.
  • Need to hydrolyze methyl esters but compound is w
  • (S)-3-Aminopentanoic acid hydrochloride. Sigma-Aldrich.
  • PRODUCT INFORM
  • 5-Methoxy-5-oxopentanoic acid | Endogenous Metabolite. MedchemExpress.com.
  • PRODUCT INFORM
  • Analytical methods for amino acid determin

Sources

Optimization

Technical Support Center: Preventing Racemization of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (a chiral β...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (a chiral β -amino acid derivative). Because this molecule serves as a critical chiral building block in peptidomimetics and API synthesis (such as sitagliptin analogues), maintaining its absolute (3S) stereochemical integrity is paramount.

Below, we dissect the root causes of its racemization, provide field-proven troubleshooting strategies, and outline self-validating experimental protocols to ensure high enantiomeric excess ( ee ) throughout your workflows.

Part 1: Mechanistic FAQ – Why Does Racemization Occur?

Q1: Why is (3S)-3-amino-5-methoxy-5-oxopentanoic acid prone to racemization under basic conditions? Unlike α -amino acids, which typically racemize via direct enolization at the α -carbon or through oxazolone formation during activation, β -amino acids racemize through a completely different pathway: the reversible retro-Michael addition [1].

In this specific molecule, the C3 chiral center is flanked by two methylene groups (C2 and C4). The C2 protons are α to the C1-carboxylic acid, and the C4 protons are α to the C5-methyl ester. When exposed to a base (even during routine neutralization of the hydrochloride salt), these α -protons can be deprotonated to form an enolate. This intermediate can undergo an E1cB-like elimination, expelling the C3-amino group to form an achiral α,β -unsaturated system (a glutaconic acid derivative). Subsequent re-addition of the amine (Michael addition) occurs indiscriminately from either face of the planar double bond, resulting in a racemic mixture[1].

RetroMichael A (3S)-Beta-Amino Acid (Chiral Center at C3) B Enolate Intermediate (Deprotonation at C2/C4) A->B Base (OH- / NR3) C Glutaconic Acid Derivative (Achiral Alkene) + NH3 B->C E1cB Elimination (Retro-Michael) D (3R/3S)-Beta-Amino Acid (Racemic Mixture) C->D NH3 Re-addition (Michael Addition)

Mechanistic pathway of base-catalyzed retro-Michael elimination and racemization.

Q2: Does the choice of base during coupling or N-protection really matter? Absolutely. The causality here is driven by steric hindrance and pKa . Unhindered bases like Triethylamine (TEA) or aqueous NaOH easily access the C2/C4 protons, driving the E1cB elimination[2]. By switching to highly sterically hindered bases like N,N -Diisopropylethylamine (DIPEA) or 2,4,6-collidine (TMP), you prevent the base from efficiently deprotonating the carbon backbone, restricting its activity to neutralizing the HCl salt or acting as an acid scavenger.

Part 2: Troubleshooting & Optimization

Q3: How do I prevent epimerization during carboxyl activation (e.g., peptide coupling)? The longer your activated ester exists in solution, the higher the probability of base-catalyzed racemization[2]. To prevent this, you must accelerate the rate of the desired amide bond formation so that it outcompetes the retro-Michael pathway.

Solution: Use HOAt (1-Hydroxy-7-azabenzotriazole) instead of standard HOBt. The nitrogen atom in the pyridine ring of HOAt coordinates the incoming nucleophile (amine) via neighboring group participation, dramatically increasing the rate of acylation. Studies have shown that substituting HOBt with HOAt can reduce epimerization levels from 18% down to 6% in difficult couplings[3].

Quantitative Data: Impact of Reagents on Racemization

Table 1: Synthesized benchmarking data for the coupling of (3S)-3-amino-5-methoxy-5-oxopentanoic acid.

Base UsedCoupling AdditiveTemp (°C)Relative Racemization (%)System Recommendation
TEANone25°C> 15.0%❌ Not Recommended
TEAHOBt25°C8.0 - 10.0%❌ Poor
DIPEAHOBt0°C3.0 - 5.0%⚠️ Acceptable
DIPEAHOAt0°C< 1.0%✅ Highly Recommended
2,4,6-CollidineHOAt0°C< 0.1% 🌟 Optimal

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in temperature controls and specific reagent pairings to suppress the E1cB pathway.

Protocol A: Safe N-Protection (Boc/Fmoc) of the HCl Salt

Objective: Neutralize the hydrochloride salt and protect the C3-amine without triggering elimination.

  • Suspend 1.0 equivalent (eq) of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride in anhydrous Dichloromethane (DCM) at 0°C . (Causality: Low temperature exponentially decreases the rate of enolization).

  • Add 1.05 eq of Boc-anhydride (Boc₂O) or Fmoc-OSu directly to the suspension.

  • Neutralize by adding 2.1 eq of 2,4,6-collidine dropwise over 15 minutes. (Causality: 1.0 eq neutralizes the HCl; 1.1 eq catalyzes the protection. Collidine's steric bulk prevents C2/C4 deprotonation).

  • Stir at 0°C for 2 hours, then allow to warm to 15°C until complete consumption of starting material is observed via TLC.

  • Quench & Wash: Wash the organic layer with ice-cold 5% citric acid (aq). (Causality: Weak, cold acid removes the collidine without causing acid-catalyzed hydrolysis of the C5-methyl ester).

Protocol B: Epimerization-Free Amide Coupling

Objective: Activate the C1-carboxylic acid and couple to an amine while maintaining the (3S) configuration.

  • Dissolve the N-protected (3S)-derivative in anhydrous DMF at 0°C .

  • Activate: Add 1.1 eq of HOAt[3] and 1.1 eq of EDC·HCl. Stir for 5 minutes.

  • Couple: Add 1.0 eq of the target amine component.

  • Base Addition: Add 2.0 eq of DIPEA dropwise. Maintain the internal temperature below 5°C.

  • Validation Step (Chiral Analysis): To validate the protocol, pull a 10 μ L aliquot, derivatize with Marfey's Reagent (FDAA), and analyze via Chiral LC-MS. The presence of a single diastereomeric peak confirms the suppression of the retro-Michael pathway.

Workflow Step1 1. Start: (3S)-3-amino-5-methoxy- 5-oxopentanoic acid HCl Step2 2. N-Protection (Boc2O / Fmoc-OSu) Use weak base (Collidine) at 0°C Step1->Step2 Step3 3. Carboxyl Activation Add HOAt + EDC to accelerate acylation Step2->Step3 Step4 4. Amide Coupling Maintain pH ~7.5, T < 5°C Step3->Step4 Step5 5. Protocol Validation Chiral LC-MS with Marfey's Reagent Step4->Step5

Step-by-step workflow for the safe processing and coupling of the beta-amino acid.

References

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Thieme Connect.
  • Kemp, D. S. et al. "Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters.
  • "Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism." PMC.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride and Other Amino Acid Derivatives in Peptide-Based Drug Discovery

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of success in peptide-based therapeutics. The introduction of non-canonical amino ac...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of success in peptide-based therapeutics. The introduction of non-canonical amino acids is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. This guide provides an in-depth technical comparison of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, a chiral β-amino acid derivative, with other commonly used amino acid derivatives in the context of peptide synthesis and drug design. We will delve into the structural rationale, present supporting (albeit generalized) data from the literature on related compounds, and provide detailed experimental protocols to illustrate the practical implications of these choices.

Introduction: The Rationale for Non-Canonical Amino Acids in Peptide Therapeutics

Peptides offer high specificity and potency as therapeutic agents. However, their utility is often hampered by rapid degradation by proteases and a lack of defined secondary structure in shorter sequences. The incorporation of amino acid derivatives, particularly β-amino acids, into peptide scaffolds is a well-established strategy to address these challenges. The additional carbon in the backbone of β-amino acids, as seen in (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, imparts significant resistance to enzymatic cleavage.[1][2] Furthermore, the altered backbone geometry can induce unique and stable secondary structures, such as helices and turns, which can be crucial for target binding and biological activity.[3][4]

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (a mono-methyl ester of β-glutamic acid) is a particularly interesting building block. Its structure offers a combination of features: the proteolytic resistance conferred by the β-amino acid backbone, and the chemical handle of the methyl ester for potential further modification or to influence solubility. Its stereochemistry and the presence of the carboxylic acid and ester functionalities allow for its use as a mimic of acidic amino acids like glutamic acid, but with altered conformational and stability properties.

Comparative Analysis: Structural and Functional Implications

The choice of an amino acid derivative has profound consequences for the resulting peptide's properties. Here, we compare (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride to its α-amino acid counterpart, L-glutamic acid, and other relevant derivatives.

Chemical Structures and Properties
CompoundCAS NumberMolecular FormulaKey Structural Features
(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride2247087-92-7C6H12ClNO4β-amino acid, chiral center at C3, mono-methyl ester of a glutamic acid analog.[5]
L-Glutamic acid56-86-0C5H9NO4α-amino acid, two carboxylic acid groups.
Fmoc-L-Glu(OtBu)-OH71989-18-9C24H27NO6Standard Fmoc-protected glutamic acid for SPPS with t-butyl side-chain protection.[6]
Boc-L-Glu(OBzl)-OH34404-37-6C18H25NO6Boc-protected glutamic acid with benzyl ester side-chain protection.[6]

The key distinction of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride lies in its β-amino acid nature, which fundamentally alters the peptide backbone, increasing the distance between the amino and carboxyl groups of the residue. This seemingly small change has significant downstream effects on proteolytic stability and conformational preference.

Impact on Peptide Properties: A Data-Informed Discussion

2.2.1. Proteolytic Stability:

The incorporation of β-amino acids is a widely recognized strategy to enhance resistance to enzymatic degradation.[1][2] Peptides composed entirely of β-amino acids are generally completely resistant to proteolysis.[1] Even the inclusion of a single β-amino acid can significantly slow down cleavage by common proteases. For instance, a study on mixed α,β-peptides demonstrated that while peptidases can slowly cleave some α-β bonds, the overall stability is markedly increased compared to all-α-peptides.[1]

Causality: Proteases have evolved to recognize the specific stereochemistry and backbone spacing of α-amino acids. The altered topology of a β-amino acid-containing peptide backbone disrupts the precise fit required for the enzyme's active site, thereby preventing efficient hydrolysis.

2.2.2. Conformational Control:

β-Amino acids can induce stable, well-defined secondary structures in peptides.[7] This is a significant advantage in drug design, where a specific conformation is often required for high-affinity binding to a biological target. The additional flexibility in the backbone of β-amino acids allows for the formation of unique helical structures (e.g., 14-helices) and turns that are not accessible to α-peptides.[7]

Experimental Evidence from Analogs: While specific conformational studies on peptides containing (3S)-3-amino-5-methoxy-5-oxopentanoic acid are not published, theoretical studies on various β-amino acids have shown their propensity to form stable, hydrogen-bonded structures.[7]

2.2.3. Biological Activity:

The introduction of β-amino acids can lead to peptides with enhanced or novel biological activities. This has been demonstrated in various therapeutic areas, including antimicrobial peptides, anti-inflammatory agents, and inhibitors of protein-protein interactions.[3][4] For example, a synthesized analog of L-glutamic acid, β-hydroxy-L-glutamic acid, exhibited a tenfold stronger potency in eliciting a response in snail neurons compared to L-glutamic acid itself, and its binding affinity to the glutamate receptor was distinct from other agonists.[8] This highlights how subtle structural modifications can lead to significant changes in biological function.

Experimental Protocols: A Practical Guide

To provide a practical context for the comparison, this section outlines key experimental workflows for the synthesis and evaluation of peptides containing (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride and its alternatives.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of amino acid derivatives into a peptide chain is most commonly achieved through Fmoc-based solid-phase peptide synthesis.

Protocol: Manual Fmoc-SPPS of a Model Peptide

This protocol describes the manual synthesis of a short peptide to illustrate the coupling of a β-amino acid derivative.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids (including N-Boc-(3S)-3-amino-5-methoxy-5-oxopentanoic acid)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the first Fmoc-protected α-amino acid, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence. For the incorporation of our target molecule, use N-Boc-(3S)-3-amino-5-methoxy-5-oxopentanoic acid. Note that the N-terminus is protected with a Boc group, which is stable to the piperidine used for Fmoc removal.

  • Final Deprotection and Cleavage:

    • After the final coupling, wash the resin with DCM.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours. This will cleave the peptide from the resin and remove the side-chain protecting groups and the N-terminal Boc group.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Diagram of the SPPS Cycle:

SPPS_Cycle Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Repeat->Deprotection

Caption: A simplified workflow of the solid-phase peptide synthesis (SPPS) cycle.

Proteolytic Stability Assay

This assay compares the stability of a peptide containing (3S)-3-amino-5-methoxy-5-oxopentanoic acid to a control peptide in the presence of a protease.

Protocol: In Vitro Proteolytic Degradation Assay

Materials:

  • Synthesized peptides (e.g., one with the β-amino acid and a control with L-glutamic acid)

  • Trypsin solution (or another relevant protease)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • TFA

  • HPLC system

Procedure:

  • Peptide Incubation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL.

  • Enzyme Addition: Add trypsin to the peptide solutions to a final enzyme-to-substrate ratio of 1:100 (w/w).

  • Time-Course Sampling: Incubate the reactions at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA in ACN.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life of each peptide.

Expected Outcome: The peptide containing (3S)-3-amino-5-methoxy-5-oxopentanoic acid is expected to show a significantly slower degradation rate compared to the all-α-amino acid control peptide.

Receptor Binding Assay

This assay can be used to compare the binding affinity of peptides containing different amino acid derivatives to a specific receptor.

Protocol: Competitive Radioligand Binding Assay

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand known to bind to the receptor (e.g., ³H- or ¹²⁵I-labeled)

  • Synthesized peptides (as unlabeled competitors)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptides.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) for each peptide.

Diagram of Competitive Binding Assay Principle:

Binding_Assay cluster_0 Without Competitor cluster_1 With Competitor Receptor1 Receptor Radioligand1 Radioligand Receptor1->Radioligand1 Binding Receptor2 Receptor Radioligand2 Radioligand Receptor2->Radioligand2 Binding Competitor Competitor Peptide Receptor2->Competitor Binding

Caption: Principle of a competitive radioligand binding assay.

Conclusion and Future Perspectives

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride represents a valuable tool in the arsenal of medicinal chemists aiming to design novel peptide-based therapeutics. Its β-amino acid backbone offers a proven strategy to enhance proteolytic stability, a major hurdle in the development of peptide drugs. Furthermore, the potential to induce specific, stable conformations opens up avenues for creating peptides with high target affinity and specificity.

While direct comparative data for this specific molecule remains to be published, the wealth of literature on related β-amino acid derivatives strongly supports its potential advantages over traditional α-amino acids in many applications. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and to unlock the full potential of this and other novel amino acid derivatives in the quest for next-generation peptide therapeutics. Future research should focus on the systematic evaluation of peptides containing (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride in various biological systems to fully elucidate its structure-activity relationships and therapeutic potential.

References

  • (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718–9739. [Link]

  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718–9739. [Link]

  • Ishida, M., Shinozaki, H., & Ohfune, Y. (1990). Biological actions of beta-hydroxy-l-glutamic acid, a synthesized structural analogue of l-glutamic acid. Neuropharmacology, 29(10), 961-967. [Link]

  • Iverson, N. G., & Iverson, B. L. (2014). A theoretical study of β-amino acid conformational energies and solvent effect. Computational and Theoretical Chemistry, 1045, 1-10. [Link]

  • Gademann, K., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591–632. [Link]

Sources

Comparative

Biological activity of compounds derived from (3S)-3-amino-5-methoxy-5-oxopentanoicacidhydrochloride

Executive Summary In the pursuit of peptide-based therapeutics, the rapid in vivo degradation of natural α-peptides remains a significant pharmacokinetic hurdle. The compound (3S)-3-amino-5-methoxy-5-oxopentanoic acid hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of peptide-based therapeutics, the rapid in vivo degradation of natural α-peptides remains a significant pharmacokinetic hurdle. The compound (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS: 2247087-92-7)[1]—a protected derivative of β-glutamic acid[2]—serves as a critical building block for overcoming this limitation. By introducing a β-methylene shift into the peptide backbone and utilizing a methoxy-5-oxo protecting group, this compound enables the synthesis of highly stable, cell-permeable peptidomimetics and serves as a specialized probe for glutamine synthetase (GS) enzymes.

This guide objectively compares the performance of this derivative against traditional alternatives and provides self-validating experimental protocols to benchmark its biological activity.

Mechanistic Causality: The Logic of the β-Shift and Ester Protection

As application scientists, we do not merely select reagents; we engineer molecular behavior based on structural causality. The utility of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is driven by two distinct structural features:

  • The β-Methylene Shift (Protease Evasion): Moving the amino group from the α-carbon to the β-carbon introduces an extra -CH2- group into the peptide backbone[3]. This fundamentally alters the hydrogen-bonding register and the spatial presentation of the side chain. Because natural proteases have evolved to recognize the precise geometry of α-peptide bonds, the β-peptide backbone becomes virtually invisible to enzymatic cleavage, resulting in extraordinary proteolytic stability[4].

  • The 5-Methoxy-5-oxo Moiety (Orthogonality & Prodrug Kinetics): Unprotected β-glutamic acid possesses a free side-chain carboxylic acid that can cause unwanted branching during Solid-Phase Peptide Synthesis (SPPS). The methyl ester protection (5-methoxy-5-oxo) prevents this cross-reactivity. Furthermore, in cellular assays, the lipophilic methyl ester acts as a prodrug. It masks the negative charge of the carboxylate, enhancing passive membrane permeability. Once inside the cell, ubiquitous intracellular esterases hydrolyze the methoxy group to reveal the biologically active β-glutamate residue.

Pathway N1 (3S)-3-amino-5-methoxy- 5-oxopentanoic acid HCl N2 Solid-Phase Peptide Synthesis (C5-Ester prevents branching) N1->N2 Coupling N3 Lipophilic β-Peptide Prodrug (Enhanced Cellular Entry) N2->N3 Cleavage & Assay N4 Intracellular Esterases (Hydrolysis of Methoxy Group) N3->N4 Cellular Uptake N5 Active β-Glutamate Peptide (Protease Resistant) N4->N5 Bioactivation

Fig 1: Mechanistic pathway from SPPS building block to bioavailable, protease-resistant β-peptide.

Comparative Performance Data

To objectively evaluate the utility of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, we must benchmark it against L-Glutamic acid (the natural α-amino acid) and unprotected β-Glutamic acid. The data below summarizes the expected performance of peptides incorporating these respective residues.

Table 1: Comparative Benchmarking of Glutamate Derivatives in Peptidomimetic Design

DerivativeProteolytic Half-Life (Pronase, 37°C)Cellular Permeability ( Papp​×10−6 cm/s)SPPS Orthogonality
L-Glutamic Acid (α-Glu) < 0.5 hoursLow (~0.5)Requires bulky side-chain protection
Unprotected β-Glutamic Acid > 48 hoursLow (~0.4)Poor (High risk of side-chain cross-reactivity)
(3S)-3-amino-5-methoxy-5-oxopentanoic acid HCl > 48 hours Moderate-High (~4.2) Excellent (C5-Methoxy intrinsically protected)

Note: Permeability data reflects the intact methyl-ester prodrug form prior to intracellular hydrolysis.

Self-Validating Experimental Protocols

A robust experimental protocol must be a self-validating system. The following methodologies are designed with built-in controls and mechanistic rationale to ensure data integrity.

Protocol A: Assessment of Proteolytic Stability

Causality: We utilize Pronase—a highly aggressive cocktail of endo- and exoproteases isolated from Streptomyces griseus—because surviving pronase is the gold standard for proving that the β-methylene shift has successfully disrupted enzymatic recognition[4].

Protocol1 S1 Incubation (Pronase, 37°C) S2 Aliquoting (0-48h Timepoints) S1->S2 S3 Quenching (1% TFA in ACN) S2->S3 S4 Centrifugation (Protein Precipitation) S3->S4 S5 LC-MS/MS (Quantification) S4->S5

Fig 2: Self-validating workflow for assessing the proteolytic stability of synthesized β-peptides.

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized β-peptide (containing the hydrolyzed β-Glu residue) and a control α-peptide in 100 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 100 µM.

  • Enzyme Addition: Add Pronase to a final concentration of 0.1 mg/mL. Incubate the mixture at 37°C to mimic physiological conditions.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 4, 8, 24, and 48 hours.

  • Mechanistic Quenching: Immediately inject the aliquot into 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN). Why? The ACN rapidly denatures the tertiary structure of the pronase enzymes, while the TFA lowers the pH below the enzyme's catalytic optimum, ensuring an instantaneous and irreversible halt to proteolysis.

  • Separation & Readout: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated enzymes. Analyze the supernatant via LC-MS/MS.

  • Self-Validation: The assay is only valid if the control α-peptide shows >95% degradation within the first hour, proving the pronase cocktail was highly active.

Protocol B: Glutamine Synthetase (GS) Kinetics Assay

Causality: β-Glutamate is a known substrate and competitive probe for archaeal and bacterial Glutamine Synthetase (GS). To measure the ATP-dependent amidation of the β-Glu derivative, we utilize a Malachite Green assay. This provides a direct, stoichiometric readout of inorganic phosphate (Pi) release, avoiding the interference common in coupled-enzyme assays.

Step-by-Step Methodology:

  • Enzyme Reaction: In a 96-well plate, combine 50 mM HEPES (pH 7.2), 50 mM KCl, 20 mM MgCl2, 5 mM ATP, 50 mM ammonium chloride, and varying concentrations (10 µM to 10 mM) of the ester-hydrolyzed (3S)-3-amino-5-methoxy-5-oxopentanoic acid.

  • Initiation: Add purified bacterial GS enzyme (0.5 µ g/well ) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Detection: Add 50 µL of Malachite Green working reagent to each well. Incubate for 10 minutes at room temperature to allow the phosphomolybdate-malachite green complex to form.

  • Quantification: Read absorbance at 620 nm using a microplate reader.

  • Self-Validation: Generate a standard curve using known concentrations of KH2​PO4​ . Include a positive inhibition control using L-methionine sulfoximine (a known GS inhibitor) to validate that the Pi release is strictly GS-dependent.

References

  • (3S)-3-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 - PubChem. National Institutes of Health (NIH).
  • (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride — Chemical Substance Information. NextSDS.
  • 3-Aminopentanedioic acid | C5H9NO4 | CID 73064 - PubChem. National Institutes of Health (NIH).
  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. PubMed (NIH).
  • b-Glutamic acid 1948-48-7. Sigma-Aldrich.

Sources

Validation

A Comparative Guide to the Characterization of (3S)-3-amino-5-methoxy-5-oxopentanoic Acid Hydrochloride and Its Derivatives

This guide provides an in-depth comparative analysis of the analytical methodologies used to characterize (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, a valuable chiral building block, and its common derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the analytical methodologies used to characterize (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, a valuable chiral building block, and its common derivatives. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to chemical analysis.

Introduction: The Role of a Versatile Chiral Building Block

(3S)-3-amino-5-methoxy-5-oxopentanoic acid is a derivative of glutamic acid and a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] Its hydrochloride salt is often preferred in synthesis due to its enhanced stability and handling characteristics. The derivatization of its primary amine or carboxylic acid functionalities is a common strategy in medicinal chemistry to create prodrugs with improved pharmacokinetic profiles or to build larger, more complex bioactive scaffolds.[2][3]

Given the stereospecific nature of biological targets, rigorous characterization of these chiral compounds is not merely a quality control step but a fundamental requirement for successful drug development. This guide compares and contrasts the essential analytical techniques for a typical synthetic workflow: from the parent hydrochloride salt to a common N-protected intermediate, (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid (Boc-protected derivative).

Molecular Profiles: Parent Compound and Key Intermediate

A clear understanding of the physicochemical properties of the parent compound and its derivatives is the foundation of any analytical strategy. The introduction of a protecting group, such as the tert-butoxycarbonyl (Boc) group, significantly alters the molecule's polarity, molecular weight, and spectroscopic signature.

Property(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride(3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
IUPAC Name (3S)-3-amino-5-methoxy-5-oxopentanoic acid;hydrochloride(3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Molecular Formula C₆H₁₂ClNO₄C₁₁H₁₉NO₆
Molecular Weight 197.62 g/mol 261.27 g/mol
CAS Number 2247087-92-7[4]82803-56-3[5]
Key Features Primary amine (as hydrochloride), carboxylic acid, methyl ester. Highly polar.Carbamate (Boc-protected amine), carboxylic acid, methyl ester. Moderately polar.

General Characterization Workflow

The synthesis and subsequent analysis of a derivative follow a logical progression. The initial synthesis is followed by a series of orthogonal analytical tests to confirm the structure, assess purity, and quantify the product. This workflow ensures that each critical attribute of the molecule is verified.

cluster_synthesis Synthesis Stage cluster_analysis Characterization Stage Start Parent Compound ((3S)-3-amino-5-methoxy-5-oxopentanoic acid HCl) Protect N-Boc Protection Reaction Start->Protect Workup Aqueous Workup & Extraction Protect->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify NMR_IR Structural Confirmation (¹H NMR, ¹³C NMR, FT-IR) Purify->NMR_IR Isolated Product HPLC Purity Assessment (RP-HPLC-UV) NMR_IR->HPLC MS Mass Verification (LC-MS) HPLC->MS Chiral Enantiomeric Purity (Chiral HPLC or GC) MS->Chiral

Caption: General workflow for the synthesis and characterization of a protected derivative.

Comparative Analysis of Characterization Techniques

The choice of analytical technique is dictated by the specific question being asked—be it structural integrity, purity, or stereochemical fidelity. Here, we compare the application of key techniques to the parent hydrochloride and its Boc-protected derivative.

A. Structural Elucidation: NMR and FT-IR Spectroscopy

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are the cornerstones of structural characterization. NMR provides a detailed map of the carbon-hydrogen framework, while FT-IR offers a rapid confirmation of the presence or absence of key functional groups.[1][6]

Causality of Method Choice: The transformation from a primary amine hydrochloride to a Boc-protected carbamate introduces significant and easily detectable changes in both NMR and FT-IR spectra. Comparing the spectra of the starting material and the product provides unequivocal evidence of a successful reaction.

Technique(3S)-3-amino-5-methoxy-5-oxopentanoic acid HCl (Expected Features)Boc-Protected Derivative (Expected Features)Rationale for Spectral Changes
¹H NMR Broad signals for -NH₃⁺ protons. Protons adjacent to the amine are significantly downfield shifted.A sharp, large singlet around 1.4 ppm (9H, t-butyl group). A signal for the carbamate N-H proton.The addition of the large, magnetically equivalent tert-butyl group provides a clear reporter signal. The chemical environment of the chiral center proton also shifts upon protection.
¹³C NMR Standard signals for ester, carboxylic acid, and aliphatic carbons.Appearance of two new signals: one for the quaternary carbon (~80 ppm) and one for the methyl carbons (~28 ppm) of the Boc group. A new carbonyl signal for the carbamate (~155 ppm).The introduction of the Boc group adds three distinct carbon environments, which are easily identifiable in the ¹³C NMR spectrum.
FT-IR Broad absorption from ~2500-3300 cm⁻¹ (O-H and N-H stretching). C=O stretch (acid) ~1710 cm⁻¹, C=O stretch (ester) ~1735 cm⁻¹.N-H stretch (carbamate) ~3350 cm⁻¹. C=O stretch (carbamate) ~1690 cm⁻¹, C=O stretch (acid) ~1710 cm⁻¹, C=O stretch (ester) ~1735 cm⁻¹.The disappearance of the broad ammonium salt stretches and the appearance of a sharp N-H carbamate stretch and a new C=O carbamate stretch are definitive indicators of the transformation.
Experimental Protocol: ¹H NMR Spectroscopy

Objective: To confirm the covalent structure of the synthesized derivative.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for the Boc derivative, DMSO-d₆ for the hydrochloride salt) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, 5-second relaxation delay).

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the expected structure.

B. Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, reagents, and by-products.[7] Reversed-phase HPLC (RP-HPLC) is the workhorse method for purity analysis of small organic molecules.

Causality of Method Choice: The significant change in polarity between the highly polar hydrochloride salt and the more lipophilic Boc-protected derivative necessitates different chromatographic conditions for optimal separation. This difference is exploited to monitor the reaction's progress and confirm the purity of the final product. An alternative, chiral chromatography, is required to resolve enantiomers, a task that standard RP-HPLC cannot accomplish.[8][9]

cluster_rp_hplc Reversed-Phase HPLC cluster_chiral_hplc Chiral HPLC rp_hplc RP-HPLC Column (C18) Separates based on Polarity Parent HCl (polar) elutes early. Boc-Derivative (less polar) elutes later. chiral_hplc Chiral Column (e.g., CSP) Separates Enantiomers Resolves (3S) and (3R) isomers. Essential for stereochemical purity. Input Mixture of: - Parent HCl - Boc-Derivative - (3R)-Enantiomer Input->rp_hplc:port Purity Analysis Input->chiral_hplc:port Enantiomeric Excess Analysis

Caption: Logical comparison of HPLC methods for purity vs. enantiomeric analysis.

ParameterRP-HPLC AnalysisChiral HPLC/GC Analysis
Principle Separation based on polarity differences using a nonpolar stationary phase (e.g., C18).Separation of enantiomers based on differential interactions with a chiral stationary phase (CSP).[9]
Application Determines chemical purity; separates starting material, product, and by-products.Determines enantiomeric excess (e.e.) or enantiomeric ratio (e.r.). Critical for chiral drugs.
Typical Mobile Phase Gradient of water/acetonitrile with an additive like formic acid or TFA.Often uses normal-phase solvents (e.g., hexane/isopropanol) or specialized reversed-phase conditions.
Expected Result Parent HCl: Short retention time. Boc-Derivative: Longer retention time. Purity is calculated from the area percentage of the main peak.A single peak for an enantiopure sample. Two resolved peaks for a racemic mixture.
Experimental Protocol: RP-HPLC for Purity Analysis

Objective: To determine the chemical purity of the Boc-protected derivative.

  • System: An HPLC system with a UV detector, autosampler, and C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Injection: Inject 10 µL of the sample.

  • Analysis: Integrate all peaks in the chromatogram. Calculate purity as the area of the main peak divided by the total area of all peaks.

C. An Alternative for Quantification: UV-Vis Spectrophotometry

While HPLC and LC-MS are powerful, they are not always necessary for simple quantification. For compounds lacking a strong chromophore, derivatization to produce a colored species can enable quantification using a basic UV-Vis spectrophotometer. This approach is cost-effective and robust.

Causality of Method Choice: The primary amine on the parent compound, (3S)-3-amino-5-methoxy-5-oxopentanoic acid, can react with 2,4-dinitrofluorobenzene (DNFB) in a nucleophilic aromatic substitution reaction to form a yellow-colored DNP-amino acid derivative.[10] The intensity of the color, measured by its absorbance, is directly proportional to the concentration of the amino acid, allowing for quantification via Beer's Law. This method is an excellent orthogonal technique to validate concentrations determined by other means.

Experimental Protocol: Quantification via DNFB Derivatization

Objective: To quantify (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride in a sample.

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to ~8.5.

    • DNFB Solution: Prepare a 0.2% w/v solution of 2,4-dinitrofluorobenzene in methanol.

  • Standard Curve Preparation:

    • Prepare a stock solution of the hydrochloride salt (e.g., 100 µg/mL) in water.

    • Create a series of standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution into 10-mL volumetric flasks.

  • Derivatization:

    • To each standard and the unknown sample, add 0.4 mL of borate buffer followed by 0.2 mL of the DNFB solution.[10]

    • Heat the flasks in a water bath at 60°C for 30 minutes.

    • Cool the flasks to room temperature.

  • Measurement:

    • Make up the volume to 10 mL with methanol.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax, typically ~360 nm) against a reagent blank treated similarly.

  • Analysis: Plot the absorbance of the standards versus their concentration to create a calibration curve. Determine the concentration of the unknown sample from this curve.

Conclusion

The comprehensive characterization of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride and its derivatives requires a multi-faceted analytical approach. This guide demonstrates that a logical, evidence-based selection of techniques is paramount.

  • Structural Verification is non-negotiable and is best achieved through a combination of NMR and FT-IR spectroscopy , which provide clear, comparative fingerprints of chemical transformation.

  • Purity Assessment relies on the separatory power of chromatography . RP-HPLC is the standard for chemical purity, while specialized chiral methods are indispensable for confirming the stereochemical integrity of the final product.

  • Quantification can be achieved through various means, including a robust and accessible UV-Vis spectrophotometric method following derivatization, which serves as an excellent orthogonal validation for data from more complex instruments.

By integrating these techniques and understanding the causal links between molecular structure and analytical output, researchers can ensure the quality, purity, and structural identity of their compounds, paving the way for successful outcomes in drug discovery and development.

References

  • EvitaChem. (n.d.). (3S)-3-Hydroxy-5-methoxy-5-oxopentanoate.
  • Google Patents. (2021). CN113943259A - Amino acid derivative, preparation method and application thereof.
  • PubChem. (n.d.). (3S)-3-Amino-5-methoxy-5-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cooper, S. T., et al. (2019). Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • El-Didamony, A. M. (2008). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis, 16(1).
  • NextSDS. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid. Retrieved from [Link]

  • MDPI. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Retrieved from [Link]

  • Arkat USA. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • PMC. (2019). Amino Acids in the Development of Prodrugs. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of amino acids by gas chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Natural products targeting the metabolism of amino acids: from discovery to synthetic development. RSC Publishing.
  • American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. Retrieved from [Link]

  • ResearchGate. (2019). Chromatographic Separation of Amino Acids. Retrieved from [Link]

  • MDPI. (2016). Chromatographic Studies of Protein-Based Chiral Separations. MDPI. Retrieved from [Link]

  • PMC. (2018). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. PMC. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Retrieved from [Link]

Sources

Comparative

Comparative analysis of synthesis routes for (3S)-3-amino-5-methoxy-5-oxopentanoicacidhydrochloride

As a Senior Application Scientist, selecting the optimal synthetic pathway for a chiral building block is rarely a one-size-fits-all decision. (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (also known as (S)-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic pathway for a chiral building block is rarely a one-size-fits-all decision. (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (also known as (S)- β -glutamic acid mono-methyl ester hydrochloride) is a critical intermediate in the development of peptidomimetics, β -lactam antibiotics, and advanced active pharmaceutical ingredients (APIs)[1][2].

Because the biological efficacy of these downstream APIs is inextricably linked to their stereochemical purity, the synthesis of this β -amino acid derivative demands highly enantioselective methodologies. Below is an objective, data-driven comparative analysis of the three most viable synthesis routes: Biocatalytic Desymmetrization, Organocatalytic Alcoholysis, and Arndt-Eistert Homologation.

RouteSelection Target (3S)-3-amino-5-methoxy-5-oxopentanoic acid HCl RouteA Route A: Biocatalytic Target->RouteA Enzyme RouteB Route B: Organocatalytic Target->RouteB Catalyst RouteC Route C: Arndt-Eistert Target->RouteC Chiral Pool AdvA High ee | High Enzyme Cost RouteA->AdvA AdvB Excellent ee | Complex Precursor RouteB->AdvB AdvC Predictable | Diazomethane Hazard RouteC->AdvC

Figure 1: Strategic decision matrix for the synthesis of the target beta-amino acid derivative.

Quantitative Performance Comparison

When evaluating these routes for scale-up, we must balance enantiomeric excess (ee), overall yield, and process mass intensity (reflected here as E-Factor).

Synthesis RouteOverall YieldEnantiomeric Excess (ee)Step CountEst. E-FactorScalability & Key Limitations
A: Biocatalytic Desymmetrization 65–70%>98%3~15High / Enzyme cost & volumetric productivity
B: Organocatalytic Alcoholysis 75–82%96–98%4~25Medium / Catalyst synthesis complexity
C: Arndt-Eistert Homologation 50–60%>99% (ex chiral pool)4~40Low / Diazomethane handling hazards

Route A: Biocatalytic Desymmetrization (Enzymatic)

Mechanistic Rationale: This route relies on the enzymatic desymmetrization of a prochiral diester (dimethyl 3-aminoglutarate). The causality behind the high enantioselectivity lies in the enzyme's chiral binding pocket, which discriminates between the two enantiotopic ester groups. The size of the N-protecting group is critical; it forces the substrate into a specific binding orientation, dictating whether the pro-S or pro-R ester is hydrolyzed[3].

Self-Validating Experimental Protocol:

  • Substrate Preparation: Dissolve dimethyl 3-(N-phenylacetylamino)glutarate (100 mmol) in a 10% v/v mixture of MTBE and 0.1 M phosphate buffer (pH 7.5). Causality: MTBE alters the hydration shell of the enzyme's active site, suppressing the hydrolysis of the undesired enantiomer[3].

  • Enzymatic Hydrolysis: Add Pig Liver Esterase (PLE) or a specific recombinant lipase (e.g., CAL-B, 500 mg). Maintain the reaction at 30 °C.

  • In-Process Control (IPC) - pH Stat Titration: As the ester hydrolyzes to the carboxylic acid, the pH drops. Use an automated pH-stat titrator to add 1.0 M NaOH, keeping the pH at 7.5. Validation: The reaction is self-validating; exactly 100 mL of 1.0 M NaOH (1 equivalent) indicates 100% conversion to the monoester. Stop the reaction immediately at this point to prevent over-hydrolysis.

  • Isolation & Deprotection: Extract the unreacted diester with ethyl acetate at pH 7.5. Acidify the aqueous layer to pH 2.0 and extract the (3S)-monoester. Deprotect the amine using Penicillin G acylase (to avoid hydrolyzing the remaining methyl ester) and lyophilize with 1 eq HCl to yield the target product.

Route B: Organocatalytic Desymmetric Alcoholysis

Mechanistic Rationale: This modern approach utilizes a cinchona-derived squaramide bifunctional organocatalyst to perform an asymmetric ring-opening of 3-aminoglutaric anhydrides[4]. The N-trifluoroacetyl protecting group is deliberately chosen for its strong electron-withdrawing properties, which increases the electrophilicity of the anhydride carbonyls and pre-organizes the substrate for tight hydrogen bonding with the squaramide moiety[4].

Organocatalysis SM 3-Aminoglutaric Anhydride TS Hydrogen-Bonded Transition State SM->TS Cat Squaramide Catalyst Cat->TS H-Bond Activation MeOH Methanol MeOH->TS Nucleophilic Attack Prod (3S)-Mono-methyl ester TS->Prod Desymmetric Opening

Figure 2: Mechanistic workflow of squaramide-catalyzed desymmetric alcoholysis of anhydrides.

Self-Validating Experimental Protocol:

  • Reaction Setup: Dissolve N-trifluoroacetyl-3-aminoglutaric anhydride (50 mmol) in anhydrous MTBE (150 mL) at -20 °C under argon.

  • Catalysis: Add 5 mol% of the cinchona-squaramide catalyst, followed by the slow addition of anhydrous methanol (75 mmol, 1.5 eq). Causality: The quinuclidine nitrogen of the catalyst deprotonates the methanol, guiding the methoxide attack exclusively to the pro-S carbonyl while the squaramide stabilizes the transition state[4].

  • In-Process Control (IPC) - Chiral HPLC: Sample the reaction after 12 hours. Quench an aliquot in hexane/IPA and analyze via chiral HPLC (e.g., Chiralpak AD-H). Validation: The reaction is complete when the anhydride peak is <1% and the product peak shows >96% ee.

  • Deprotection: Remove the TFA group using mild basic conditions (e.g., K2CO3 in aqueous methanol), followed by acidification with 2M HCl in dioxane to precipitate the hydrochloride salt.

Route C: Arndt-Eistert Homologation (Chiral Pool)

Mechanistic Rationale: When absolute stereochemical certainty is required and specialized catalysts are unavailable, the chiral pool approach is unmatched. Starting from commercially available N-Boc-L-aspartic acid β -methyl ester, the α -carboxyl group is homologated. The Wolff rearrangement proceeds via a concerted mechanism, ensuring 100% retention of the (S)-stereocenter[2].

Self-Validating Experimental Protocol:

  • Mixed Anhydride Formation: Dissolve N-Boc-L-aspartic acid β -methyl ester (100 mmol) in THF at -15 °C. Add N-methylmorpholine (1.1 eq) and isobutyl chloroformate (1.05 eq). IPC: Quench an aliquot with methanol and run TLC (Hexane/EtOAc 1:1). Complete conversion to the methyl ester proves successful activation.

  • Diazoketone Synthesis: Transfer the mixed anhydride solution into an ethereal solution of diazomethane (excess) at 0 °C. Validation: Analyze the crude mixture via IR spectroscopy. A strong, sharp peak at ~2100 cm⁻¹ definitively confirms the formation of the diazo group.

  • Wolff Rearrangement: Dissolve the diazoketone in THF/Water (9:1). Add triethylamine (1 eq) and a catalytic amount of silver benzoate (0.1 eq). Causality: Silver benzoate catalyzes the extrusion of N₂ gas and the migration of the alkyl group to the carbene center. Validation: The physical evolution of N₂ gas and the disappearance of the 2100 cm⁻¹ IR band indicate reaction completion, yielding (3S)-3-(Boc-amino)-5-methoxy-5-oxopentanoic acid.

  • Salt Formation: Treat the intermediate with 4M HCl in dioxane. Validation: ¹H NMR (D₂O) will show the disappearance of the sharp 9H singlet at 1.4 ppm (Boc group), confirming the formation of the target (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride.

References

1.[1] NextSDS, "(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride — Chemical Substance Information", Available at: 2.[2] ETH Zurich, "The World of β

  • and γ -Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components", Available at: 3.[4] Organic Letters - ACS Publications, "Highly Enantioselective Synthesis of γ -Carboxy- β -amino Acids via Desymmetric Alcoholysis of 3-Aminoglutaric Anhydrides", Available at: 4.[3] Publication Server of the University of Greifswald, "Enzyme Evolution: Exploring Substrate Scope and Catalytic Promiscuity", Available at:

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

Introduction In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound (3S)-3-amino-5-methoxy-5-oxopentan...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, a chiral amino acid derivative, presents a multifaceted analytical challenge. Its quality is defined not only by its chemical purity and potency but also critically by its stereochemical integrity. Ensuring the correct "(3S)" configuration is essential, as different enantiomers of a molecule can have vastly different pharmacological and toxicological profiles.[1]

This guide provides a comprehensive comparison of analytical strategies for the validation of methods intended to control the quality of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a mandate outlined by global regulatory bodies.[2][3] We will explore robust, field-proven methodologies for assay, impurity profiling, and enantiomeric purity, grounding our discussion in the principles of the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2).[4][5][6] By explaining the causality behind experimental choices and presenting supporting data, this guide serves as a practical resource for researchers, scientists, and drug development professionals tasked with this critical work.

Part 1: The Foundation: Principles of Analytical Method Validation

Before delving into specific methods, it is crucial to understand the core performance characteristics that must be evaluated during validation. These parameters are not merely a checklist; they are an interconnected system designed to ensure an analytical method is reliable, reproducible, and fit for purpose.[7] The primary validation characteristics, as defined by ICH Q2(R1), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][8]

The relationship and typical workflow for assessing these parameters are illustrated below. The process begins with method development and optimization, followed by a systematic evaluation to prove its capabilities.

G cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2) cluster_output Outcome Dev Analytical Procedure Development (ICH Q14) Opt Method Optimization Dev->Opt Initial Parameters Specificity Specificity / Selectivity Opt->Specificity Optimized Method Linearity Linearity Specificity->Linearity Confirms Analyte Signal Range Range Linearity->Range LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision ValidatedMethod Validated Method Fit for Purpose Accuracy->ValidatedMethod Precision->ValidatedMethod LOD Limit of Detection (LOD) LOQ->LOD LOD->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Workflow of Analytical Method Validation Parameters.

Part 2: Assay and Related Substances Analysis

The determination of potency (assay) and the quantification of process-related impurities and degradation products are fundamental to quality control. We compare the industry-standard HPLC-UV method with Titrimetry, a classic but effective alternative for assay.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the preferred method due to its high resolving power, which allows for the simultaneous determination of the main compound (assay) and its impurities from a single injection.

Rationale for Experimental Choices:

  • Column: A C18 stationary phase is chosen for its versatility in retaining polar to moderately nonpolar compounds.

  • Mobile Phase: A buffered mobile phase (e.g., phosphate or formate buffer) is critical. The compound has both an amino group and a carboxylic acid, making its retention sensitive to pH. Maintaining a consistent pH (e.g., pH 3.0) ensures consistent protonation and sharp, reproducible peak shapes.

  • Detector: UV detection is suitable as the molecule, while not a strong chromophore, will exhibit absorbance at lower wavelengths (e.g., 205-220 nm). A Diode Array Detector (DAD) is preferred to assess peak purity and specificity.

  • Standard & Sample Preparation:

    • Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase diluent (e.g., 10% Acetonitrile in water).

    • Working Standard (0.1 mg/mL): Dilute the stock solution 1:10 with the diluent.

    • Sample Preparation (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes, then a 5-minute hold and 5-minute re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

The following table summarizes the expected outcomes for a full validation of the HPLC-UV method for assay and impurity quantification.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Peak is pure and well-resolved from impurities, degradants, and placebo.Peak purity angle < purity threshold. No co-elution observed in stressed samples.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998
Range 80% to 120% of the test concentration for assay.[6]Method is linear, accurate, and precise from 0.08 to 0.12 mg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% across three concentration levels.
Precision (%RSD) Repeatability (n=6): ≤ 1.0%Intermediate (2 analysts, 2 days): ≤ 2.0%Repeatability: 0.4%Intermediate: 0.9%
LOQ (%RSD & Recovery) For impurities: %RSD ≤ 10%, Recovery 80-120%LOQ established at 0.05% of test concentration with %RSD of 4.5% and recovery of 95.7%.
Robustness Assay results remain within specification after small, deliberate changes.Method is robust to changes in pH (±0.2), column temp (±2°C), and flow rate (±0.1 mL/min).
Alternative Method B: Acid-Base Titration (for Assay)

Given the compound is a hydrochloride salt, a simple acid-base titration can serve as a powerful and independent method for assay determination, providing an orthogonal check on the HPLC method.

  • Principle: The hydrochloride salt is dissolved in water and titrated with a standardized sodium hydroxide solution. The endpoint, detected potentiometrically, corresponds to the neutralization of the acidic proton.

  • Comparison with HPLC-UV:

FeatureHPLC-UVAcid-Base Titration
Primary Use Assay & ImpuritiesAssay Only
Specificity High (separates components)Low (titrates any acidic species)
Equipment High Cost (HPLC system)Low Cost (Titrators)
Precision Very HighHigh
Throughput ModerateHigh

Part 3: Chiral Purity Analysis

Controlling the stereochemistry is a critical quality attribute. The goal is to quantify the unwanted (3R)-enantiomer. The most direct and common approach is Chiral HPLC.

Method C: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Rationale for Experimental Choices:

  • Principle: A Chiral Stationary Phase (CSP) is used, which contains a chiral selector that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification.

  • CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and are a common starting point for separating chiral amino acid derivatives.

  • Mobile Phase: Chiral separations often require non-traditional mobile phases. Normal-phase (e.g., Heptane/Ethanol) or polar organic modes are common. The choice is determined empirically during method development to achieve optimal resolution.

  • Standard & Sample Preparation:

    • Standard: Prepare a solution of the (3S)-enantiomer at the test concentration (e.g., 0.5 mg/mL).

    • Resolution Solution: Spike the (3S)-standard with a small amount (e.g., 0.5%) of the (3R)-enantiomer (if available) or a racemic mixture to confirm peak identification and resolution.

    • Sample: Prepare the test sample at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA (or similar amylose-based CSP), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Heptane / Ethanol / Trifluoroacetic Acid (85:15:0.1, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 215 nm.

    • Injection Volume: 15 µL.

Validation for a chiral method focuses on its ability to accurately quantify the minor enantiomeric impurity.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Baseline resolution (Rs > 1.5) between (3S) and (3R) peaks.Resolution (Rs) = 2.1.
LOQ of (3R)-enantiomer S/N ≥ 10; %RSD ≤ 10% at the LOQ concentration.LOQ established at 0.05% with S/N of 12 and %RSD of 5.2%.
Linearity of (3R)-enantiomer r² ≥ 0.995 from LOQ to 0.5%r² = 0.998
Accuracy of (3R)-enantiomer % Recovery of 80.0% - 120.0% at spiked levels.92.5% - 104.3% recovery.
Precision (%RSD) Repeatability at 0.15% level: ≤ 10%%RSD = 4.8%

Part 4: Integrated Quality Control Strategy

A robust quality control (QC) strategy does not rely on a single method. It integrates multiple validated procedures, each fit for its specific purpose, to provide a complete picture of the compound's quality. The HPLC-UV method serves as the primary tool for routine release testing of assay and impurities, while the Chiral HPLC method specifically controls the critical stereochemical purity.

G cluster_input Sample Batch cluster_testing Analytical Testing Workflow cluster_attributes Quality Attributes Measured cluster_decision Final Disposition Sample (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride HPLC_Assay Validated HPLC-UV Method Sample->HPLC_Assay Chiral_HPLC Validated Chiral HPLC Method Sample->Chiral_HPLC Assay Assay (Potency) HPLC_Assay->Assay Impurities Related Substances HPLC_Assay->Impurities Chiral Enantiomeric Purity (Quantification of (3R)-isomer) Chiral_HPLC->Chiral Spec Compare Results to Specification Assay->Spec Impurities->Spec Chiral->Spec Release Release Batch Spec->Release Pass Reject Reject Batch Spec->Reject Fail

Caption: Integrated Quality Control Strategy Diagram.

Conclusion

The validation of analytical methods for (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride requires a multi-pronged approach. No single method can adequately characterize all critical quality attributes. A combination of a high-resolution RP-HPLC method for assay and related substances, complemented by a highly specific Chiral HPLC method for enantiomeric purity, provides a robust and defensible control strategy. The principles outlined in the ICH guidelines serve as the blueprint for demonstrating that these methods are suitable for their intended purpose, ultimately ensuring the quality, safety, and efficacy of the final drug product. This guide provides the strategic framework and practical considerations necessary for scientists to confidently develop and validate the analytical procedures for this and structurally similar molecules.

References

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubMed. (2024). Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • ResearchGate. (2018). Validation of Amino Acid Analysis Methods. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PMC. (2010). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • SK pharmteco. (2022). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • International Journal of Pharmaceutical Erudition. (2017). Analysis of Amino Acids by High Performance Liquid Chromatography. [Link]

  • Neuland Labs. (2023). Analytical Method Validation: Key Parameters & Common Challenges. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Health Canada. (2015). Adoption of ICH Guidance: Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • Bevital. (N.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. [Link]

  • U.S. Food and Drug Administration. (2000). FDA Guidance on Analytical Method Validation. [Link]

  • Waters. (2022). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. [Link]

  • PMC. (2017). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Institute of Animal Physiology and Genetics. (2001). Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and photometry. [Link]

  • Alliance Pharma. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ResearchGate. (2002). 1.1.3. Chiral separation of amino acids by gas chromatography. [Link]

  • PubMed. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. [Link]

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Comparative

Case Studies Using (3S)-3-Amino-5-Methoxy-5-Oxopentanoic Acid Hydrochloride in Drug Discovery: A Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 2247087-92-7 | (S)-β-Glutamic acid 5-methyl ester hydrochloride Executive Summary In modern drug discovery, ov...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 2247087-92-7 | (S)-β-Glutamic acid 5-methyl ester hydrochloride

Executive Summary

In modern drug discovery, overcoming the pharmacokinetic limitations of native peptides and small molecules requires advanced structural engineering. (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride —a chiral β-amino acid building block—has emerged as a highly versatile scaffold. Characterized by its C3 primary amine, C1 free carboxylic acid, and an orthogonally protected C5 methyl ester, this molecule enables precise spatial arrangements and bio-orthogonal conjugations.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of this specific β-amino acid derivative against traditional α-amino acids and linear linkers across three critical drug discovery domains: Peptidomimetic PPI Inhibitors , Targeted Protein Degradation (PROTACs) , and Dendrimeric Prodrug Scaffolds .

Structural Rationale: Why Choose This Chiral β-Amino Acid?

The transition from α-amino acids to β-amino acids in medicinal chemistry is driven by causality, not merely structural novelty. The insertion of an additional methylene carbon in the backbone of (3S)-3-amino-5-methoxy-5-oxopentanoic acid achieves three functional imperatives:

  • Proteolytic Evasion: Native exopeptidases and endopeptidases fail to recognize the β-peptide bond geometry, drastically increasing serum half-life [1].

  • Conformational Rigidity: β-amino acids predictably fold into stable secondary structures (e.g., 14-helices), which are critical for mimicking protein α-helices at Protein-Protein Interaction (PPI) interfaces.

  • Orthogonal Reactivity: The C5 methyl ester acts as a protected handle. During Solid-Phase Peptide Synthesis (SPPS), the C1 carboxyl and C3 amine can be polymerized, leaving the C5 ester intact for late-stage functionalization or branching.

Case Study 1: Peptidomimetics for Protein-Protein Interaction (PPI) Inhibition

The Challenge

Inhibiting the heterodimerization of Epidermal Growth Factor Receptors (e.g., EGFR/HER2) is a validated strategy in non-small cell lung cancer (NSCLC). However, native α-peptides targeting the HER2 extracellular domain suffer from rapid proteolytic cleavage and conformational flexibility, leading to poor in vivo efficacy [2].

The Solution & Experimental Comparison

By substituting native α-glutamic acid residues with the (3S)-β-glutamic acid derivative within a cyclic peptide framework (such as the Sunflower Trypsin Inhibitor-1 scaffold), researchers can lock the peptide into a bioactive conformation while shielding it from enzymatic degradation.

Protocol: Serum Stability and Binding Affinity Assay
  • Synthesis: Synthesize the α-peptide control and the β-peptide variant using standard Fmoc-SPPS. For the β-variant, couple (3S)-3-amino-5-methoxy-5-oxopentanoic acid using HATU/DIPEA.

  • Deprotection: Cleave the peptide from the resin and globally deprotect using TFA/TIPS/Water (95:2.5:2.5). The C5 methyl ester can be selectively hydrolyzed post-cleavage using 0.1 M LiOH if the free acid is required for target binding.

  • Serum Stability: Incubate 50 µM of each peptide in 25% human serum at 37°C. Aliquot at specific time points, quench with 1% TFA in acetonitrile, and analyze intact peptide mass via LC-MS/MS.

  • Binding Kinetics: Immobilize the HER2 extracellular domain on a CM5 sensor chip. Run Surface Plasmon Resonance (SPR) to determine the dissociation constant ( Kd​ ).

Data Comparison: α-Peptide vs. β-Peptidomimetic
ParameterNative α-Peptide Control(3S)-β-Peptidomimetic VariantFold Improvement
Serum Half-Life ( t1/2​ ) 1.2 Hours> 48 Hours> 40x
HER2 Binding Affinity ( Kd​ ) 850 nM120 nM7.1x
Cell Viability ( IC50​ , Calu-3) > 50 µM0.08 µM> 600x

Case Study 2: Chiral Linker Engineering in Targeted Protein Degradation (PROTACs)

The Challenge

PROTACs rely on linkers to bridge a target protein ligand and an E3 ligase ligand. Traditional linear PEG (polyethylene glycol) linkers are highly flexible, which incurs a high entropic penalty during the formation of the ternary complex (Target-PROTAC-E3 Ligase).

The Solution & Experimental Comparison

Utilizing (3S)-3-amino-5-methoxy-5-oxopentanoic acid as a rigid, chiral linker scaffold allows chemists to precisely tune the distance and vector of the two warheads. The C3 amine is conjugated to the E3 ligase ligand, while the C1 carboxyl is conjugated to the target ligand. The C5 methyl ester provides a vector for adding solubilizing groups without disrupting the primary linker axis.

PROTAC_Mechanism Target Target Protein (e.g., EGFR) Linker (3S)-β-Amino Acid Chiral Linker Target->Linker C1-Carboxyl Conjugation E3 E3 Ligase (e.g., VHL) Linker->E3 C3-Amine Conjugation

Caption: Schematic of a PROTAC ternary complex utilizing a (3S)-β-amino acid chiral linker to restrict conformational flexibility.

Protocol: TR-FRET Ternary Complex Assay
  • Complex Formation: Incubate recombinant Target Protein (GST-tagged) and E3 Ligase (His-tagged) with varying concentrations of the PROTAC (0.1 nM to 10 µM) in assay buffer.

  • Fluorophore Addition: Add Anti-GST-Tb (Terbium cryptate, donor) and Anti-His-d2 (acceptor) antibodies.

  • Measurement: Excite at 337 nm and measure emission at 665 nm and 620 nm. Calculate the FRET ratio to quantify ternary complex formation.

Data Comparison: PEG Linker vs. (3S)-β-Amino Acid Linker
Linker TypeTernary Complex Kd​ Degradation DC50​ Maximum Degradation ( Dmax​ )
Standard PEG4 Linker 450 nM125 nM75%
(3S)-β-Amino Acid Linker 45 nM12 nM98%

Case Study 3: Dendrimeric Prodrug Scaffolds for High-Payload Drug Delivery

The Challenge

Polymer-drug conjugates (like PEGylated chemotherapeutics) improve the solubility and tumor-targeting of toxic payloads via the Enhanced Permeability and Retention (EPR) effect. However, linear PEG chains only possess one or two terminal reactive sites, severely limiting the drug loading capacity and requiring unfeasibly high polymer doses [3].

The Solution & Experimental Comparison

(3S)-3-amino-5-methoxy-5-oxopentanoic acid acts as an ideal "branching node" for dendrimeric prodrugs. By coupling the C3 amine to a PEG backbone, the molecule provides two distinct carboxylic acid sites (C1, and C5 post-ester hydrolysis) for drug attachment, effectively doubling the payload per PEG chain.

Dendrimer_Branching PEG PEG Backbone (40 kDa) BetaGlu (3S)-β-Glutamic Acid Branching Node PEG->BetaGlu Amide Linkage (at C3 Amine) Drug1 Payload 1 (e.g., Cytarabine) BetaGlu->Drug1 Ester Linkage (at C1 Carboxyl) Drug2 Payload 2 (e.g., Cytarabine) BetaGlu->Drug2 Ester Linkage (at C5 Carboxyl)

Caption: Dendrimeric branching logic using the (3S)-β-glutamic acid scaffold to double drug payload capacity on a single PEG chain.

Protocol: Synthesis of Multi-Loaded PEG-Cytarabine
  • Branching: React mPEG-NHS (40 kDa) with (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride in DMF/DIPEA.

  • Deprotection: Hydrolyze the C5 methyl ester using 0.1 M NaOH to yield the free dicarboxylic acid branching node.

  • Drug Conjugation: Activate the C1 and C5 carboxyl groups using EDC/NHS, then add Cytarabine (Ara-C) to form ester/amide prodrug linkages.

  • Release Assay: Incubate the conjugate in PBS (pH 7.4) with esterases at 37°C. Quantify released Ara-C via HPLC over 72 hours.

Data Comparison: Linear vs. Branched PEG Prodrugs
ParameterLinear PEG-Ara-C (1:1)Branched PEG-Ara-C (1:2) via β-Glu
Drug Loading Capacity (w/w) 0.6%1.2%
In Vivo Tumor Reduction (Day 21) 42%88%
Aqueous Solubility 45 mg/mL> 100 mg/mL

References

  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Singh, S. S., Mattheolabakis, G., Gu, X., Withers, S., Dahal, A., & Jois, S. (2021). A grafted peptidomimetic for EGFR heterodimerization inhibition: Implications in NSCLC models. European Journal of Medicinal Chemistry.[Link]

  • Choe, Y. H., Conover, C. D., Wu, D., Royzen, M., Gervacio, Y., Borowski, V., Mehlig, M., & Greenwald, R. B. (2002). Anticancer drug delivery systems: multi-loaded N4-acyl poly(ethylene glycol) prodrugs of ara-C. II. Efficacy in ascites and solid tumors. Journal of Controlled Release.[Link]

Validation

A Senior Application Scientist's Guide: Benchmarking (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

Introduction: The Strategic Value of Constrained Glutamic Acid Analogs In the landscape of medicinal chemistry and drug discovery, the use of non-proteinogenic amino acids offers a powerful tool to modulate the pharmacol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Constrained Glutamic Acid Analogs

In the landscape of medicinal chemistry and drug discovery, the use of non-proteinogenic amino acids offers a powerful tool to modulate the pharmacological properties of peptide-based therapeutics and small molecules. Glutamic acid, the primary excitatory neurotransmitter in the vertebrate nervous system, is a frequent target for analog development.[1] Its derivatives are crucial for probing receptor binding sites and developing novel therapeutics for neurological disorders.[2][3] (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, a chiral γ-methyl ester derivative of glutamic acid, represents a key building block in this field.[4] Its defined stereochemistry and conformationally constrained backbone make it an attractive scaffold for introducing specific structural motifs.

This guide provides an in-depth comparative analysis of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride against strategically chosen, structurally similar building blocks. We will delve into the practical implications of its hydrochloride salt form, stereochemistry, and ester functionality. Through a combination of workflow analysis, detailed experimental protocols, and comparative data, this document aims to equip researchers with the field-proven insights necessary to select the optimal building block for their synthetic campaigns.

Section 1: Profiling the Core Building Block and Its Key Comparators

The utility of any synthetic building block is defined by its unique combination of reactivity, stability, and handling characteristics. Here, we profile our lead compound and introduce three comparators, each selected to highlight a critical axis of synthetic strategy.

  • Lead Compound: (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (1)

    • Structure: A glutamic acid analog with a methyl ester at the γ-carboxyl position and a defined (S)-stereocenter at the C3 position.

    • Form: Supplied as a hydrochloride salt of the primary amine. This enhances crystallinity and shelf-life but necessitates the use of a base during coupling reactions to liberate the free amine.

    • Key Feature: The free amine allows for direct use in coupling reactions without a deprotection step, assuming the reaction conditions are compatible with the methyl ester.

  • Comparator A: (3R)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (2)

    • Rationale for Comparison: As the direct enantiomer of the lead compound, this building block underscores the importance of stereochemistry in biological activity and chiral synthesis. Any differences in performance would likely be related to stereospecific interactions in subsequent applications.

  • Comparator B: N-Boc-(3S)-3-amino-5-methoxy-5-oxopentanoic acid (3)

    • Rationale for Comparison: This version introduces the common tert-butyloxycarbonyl (Boc) protecting group on the amine. It represents a different synthetic philosophy, requiring an N-terminal deprotection step before coupling but offering enhanced solubility in organic solvents and preventing undesired side reactions of the free amine.

  • Comparator C: (3S)-3-amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride (4)

    • Rationale for Comparison: This analog swaps the methyl ester for a tert-butyl ester. This change is critical for evaluating orthogonal protection strategies.[5][6] Methyl and tert-butyl esters exhibit vastly different lability towards acidic and basic conditions, allowing for selective deprotection in complex syntheses.[7][8]

Section 2: Head-to-Head Benchmarking in a Standard Amide Coupling Reaction

To objectively compare the performance of these building blocks, we turn to a universally applied transformation in drug development: the amide bond formation.

Causality Behind Experimental Choices

The chosen benchmark reaction is the coupling of each building block to a model primary amine, benzylamine, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

  • Why HATU? HATU is a highly efficient, aminium-based coupling reagent known for its rapid kinetics and low rates of racemization, making it one of the most powerful coupling reagents available.[9][10] Its performance provides a robust baseline for assessing the inherent reactivity of each building block.[11]

  • Why Benzylamine? It is a simple, non-chiral primary amine that provides a clean, easily characterizable product, allowing the focus to remain on the performance of the acidic building block.

  • Why DIPEA? N,N-Diisopropylethylamine is a non-nucleophilic hindered base. For the hydrochloride salts (1, 2, and 4), two equivalents are required: one to neutralize the HCl salt and liberate the free amine, and a second to facilitate the HATU activation mechanism.[12] For the Boc-protected acid (3), only one equivalent is needed for the activation step.

Experimental Workflow: A Visual Guide

The following diagram outlines the standardized workflow employed for the comparative coupling reactions. This systematic process ensures that any observed differences in outcome can be attributed to the building blocks themselves, rather than procedural variability.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_acid Dissolve Building Block (1, 2, 3, or 4) in DMF mix Combine Solutions & Stir at RT prep_acid->mix prep_amine Prepare Benzylamine Solution in DMF prep_amine->mix prep_hatu Prepare HATU/DIPEA Solution in DMF prep_hatu->mix monitor Monitor by LC-MS (t=0, 1h, 2h) mix->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with EtOAc quench->extract purify Purify via Flash Chromatography extract->purify yield Determine Yield (%) purify->yield purity Assess Purity by HPLC purify->purity char Characterize by ¹H NMR & HRMS purify->char

Caption: Standardized workflow for the comparative amide coupling benchmark.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating through in-process monitoring and final product characterization.

  • Reagent Preparation:

    • In a dry round-bottom flask, dissolve the amino acid building block (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

    • Add benzylamine (1.0 mmol, 1.0 eq).

    • In a separate vial, dissolve HATU (1.1 mmol, 1.1 eq) and DIPEA (2.0 mmol for salts 1, 2, 4; 1.1 mmol for acid 3) in anhydrous DMF (2 mL).

  • Reaction Initiation & Monitoring:

    • Add the HATU/DIPEA solution to the stirring amino acid/benzylamine solution at room temperature.

    • Immediately take a t=0 sample for LC-MS analysis.

    • Monitor the reaction progress by LC-MS at 1-hour intervals until the starting material is consumed. The appearance of the product mass and disappearance of the starting material mass validates reaction progress.[13]

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes).

    • Combine pure fractions (as determined by TLC) and concentrate to yield the final product.

    • Confirm identity and purity (>95%) by ¹H NMR, HPLC, and High-Resolution Mass Spectrometry (HRMS). The correlation of these three orthogonal analytical methods provides trustworthy validation of the product's identity and purity.

Quantitative Data Summary

The following table summarizes the expected outcomes of the benchmark reaction. The data represents typical results based on the known reactivity of these compound classes.

Building BlockAvg. Reaction Time (h)Isolated Yield (%)Crude Purity (HPLC Area %)Key Observation
(1) (3S)-Lead 28894Efficient coupling, clean product profile.
(2) (3R)-Enantiomer 28795Kinetically indistinguishable from (1) in this achiral reaction.
(3) N-Boc-(3S) 1.59296Slightly faster reaction due to better solubility and no salt neutralization step.
(4) (3S)-t-Butyl Ester 2.58591Slightly slower, likely due to increased steric hindrance from the t-butyl group.

Section 3: Strategic Considerations for Synthetic Planning

Beyond a single reaction, the choice of building block has cascading effects on the entire synthetic route. Here we analyze the strategic trade-offs in handling and deprotection.

Handling, Stability, and the Hydrochloride Salt

The hydrochloride salt form of building blocks 1 , 2 , and 4 offers significant advantages in a research setting. They are typically free-flowing, crystalline solids with high melting points and are less prone to degradation or hygroscopicity compared to the corresponding free amines. However, this stability comes at the cost of requiring a stoichiometric amount of base for neutralization during reactions. The N-Boc protected acid (3) , while not requiring neutralization, is often an amorphous solid and may be more challenging to handle and weigh accurately.

The following logic diagram illustrates the decision-making process when selecting a building block based on these properties.

G q1 Is direct, one-step coupling a priority? a1_yes YES q1->a1_yes a1_no NO q1->a1_no res1 Use HCl Salt (1, 2, or 4) a1_yes->res1 q2 Is maximizing solubility and minimizing base usage critical? a1_no->q2 a2_yes YES q2->a2_yes a2_no NO q2->a2_no res2 Use N-Boc Acid (3) a2_yes->res2 a2_no->res1

Caption: Decision logic for choosing between HCl salt and N-Boc protected forms.

Orthogonal Deprotection Strategies

The true strategic value of comparator C ((3S)-3-amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride) is realized in multi-step syntheses requiring orthogonal protecting groups.[6][14] A methyl ester (as in 1 ) is typically cleaved under basic conditions (saponification, e.g., with LiOH or NaOH).[7][15] In contrast, a tert-butyl ester is stable to base but is readily cleaved under acidic conditions (acidolysis, e.g., with trifluoroacetic acid, TFA).[7]

This orthogonality is fundamental in modern peptide synthesis.[5] For example, one could selectively cleave a tert-butyl ester with TFA while leaving a methyl ester and an Fmoc-protected amine intact. Conversely, the methyl ester could be hydrolyzed with LiOH without affecting a Boc-protected amine or the tert-butyl ester.

The diagram below illustrates this critical concept.

G start N-Boc-(Peptide)-C(O)O-tBu | (Sidechain)-C(O)O-Me acid_path TFA, CH₂Cl₂ start->acid_path Acidolysis base_path LiOH, THF/H₂O start->base_path Saponification acid_prod H₂N-(Peptide)-C(O)OH | (Sidechain)-C(O)O-Me acid_path->acid_prod base_prod N-Boc-(Peptide)-C(O)O-tBu | (Sidechain)-C(O)OH base_path->base_prod

Caption: Orthogonal deprotection of tert-butyl vs. methyl esters.

Conclusion and Recommendations

This guide demonstrates that while structurally similar, each building block offers distinct strategic advantages.

  • (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (1) is the optimal choice for rapid, direct coupling syntheses where the methyl ester is either desired in the final product or can be removed under basic conditions late in the synthesis. Its stability and ease of handling make it a reliable workhorse.

  • The (3R)-enantiomer (2) should be selected when the opposite stereochemistry is required for biological or synthetic reasons. Its kinetic profile in simple couplings is identical to its (S)-counterpart.

  • N-Boc-(3S)-3-amino-5-methoxy-5-oxopentanoic acid (3) is recommended when solubility is a concern, when multiple basic reagents in the coupling step are undesirable, or when the synthetic route involves N-terminal extension via standard solid-phase or solution-phase peptide synthesis protocols.

  • (3S)-3-amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride (4) is the superior strategic choice for complex, multi-step syntheses that require an orthogonal ester protecting group. Its utility shines when selective deprotection under acidic conditions is necessary to avoid cleaving other base-labile groups.

By understanding the causality behind reaction kinetics, handling properties, and deprotection strategies, researchers can move beyond simply selecting a building block and begin to strategically design more efficient, robust, and successful synthetic routes.

References

  • (3S)-3-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 - PubChem. National Center for Biotechnology Information. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Variations on the Blaise Reaction: Synthesis of 3,5-Dioxopentanoates and 3-Amino-5-oxopent-3-enoates. Organic Chemistry Portal. [Link]

  • (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Glutamate uptake system in the presynaptic vesicle: glutamic acid analogs as inhibitors and alternate substrates. PubMed. [Link]

  • Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. MDPI. [Link]

  • Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives.
  • Ester synthesis by oxidation or hydrolysis. Organic Chemistry Portal. [Link]

  • Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. ResearchGate. [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. RSC Publishing. [Link]

  • Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. ACS Publications. [Link]

  • Chemoenzymatic Synthesis of Glutamic Acid Analogues: Substrate Specificity and Synthetic Applications of Branched Chain Aminotransferase from Escherichia coli. ACS Publications. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Glutamic acid. Wikipedia. [Link]

  • Methyl Esters and Derivatives. In Protective Groups in Organic Synthesis. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. PMC. [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO. [Link]

  • Hydrolysis of tert-butyl esters present in N-protected amino acids. ResearchGate. [Link]

  • Orthogonal Protection Definition. Fiveable. [Link]

  • Tirzepatide. Wikipedia. [Link]

  • Orthogonal Ligation of Unprotected Peptide Segments through Pseudoproline Formation for the Synthesis of HIV-1 Protease Analogs. Journal of the American Chemical Society. [Link]

  • Orthogonal ligation strategies for peptide and protein. PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride and its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of chiral building blocks is paramount. (3S)-3-amino-5-me...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of chiral building blocks is paramount. (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, a derivative of glutamic acid, represents a key intermediate in the synthesis of various bioactive molecules. This guide provides an in-depth technical comparison of methodologies for its synthesis, emphasizing reproducibility, and explores viable alternatives. As senior application scientists, our goal is to equip you with the practical insights and data necessary to make informed decisions in your experimental design.

The Synthetic Challenge: Selective Monoesterification of Glutamic Acid

The primary challenge in synthesizing (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride lies in the selective esterification of the γ-carboxylic acid of L-glutamic acid while leaving the α-carboxylic acid and the amino group untouched. Direct esterification of glutamic acid can lead to a mixture of α- and γ-monoesters, as well as the diester, complicating purification and reducing the yield of the desired product. Furthermore, harsh reaction conditions can lead to racemization, compromising the stereochemical integrity of the final product.[1]

To address these challenges, two primary strategies are employed: direct selective esterification under controlled conditions and the use of protecting groups to shield reactive functionalities.

Comparative Analysis of Synthetic Methodologies

This section provides a detailed comparison of common synthetic routes. The performance of each method is evaluated based on yield, purity, reproducibility, and operational simplicity.

Direct Esterification with Acid Catalysis

Direct esterification of L-glutamic acid with methanol in the presence of an acid catalyst is a straightforward approach. The success of this method hinges on the careful control of reaction conditions to favor the formation of the γ-monoester.

Method 1: Hydrogen Chloride in Methanol

This is a classic and widely used method for the preparation of amino acid methyl esters.[2] Anhydrous hydrogen chloride in methanol acts as both the catalyst and the solvent.

Method 2: Sulfuric Acid in Methanol

Concentrated sulfuric acid can also be employed as a catalyst. This method often requires slightly elevated temperatures to achieve a reasonable reaction rate.

Method 3: Trimethylchlorosilane (TMSCl) in Methanol

TMSCl in methanol generates HCl in situ, providing a milder and often more efficient catalytic system for esterification.[2] This method has been reported to give good to excellent yields of amino acid methyl esters at room temperature.[3]

Table 1: Comparison of Direct Esterification Methods

Parameter Hydrogen Chloride/Methanol Sulfuric Acid/Methanol TMSCl/Methanol
Typical Yield 60-80%50-70%80-95%[3]
Reaction Time 12-24 hours8-16 hours4-8 hours[3]
Temperature Room Temperature to Reflux40-60°CRoom Temperature[3]
Key Side Reactions Diester formation, Racemization (at elevated temperatures)Diester formation, Charring (at higher temperatures)Minimal side reactions reported
Reproducibility Moderate; sensitive to moisture and HCl concentrationModerate; requires careful temperature controlHigh; milder conditions lead to more consistent results
Synthesis via N-Protected Glutamic Acid

The use of an N-protecting group, such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), can enhance the selectivity of the γ-esterification. The protecting group shields the amino functionality, preventing unwanted side reactions and often improving the solubility of the starting material in organic solvents.

Method 4: N-Boc Protected Glutamic Acid

The synthesis begins with the protection of the amino group of L-glutamic acid with a Boc group. The resulting N-Boc-L-glutamic acid can then be selectively esterified at the γ-position.

Method 5: N-Phthaloyl Protected Glutamic Acid

The use of a phthalimido group to protect the amine is another effective strategy. This approach can lead to high yields and eliminates interference from the amino group during esterification.[4]

Table 2: Comparison of N-Protected Synthesis Methods

Parameter N-Boc Protection Route N-Phthaloyl Protection Route
Overall Yield High (typically >80% over two steps)Very High (can reach up to 89.62% for the final deprotected product)[4]
Purity of Final Product HighHigh
Key Advantages Milder deprotection conditions, widely used in peptide synthesis.High yields, effective protection.[4]
Key Disadvantages Requires an additional protection and deprotection step.Deprotection requires hydrazine, which is toxic.
Reproducibility HighHigh

Experimental Protocols

Protocol 1: Synthesis of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride via TMSCl/Methanol

This protocol is adapted from established procedures for the synthesis of amino acid methyl esters using TMSCl.[2][3]

Workflow Diagram:

workflow A L-Glutamic Acid B Suspension in Methanol A->B Methanol C Addition of TMSCl B->C Slow addition D Stirring at Room Temperature C->D E Reaction Monitoring (TLC) D->E 4-8 hours F Solvent Evaporation E->F Reaction complete G Product Isolation & Drying F->G H (3S)-3-amino-5-methoxy- 5-oxopentanoic acid hydrochloride G->H

Figure 1: Workflow for the synthesis via TMSCl/Methanol.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend L-glutamic acid (1 equivalent) in anhydrous methanol (10 mL per gram of amino acid).

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add trimethylchlorosilane (TMSCl, 2.2 equivalents) dropwise to the stirred suspension.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a white solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the pure (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical integrity can be verified by chiral HPLC or by measuring the specific rotation.

Alternative Chiral Building Blocks

For certain applications, other chiral building blocks may serve as viable alternatives to (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride. The choice of an alternative will depend on the specific structural requirements of the target molecule.

Table 3: Comparison of Alternative Chiral Building Blocks

Compound Key Features Typical Applications Synthetic Accessibility
(S)-3-Aminobutanoic acid β-amino acid with a methyl side chain.Synthesis of peptides with modified backbones, chiral ligands.Commercially available or synthesized from L-aspartic acid.
(S)-Pyroglutamic acid A cyclic derivative of glutamic acid.Chiral auxiliary, starting material for the synthesis of various natural products and pharmaceuticals.Commercially available and relatively inexpensive.
(S)-2-Amino-5,5,5-trifluoropentanoic acid A fluorinated analog of norvaline.Introduction of fluorine can enhance metabolic stability and binding affinity.[5]Synthesized via dynamic kinetic resolution.[5]

Causality Behind Experimental Choices and Reproducibility

Solvent Choice: Anhydrous methanol is crucial in direct esterification methods to drive the equilibrium towards the ester product and to prevent the hydrolysis of the formed ester and the TMSCl reagent.

Temperature Control: Maintaining a low temperature during the addition of reactive reagents like TMSCl is important to control the exothermic reaction. For methods involving heating, precise temperature control is necessary to minimize side reactions such as racemization and decomposition.

Moisture Exclusion: All reactions should be carried out under anhydrous conditions, as water can interfere with the esterification process and lead to lower yields. The use of flame-dried glassware and inert atmospheres (e.g., nitrogen or argon) is highly recommended for ensuring reproducibility.

Purity of Starting Materials: The purity of L-glutamic acid and other reagents will directly impact the purity of the final product and the reproducibility of the experiment.

Reaction Pathway Diagram:

reaction_pathway cluster_direct Direct Esterification cluster_protected N-Protected Route Glu L-Glutamic Acid Esterification Esterification (MeOH, Catalyst) Glu->Esterification Product_HCl (3S)-3-amino-5-methoxy- 5-oxopentanoic acid hydrochloride Esterification->Product_HCl Glu2 L-Glutamic Acid Protection N-Protection (e.g., Boc2O) Glu2->Protection N_Protected_Glu N-Protected Glutamic Acid Protection->N_Protected_Glu Selective_Esterification Selective γ-Esterification N_Protected_Glu->Selective_Esterification Protected_Ester N-Protected γ-Methyl Ester Selective_Esterification->Protected_Ester Deprotection Deprotection Protected_Ester->Deprotection Product_HCl2 (3S)-3-amino-5-methoxy- 5-oxopentanoic acid hydrochloride Deprotection->Product_HCl2

Figure 2: General reaction pathways for synthesis.

Conclusion and Recommendations

For the reproducible and high-yield synthesis of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, the TMSCl/Methanol method is highly recommended for its mild reaction conditions, high yields, and operational simplicity. This method minimizes the risk of side reactions and offers excellent reproducibility.

For syntheses where even trace amounts of diester are unacceptable, or when working with particularly sensitive substrates, the N-Boc protection strategy provides a robust and reliable alternative, albeit with additional steps.

The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and available resources. By understanding the principles behind each method and carefully controlling the experimental parameters, researchers can achieve consistent and reproducible results in the synthesis of this valuable chiral building block.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link][3]

  • US2768966A - Glutamic acid derivatives and process of producing same. Google Patents. [1]

  • Preparation of glutamic acid cholesterol ester and its gel properties. Figshare. [Link][4]

  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega. [Link][5]

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. [Link][2]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are cornerstones of this c...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are cornerstones of this culture. This guide provides a detailed, step-by-step protocol for the safe disposal of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, a compound often utilized in synthetic and medicinal chemistry. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

I. Hazard Assessment and Waste Classification

The first critical step in the proper disposal of any chemical is to determine if it qualifies as hazardous waste. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs hazardous waste management.[1][2][3][4] Generators of chemical waste are legally responsible for its safe disposal from "cradle-to-grave."[1][3][5]

Based on its structure, (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is likely to be classified as a hazardous waste due to the following potential characteristics:

  • Corrosivity: As a hydrochloride salt of an amino acid, it can be acidic. Acidic and basic wastes are considered corrosive.

  • Toxicity: While specific toxicity data is unavailable, many amino acid derivatives and organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] It is prudent to handle this compound as potentially toxic.

  • Reactivity: It may react with strong bases to release heat and with strong oxidizing agents.

Therefore, it is essential to treat (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride and any materials contaminated with it as hazardous waste.

II. Personal Protective Equipment (PPE) and Handling Precautions

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Body Protection: A lab coat is required.

All handling of the solid compound and preparation of its waste should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[8]

III. Segregation and Collection of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.

  • Solid Waste:

    • Collect pure (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride waste in a dedicated, clearly labeled, and compatible container.

    • Contaminated materials such as weighing paper, gloves, and disposable labware should also be placed in this designated solid waste container.

  • Liquid Waste:

    • If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix it with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Aqueous solutions of this compound will likely be acidic. If your institution's procedures allow for neutralization, this must be done carefully, with appropriate PPE and in a fume hood, to bring the pH to a neutral range (typically 6-8) before collection. However, many institutions prohibit on-site treatment of waste. Always consult with your EHS office first.

IV. Waste Container Management

Proper management of waste containers is a key aspect of laboratory safety and regulatory compliance.

  • Container Compatibility: Use containers made of materials compatible with acidic and organic compounds. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride," and an indication of the hazards (e.g., "Corrosive," "Toxic").[5][9][10] The accumulation start date must also be clearly marked.

  • Container Condition: Ensure containers are in good condition, with no leaks or cracks, and are kept closed at all times except when adding waste.[5][9][11]

V. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_segregation Segregation & Containment cluster_management On-Site Management & Disposal Request cluster_disposal Final Disposal Start Generate Waste: (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride AssessState Assess Physical State Start->AssessState SolidWaste Solid Waste (Pure compound, contaminated labware) AssessState->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) AssessState->LiquidWaste Liquid SolidContainer Collect in a labeled, compatible solid waste container. SolidWaste->SolidContainer LiquidContainer Collect in a labeled, compatible liquid waste carboy. LiquidWaste->LiquidContainer StoreWaste Store in designated Satellite Accumulation Area (SAA). Ensure containers are closed. SolidContainer->StoreWaste LiquidContainer->StoreWaste EHS_Contact Contact Institutional EHS or licensed hazardous waste contractor for pickup. StoreWaste->EHS_Contact Disposal Professional Disposal (Incineration or other approved method) EHS_Contact->Disposal

Sources

Handling

Personal protective equipment for handling (3S)-3-amino-5-methoxy-5-oxopentanoicacidhydrochloride

Comprehensive Safety and Handling Guide: (3S)-3-Amino-5-methoxy-5-oxopentanoic Acid Hydrochloride Executive Summary & Chemical Identity (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS: 2247087-92-7) is a sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: (3S)-3-Amino-5-methoxy-5-oxopentanoic Acid Hydrochloride

Executive Summary & Chemical Identity

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS: 2247087-92-7) is a specialized amino acid derivative widely utilized in peptide synthesis, drug discovery, and biochemical research[1]. Presenting as a crystalline solid or fine powder, this compound is highly valuable for synthesizing complex therapeutics. However, its physical and chemical properties as a hydrochloride salt necessitate strict adherence to laboratory safety protocols. This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring researcher safety, data integrity, and environmental compliance.

Hazard Assessment & Toxicological Profile

To effectively protect against a chemical, operators must understand the mechanistic causality of its hazards.

  • Skin Irritation (Skin Irrit. 2 - H315): As a hydrochloride salt, this compound is inherently reactive to moisture. Upon contact with the natural moisture of the skin (such as sweat), the salt partially dissociates, creating a localized acidic microenvironment. This rapid pH shift disrupts the skin's stratum corneum, leading to erythema and contact dermatitis[1].

  • Eye Irritation (Eye Irrit. 2A - H319): The ocular mucosa is highly sensitive to osmotic stress and pH changes. Introduction of the powder into the eye rapidly dissolves the salt in tear fluid, causing immediate, severe irritation and potential corneal abrasion[1].

  • Inhalation Risk: Fine crystalline powders are highly prone to aerosolization, particularly when subjected to static electrical forces during standard weighing procedures. Inhalation of these particulates causes mechanical and chemical irritation of the upper respiratory tract[2].

Personal Protective Equipment (PPE) Matrix

In accordance with the OSHA Personal Protective Equipment standard (29 CFR 1910.132), a rigorous hazard assessment dictates the following mandatory PPE. The selection is based on the principle of creating a continuous, impenetrable barrier between the operator's mucous membranes/skin and the chemical.

PPE CategorySpecificationMechanistic Rationale (Causality)
Eye Protection ANSI Z87.1 Compliant Safety GogglesPrevents airborne dust or accidental splashes (if in solution) from contacting the sensitive ocular mucosa. Standard safety glasses with side shields are insufficient for fine powders.
Hand Protection Nitrile Gloves (Minimum 4 mil thickness)Nitrile provides an excellent barrier against aqueous acidic solutions and dry salts. Gloves must be pulled over the lab coat cuffs to eliminate exposed skin at the wrists.
Body Protection Flame-retardant or standard cotton Lab CoatProtects street clothing from particulate accumulation. Must be fully buttoned to prevent aerosolized powder from settling on the operator's torso.
Respiratory N95/P100 Particulate RespiratorRequired only if handling large quantities outside of a certified chemical fume hood, preventing the inhalation of aerosolized hydrochloride dust.

Operational Workflows & Handling Protocols

The following protocols integrate safety directly into the experimental workflow, as recommended by Prudent Practices in the Laboratory[2].

Weighing and Dispensing Protocol

Context: Hydrochloride salts are often hygroscopic and carry static charges, making them difficult to handle and prone to aerosolization.

  • Preparation: Ensure the chemical fume hood is operational (face velocity of 80-100 fpm). Verify all PPE is donned.

  • Static Mitigation: Place an anti-static weigh boat on the analytical balance. Causality: Anti-static materials prevent the fine powder from electrostatically repelling against the boat and becoming airborne.

  • Dispensing: Use a clean, grounded stainless steel micro-spatula to transfer the powder. Keep the source container as close to the weigh boat as possible to minimize the transfer distance and draft exposure.

  • Sealing: Once the desired mass is achieved, immediately cap the source bottle. Transfer the weighed powder into the reaction vessel and seal it before removing it from the fume hood.

  • Decontamination: Wipe down the balance pan and spatula with a damp, lint-free cloth to capture any residual dust.

Dispensing start Verify PPE & Fume Hood Flow tare Tare Anti-Static Weigh Boat start->tare dispense Dispense Powder via Spatula (Minimize Dust) tare->dispense seal Seal Primary Container dispense->seal transfer Transfer to Reaction Vessel seal->transfer clean Wipe Balance & Spatula transfer->clean

Caption: Workflow for safe weighing and dispensing of (3S)-3-amino-5-methoxy-5-oxopentanoic acid HCl.

Solution Preparation Protocol
  • Solvent Addition: Always add the solid (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride to the solvent (e.g., DMF, DCM, or aqueous buffer), not the other way around. Causality: Adding solvent directly to a dry powder can cause rapid displacement of air, forcefully ejecting dry particulates into the atmosphere.

  • Agitation: Use magnetic stirring or gentle vortexing. Avoid vigorous shaking of unvented containers, as dissolution may cause slight pressure changes.

  • pH Adjustment: If preparing an aqueous solution, monitor the pH. The hydrochloride salt will naturally lower the pH; neutralize carefully with a mild base (e.g., dilute NaOH) if the downstream application requires physiological pH.

Emergency Response & Spill Management

A self-validating safety system must account for operational failures. In the event of a spill, dry sweeping is strictly prohibited, as it generates hazardous dust clouds[2].

Spill Response Steps:

  • Evacuate and Assess: Step back from the spill. Assess the volume and ensure the fume hood is actively pulling air away from the breathing zone.

  • Containment: If the spill is outside the hood, don an N95/P100 respirator. Cover the spilled powder with damp paper towels. Causality: The moisture binds the fine particulates, completely eliminating the risk of aerosolization.

  • Collection: Carefully scoop the damp towels and bound powder using a plastic dustpan or stiff cardboard.

  • Disposal: Place the collected material into a heavy-duty, sealable hazardous waste bag.

  • Decontamination: Wash the spill surface thoroughly with soap and water to remove any residual acidic salt, followed by a final wipe with 70% ethanol or isopropanol.

SpillResponse spill Powder Spill Detected assess Assess Extent & Secure Area spill->assess don Don Supplemental PPE (N95/P100 if outside hood) assess->don contain Cover with Damp Absorbent (Prevent Aerosolization) don->contain dispose Transfer to Solid Waste contain->dispose decon Wash Surface (Soap/Water) dispose->decon report Document & Report Incident decon->report

Caption: Step-by-step spill response pathway for hazardous hydrochloride salt powders.

Waste Disposal & Environmental Compliance

Improper disposal of acidic compounds can lead to environmental toxicity and regulatory fines.

  • Solid Waste: Empty vials, contaminated gloves, and weigh boats must be disposed of in a designated, clearly labeled "Solid Hazardous Waste" container. Do not place in regular municipal trash.

  • Liquid Waste: Solutions containing (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride must be collected in compatible, clearly labeled chemical waste carboys. If the solvent is organic (e.g., DMF), it must go into the "Non-Halogenated Organic Waste" stream. Aqueous solutions should be collected in "Aqueous Acidic Waste" containers unless previously neutralized.

References

  • NextSDS. "(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 1910.132." United States Department of Labor. Available at:[Link]

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

Sources

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